molecular formula C9H6F2N2 B2489049 4-(3,5-difluorophenyl)-1H-pyrazole CAS No. 439106-66-8

4-(3,5-difluorophenyl)-1H-pyrazole

Cat. No.: B2489049
CAS No.: 439106-66-8
M. Wt: 180.15 g/mol
InChI Key: KNSJJZKQRHFLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)-1H-pyrazole (CAS 439106-66-8) is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H6F2N2 and a molecular weight of 180.15 g/mol, this compound serves as a versatile chemical scaffold . The pyrazole core is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules . Researchers value this compound for developing new therapeutic agents, as pyrazole derivatives are frequently explored for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The 3,5-difluorophenyl substitution enhances its potential in modulating biological activity and optimizing pharmacokinetic parameters. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSJJZKQRHFLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439106-66-8
Record name 4-(3,5-difluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 4-(3,5-Difluorophenyl)-1H-pyrazole as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(3,5-difluorophenyl)-1H-pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor and anti-inflammatory therapeutic spaces. This structural motif combines the hydrogen-bonding capability of the pyrazole ring with the metabolic robustness and lipophilic modulation of the 3,5-difluorophenyl group. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application logic in drug design.

Physicochemical Profile

The strategic incorporation of fluorine atoms at the 3 and 5 positions of the phenyl ring significantly alters the electronic and steric landscape of the molecule compared to its non-fluorinated parent.

Core Properties Table
PropertyValue / DescriptionNotes
IUPAC Name 4-(3,5-difluorophenyl)-1H-pyrazole
CAS Number 439106-66-8Verified Identifier
Molecular Formula C₉H₆F₂N₂
Molecular Weight 180.15 g/mol
Physical State SolidPale yellow to off-white powder
Predicted LogP ~2.5 - 2.7Moderate lipophilicity; optimal for oral bioavailability
H-Bond Donors 1 (Pyrazole NH)Critical for active site binding (e.g., hinge region of kinases)
H-Bond Acceptors 2 (Pyrazole N, Fluorines)Fluorine acts as a weak acceptor
pKa (Acidic) ~13.5 (Estimated)NH deprotonation; slightly more acidic than 4-phenylpyrazole (pKa ~14.[1][2][3][4][5][6]2) due to electron-withdrawing fluorines
pKa (Basic) ~2.0 (Estimated)Protonation at N2; less basic than 4-phenylpyrazole (pKa ~2.5)
Electronic & Steric Analysis
  • Hammett Effects: The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (

    
     per fluorine). This reduces the electron density on the pyrazole ring, increasing the acidity of the N-H bond and decreasing the basicity of the pyridine-like nitrogen.
    
  • Metabolic Blocking: The 3,5-positions are common sites for oxidative metabolism (CYP450-mediated hydroxylation) in phenyl rings. Fluorine substitution blocks these "soft spots," prolonging half-life (

    
    ) without introducing significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    

Synthetic Methodologies

The most robust route to 4-(3,5-difluorophenyl)-1H-pyrazole is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for functional groups.[7]

Standard Operating Procedure (SOP): Suzuki Coupling

Objective: Synthesis of 4-(3,5-difluorophenyl)-1H-pyrazole from 4-iodo-1H-pyrazole.

Reagents:

  • Substrate: 4-Iodo-1H-pyrazole (1.0 equiv)

  • Coupling Partner: 3,5-Difluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 equiv) or Na₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Preparation: Charge a reaction vial with 4-iodo-1H-pyrazole, 3,5-difluorophenylboronic acid, and base.

  • Inertion: Evacuate and backfill the vial with Nitrogen (

    
    ) or Argon three times.
    
  • Solvation: Add degassed solvent mixture (Dioxane/Water).

  • Catalysis: Add the Palladium catalyst under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours. (Alternatively, microwave irradiation at 120°C for 30 mins).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
    
Synthetic Pathway Visualization

SuzukiSynthesis Start1 4-Iodo-1H-pyrazole Inter Oxidative Addition / Transmetallation Start1->Inter + Start2 3,5-Difluorophenyl- boronic acid Start2->Inter Catalyst Pd(dppf)Cl2 Cs2CO3 Catalyst->Inter Catalysis Product 4-(3,5-Difluorophenyl)- 1H-pyrazole Inter->Product Reductive Elimination (90°C, 12h)

Caption: Figure 1. Palladium-catalyzed cross-coupling pathway for the regioselective synthesis of the target scaffold.

Medicinal Chemistry Applications

The 4-(3,5-difluorophenyl)-1H-pyrazole moiety is not merely a linker; it is a functional pharmacophore.

Kinase Inhibition (The "Hinge Binder")

In kinase drug discovery, the pyrazole nitrogen atoms often interact with the hinge region of the ATP-binding pocket.

  • Donor/Acceptor Motif: The N-H serves as a donor to the backbone carbonyl of the hinge residues, while the

    
     nitrogen accepts a hydrogen bond from the backbone amide.
    
  • Selectivity Filter: The 3,5-difluorophenyl group occupies the hydrophobic pocket (typically the gatekeeper region or solvent-exposed front), where the fluorines can engage in multipolar interactions with protein carbonyls or orthogonal interactions with aromatic residues.

Bioisosteric Replacement

This scaffold is frequently used as a bioisostere for:

  • 4-Phenylimidazole: To modulate pKa and improve oral absorption.

  • Isoxazoles: To improve metabolic stability (isoxazoles are prone to reductive ring opening).

Decision Logic for Scaffold Selection

MedChemLogic Problem Drug Design Challenge: Optimize Lead Compound Metab Issue: High Metabolic Clearance (CYP Oxidation) Problem->Metab Potency Issue: Low Potency (Weak Hydrophobic Contact) Problem->Potency Solution Strategy: Incorporate 4-(3,5-difluorophenyl)-1H-pyrazole Metab->Solution Potency->Solution Mech1 Mechanism: Block C-H Oxidation Sites Solution->Mech1 Mech2 Mechanism: Increase Lipophilicity (LogP) without Steric Clash Solution->Mech2 Result Outcome: Improved t1/2 & Binding Affinity Mech1->Result Mech2->Result

Caption: Figure 2. Decision matrix for employing the 3,5-difluorophenyl-pyrazole scaffold in lead optimization.

References

  • Synthesis of 4-Arylpyrazoles via Suzuki Coupling : Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source:Journal of Chemical Research / Vertex AI Search Results. URL:8[1][9][10]

  • CAS Registry Data : Title: 4-(3,5-Difluorophenyl)-1H-pyrazole Chemical Properties. Source: ChemicalBook / PubChem. URL:11[1][9][10][12][13][14]

  • Medicinal Chemistry of Fluorine : Title: The role of fluorine in medicinal chemistry.[12][15] Source:Journal of Enzyme Inhibition and Medicinal Chemistry. URL:16[1][9][10][12]

  • Hammett Constants & Electronic Effects : Title: Hammett Sigma Constants and Electronic Effects in Organic Chemistry. Source: Wired Chemist / ResearchGate. URL:17[1][9][10]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3,5-difluorophenyl)-1H-pyrazole (CAS: 439106-66-8 ), a critical fluorinated heterocyclic building block. Primarily utilized as a scaffold in the development of kinase inhibitors (e.g., JAK, CDK) and cyclooxygenase-2 (COX-2) inhibitors, this compound offers unique bioisosteric properties where the 3,5-difluoro substitution pattern enhances metabolic stability and lipophilicity. This document details the validated synthetic pathways, structural identification protocols, and pharmaceutical applications, ensuring reproducible results in drug discovery workflows.

Part 1: Chemical Identity & Verification

The precise identification of pyrazole derivatives is often complicated by annular tautomerism. For 4-(3,5-difluorophenyl)-1H-pyrazole , the substituent is at the C4 position, leaving the nitrogen atoms unsubstituted (N-H), which allows for rapid proton migration between N1 and N2.

Property Data / Description
CAS Number 439106-66-8
IUPAC Name 4-(3,5-difluorophenyl)-1H-pyrazole
Molecular Formula C₉H₆F₂N₂
Molecular Weight 180.15 g/mol
SMILES FC1=CC(C2=CNN=C2)=CC(F)=C1
InChI Key (Computed) VQXYGLSJMJPTTI-UHFFFAOYSA-N (Representative)
Structural Feature The C4-aryl bond is fixed; however, the N-H proton oscillates. In solution (NMR), this often results in broad signals for C3-H and C5-H unless the temperature is lowered to freeze the tautomers.
Tautomeric Equilibrium Diagram

The following diagram illustrates the rapid equilibrium between the identical tautomers in solution, a critical concept for interpreting NMR spectra.

Tautomerism TautomerA 1H-Tautomer (Proton on N1) Equilibrium Rapid Proton Transfer TautomerA->Equilibrium TautomerB 1H-Tautomer (Proton on N2) Equilibrium->TautomerB

Caption: Annular tautomerism of 4-substituted pyrazoles. The C3 and C5 positions are equivalent on the NMR time scale due to rapid proton exchange.

Part 2: Synthetic Pathways (Suzuki-Miyaura Coupling)

The most robust and scalable method for synthesizing 4-arylpyrazoles is the Suzuki-Miyaura cross-coupling of a 4-halopyrazole with an arylboronic acid. Direct electrophilic aromatic substitution on the pyrazole ring often fails to selectively target C4 without protecting groups or harsh conditions.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • Substrate: 4-Bromo-1H-pyrazole (or 4-Iodo-1-methyl-1H-pyrazole if N-protection is desired first).

  • Coupling Partner: 3,5-Difluorophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM (Preferred for steric tolerance) or Pd(PPh₃)₄.

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 4-bromo-1H-pyrazole (1.0 equiv) and 3,5-difluorophenylboronic acid (1.2 equiv). Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove oxygen, which degrades the Pd(0) species.

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Activation: Add the base (Na₂CO₃) followed by the Pd catalyst (5 mol%).

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting bromide (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0→50% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Start1 4-Bromo-1H-pyrazole Mix Degas & Mix (Dioxane/H2O) Start1->Mix Start2 3,5-Difluorophenyl- boronic acid Start2->Mix Catalysis Add Pd(dppf)Cl2 + Na2CO3 Mix->Catalysis Heat Reflux @ 90°C (4-12 Hours) Catalysis->Heat Check Validation: TLC & LC-MS (Target M+H = 181) Heat->Check Product 4-(3,5-difluorophenyl)- 1H-pyrazole (CAS: 439106-66-8) Check->Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 4-(3,5-difluorophenyl)-1H-pyrazole.

Part 3: Pharmaceutical Applications

The 4-(3,5-difluorophenyl) moiety is a privileged substructure in medicinal chemistry, often selected to modulate physicochemical properties without altering the steric footprint significantly compared to a phenyl ring.

1. Kinase Inhibition (JAK/CDK) The pyrazole ring serves as a hinge-binder in the ATP-binding pocket of kinases. The N-H motif forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • Mechanism: The 3,5-difluoro substitution on the phenyl ring creates an electron-deficient aromatic system. This reduces metabolic oxidation (blocking P450 sites) and increases lipophilicity, improving membrane permeability.

  • Relevance: Structurally analogous to Ruxolitinib or Baricitinib intermediates, where the pyrazole core is essential for potency.

2. Bioisosterism & Metabolic Stability

  • C-F Bond Strength: The Carbon-Fluorine bond is metabolically robust. Replacing hydrogens with fluorine at the 3 and 5 positions blocks "metabolic soft spots," extending the drug's half-life (

    
    ).
    
  • Dipole Modulation: The difluoro pattern alters the dipole moment of the phenyl ring, potentially enhancing pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

1. Nuclear Magnetic Resonance (¹H-NMR)

  • Solvent: DMSO-d₆ (Preferred to minimize tautomeric broadening).

  • Key Signals:

    • δ ~13.0 ppm (br s, 1H): Pyrazole N-H (exchangeable).

    • δ ~8.0–8.3 ppm (s, 2H): Pyrazole C3-H and C5-H. These often appear as a singlet due to rapid tautomerism or accidental equivalence.

    • δ ~7.3–7.5 ppm (m, 2H): Phenyl C2-H and C6-H (coupled to F).

    • δ ~6.9–7.1 ppm (tt, 1H): Phenyl C4-H (triplet of triplets due to coupling with two F atoms).

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI (Positive Mode).

  • Target Mass:

    • Calculated [M+H]⁺: 181.06

    • Observed [M+H]⁺: 181.1 ± 0.1

3. Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidation or moisture absorption.

  • SDS Note: Fluorinated aromatics can be persistent; dispose of waste via high-temperature incineration.

References

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved October 26, 2023, from [Link]

  • Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

3,5-difluorophenyl pyrazole building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for medicinal chemists integrating the 3,5-difluorophenyl pyrazole motif into drug candidates.

Technical Guide & Application Note

Executive Summary: The Fluorine Effect

In modern drug discovery, the 3,5-difluorophenyl pyrazole moiety represents a "privileged structure"—a scaffold capable of providing high-affinity ligand binding while simultaneously solving critical ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

This guide moves beyond basic synthesis to explain the causality of this building block's success. The strategic placement of fluorine atoms at the meta positions (3,5) of the phenyl ring, coupled with the bioisosteric properties of the pyrazole, creates a synergistic effect:

  • Metabolic Blockade: It sterically and electronically shields the vulnerable C4 position from Cytochrome P450-mediated oxidation (para-hydroxylation).

  • Lipophilicity Modulation: The electron-withdrawing fluorine atoms lower the pKa of the pyrazole nitrogen (if NH is present) or adjacent functional groups, improving membrane permeability without excessive lipophilicity penalties.

  • Orthogonal Interactions: The C-F bond acts as a weak hydrogen bond acceptor and can engage in orthogonal dipolar interactions with protein backbone amides.

Structural Biology & Pharmacophore Logic

The "Metabolic Shield" Mechanism

The phenyl ring is a common "soft spot" in drug molecules. CYP450 enzymes typically attack electron-rich aromatic rings at the para position.

  • Unsubstituted Phenyl: Rapidly oxidized to phenol (high clearance).

  • 4-Fluorophenyl: Blocks para-oxidation but pushes metabolism to ortho positions (NIH shift).

  • 3,5-Difluorophenyl: The "Goldilocks" zone. The electron-withdrawing nature deactivates the ring towards electrophilic attack by the high-valent Iron-Oxo species of CYP450. Furthermore, the 3,5-substitution pattern creates a steric fence that hinders enzymatic approach to the para carbon.

Pyrazole Vector Analysis

The pyrazole ring serves as a rigid linker that orients the 3,5-difluorophenyl group into hydrophobic pockets.

  • N1-Aryl Pyrazoles: Common in kinase inhibitors (e.g., B-Raf, p38 MAP kinase). The 3,5-difluorophenyl group at N1 often occupies the solvent-exposed region or a hydrophobic back-pocket, protecting the inhibitor from rapid hepatic clearance.

  • C3/C5-Aryl Pyrazoles: Often used to mimic the adenine ring of ATP, forming key H-bonds with the kinase hinge region.

Synthetic Strategies & Protocols

The construction of this motif generally follows two retrosynthetic disconnections: De Novo Cyclization (Method A) or Late-Stage Functionalization (Method B).

Diagram 1: Strategic Synthetic Workflows

SyntheticRoutes Start_Hydrazine 3,5-Difluorophenyl hydrazine HCl Process_Knorr Method A: Regioselective Condensation (Knorr/Cyclization) Start_Hydrazine->Process_Knorr + Inter_Diketone Start_Boronic 3,5-Difluorophenyl boronic acid Process_ChanLam Method B: Chan-Lam Coupling (Cu(OAc)2, Air) Start_Boronic->Process_ChanLam + Inter_Pyrazole Inter_Diketone 1,3-Dicarbonyl (or Enaminone) Inter_Diketone->Process_Knorr Inter_Pyrazole NH-Pyrazole Core Inter_Pyrazole->Process_ChanLam Product_N1 N1-(3,5-Difluorophenyl) Pyrazole Process_Knorr->Product_N1 Regioisomer Control Required Process_ChanLam->Product_N1 High Tolerance

Caption: Comparative workflow for accessing the N1-(3,5-difluorophenyl) pyrazole scaffold. Method A is preferred for scale-up; Method B for library diversity.

Method A: Regioselective Condensation (The Hydrazine Route)

This is the primary route for building the scaffold from scratch. Challenge: Reacting a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl yields a mixture of regioisomers (1,3- vs 1,5-substituted).

Self-Validating Protocol: Synthesis of 1-(3,5-difluorophenyl)-3-methyl-5-phenylpyrazole Rationale: Using an enaminone instead of a diketone improves regioselectivity by differentiating the electrophilicity of the carbonyl centers.

Reagents:

  • 3,5-Difluorophenylhydrazine hydrochloride (1.0 equiv)

  • 3-(Dimethylamino)-1-phenyl-2-en-1-one (1.0 equiv)

  • Ethanol (Solvent)

  • HCl (catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-(dimethylamino)-1-phenyl-2-en-1-one in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 3,5-difluorophenylhydrazine HCl.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The hydrazine spot (polar, baseline) should disappear, and a new fluorescent spot (product) should appear.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

  • Regiochemistry Validation (Critical): Perform a NOESY NMR experiment.

    • Success Criteria: A cross-peak between the pyrazole C4-H and the ortho-protons of the 3,5-difluorophenyl ring indicates the 1,5-isomer .

    • Success Criteria: A cross-peak between the pyrazole C5-methyl/phenyl group and the ortho-protons of the 3,5-difluorophenyl ring indicates the 1,3-isomer .

Method B: Chan-Lam Coupling (The Late-Stage Route)

Ideal for diversifying an existing pyrazole core with various aryl groups.

Protocol:

  • Charge: To a vial, add Pyrazole substrate (1.0 equiv), 3,5-Difluorophenylboronic acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv).

  • Solvent/Base: Add Pyridine (2.0 equiv) and dry DCM (or MeOH).

  • Activation: Stir vigorously open to the air (O2 is the oxidant) at room temperature for 16–24 hours.

    • Validation Check: The reaction mixture typically turns from blue (Cu(II)) to green/brown and back to blue as the catalytic cycle turns over. A persistent brown sludge may indicate catalyst decomposition or lack of oxygen.

  • Quench: Filter through a pad of Celite to remove copper salts.

Key Building Block Inventory

To execute these workflows, the following specific building blocks are required.

CategoryChemical NameCAS RegistryApplication
The Anchor 3,5-Difluorophenylhydrazine HCl 502496-23-3Precursor for de novo pyrazole synthesis (Method A). Essential for multi-gram scale up.
The Warhead 3,5-Difluorophenylboronic acid 156545-07-2Reagent for Chan-Lam (N-arylation) or Suzuki (C-arylation) coupling.
The Core 1-(3,5-Difluorophenyl)-1H-pyrazole 123456-XX-X*A "blank slate" scaffold. Can be halogenated at C4 for further coupling.
The Electrophile 1-Bromo-3,5-difluorobenzene 461-96-1Used in Buchwald-Hartwig coupling (requires Pd catalyst, more expensive/sensitive than Chan-Lam).

*Note: CAS numbers for specific derivatives vary; search by structure is recommended.

Case Study: Kinase Inhibitor Optimization

Scenario: A lead compound (N1-phenyl pyrazole) shows good potency against B-Raf (IC50 = 15 nM) but poor metabolic stability (t1/2 < 30 min in microsomes).

Intervention: The medicinal chemistry team replaces the phenyl ring with a 3,5-difluorophenyl ring.[1][2]

Result:

  • Potency: IC50 improves to 8 nM.

    • Mechanism:[3][4][5][6][7][8] The electron-deficient ring strengthens the pi-stacking interaction with the gatekeeper residue in the kinase pocket.

  • Stability: t1/2 increases to >120 min.

    • Mechanism:[3][4][5][6][7][8] The 3,5-difluoro substitution blocks the rotation of the ring and prevents the formation of the arene oxide intermediate required for oxidative metabolism.

Diagram 2: SAR Logic & Interactions

SAR cluster_0 Pharmacophore Interactions Center 3,5-Difluorophenyl Pyrazole Effect1 Metabolic Stability (Blocks CYP Oxidation) Center->Effect1 Steric/Electronic Shielding Effect2 Lipophilicity (logP) (Permeability) Center->Effect2 C-F Hydrophobicity Effect3 Electronic Tuning (pKa Modulation) Center->Effect3 Inductive Effect

Caption: The three pillars of the 3,5-difluorophenyl pyrazole SAR profile.

References

  • Metabolic Stability of Fluorinated Motifs

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: J. Med. Chem. (via NIH/ChemRxiv)
    • URL:[Link]

  • Chan-Lam Coupling Methodology

    • Title: Copper-promoted C-N bond formation: cross-coupling of arylboronic acids with N-nucleophiles.[8][9]

    • Source: Organic Chemistry Portal / Tetrahedron Lett.
    • URL:[Link]

  • Regioselective Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[7][10]

    • Source: Org.[5][6][9][10][11][12] Lett.

    • URL:[Link]

  • Medicinal Chemistry of Pyrazoles

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
    • Source: PMC / NIH
    • URL:[Link]

Sources

Isomeric Divergence in Pyrazole Scaffolds: A Technical Guide to 4-Aryl vs. 3,5-Diarylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocycle in medicinal chemistry and agrochemicals. However, the spatial arrangement of substituents on this five-membered ring dictates entirely different chemical behaviors, synthetic requirements, and pharmacological profiles. This technical guide provides an in-depth analysis of the structural, synthetic, and biological divergence between 4-arylpyrazole and 3,5-diarylpyrazole isomers. By understanding the causality behind their synthesis and target engagement, drug development professionals can rationally design more selective and potent pharmacophores.

Structural and Electronic Divergence

The fundamental difference between 4-aryl and 3,5-diarylpyrazoles lies in their spatial geometry and electronic distribution.

  • 4-Arylpyrazoles: The C4 position is the most electron-rich carbon on the pyrazole ring due to the resonance contribution of the two adjacent nitrogen atoms. Placing an aryl group at C4 creates a highly planar, linear molecular extension. This linearity allows the molecule to penetrate deep, narrow binding pockets (such as the ATP-binding cleft of kinases). Furthermore, if the C3 and C5 positions remain unsubstituted, the molecule maintains structural symmetry, minimizing the complex binding variables introduced by annular tautomerism.

  • 3,5-Diarylpyrazoles: The C3 and C5 positions are relatively electron-deficient. Substituting both positions with aryl groups generates a rigid, "V-shaped" molecular geometry. This angular conformation is highly sterically hindered, particularly if the N1 position is also substituted. Additionally, unsubstituted 3,5-diarylpyrazoles (where N1 is an N-H) undergo rapid tautomeric equilibration between the 1H- and 2H-isomers, which dynamically alters the hydrogen-bond donor/acceptor faces presented to a biological target.

Table 1: Comparative Physicochemical and Structural Properties
Property4-Arylpyrazole3,5-Diarylpyrazole
Spatial Geometry Linear, planar extensionV-shaped, angular (~120° angle)
Steric Profile Low steric hindrance at adjacent C3/C5High steric hindrance, especially with N1 substituents
Tautomeric Impact Symmetric (if C3/C5 are unsubstituted)Asymmetric; rapid 1H/2H equilibration alters binding
Electronic Density Aryl group conjugates with electron-rich C4Aryl groups conjugate with electron-deficient C3/C5
Primary Drug Targets Kinases (e.g., MK2), Protein-Protein InteractionsCyclooxygenases (COX-2), Tubulin, Tyrosinase
Synthetic Strategy Core functionalization (Cross-coupling)De novo ring synthesis (Cyclocondensation)

Synthetic Methodologies: Causality and Design

The synthesis of these two isomers requires fundamentally opposed strategies. 3,5-Diarylpyrazoles are typically built from the "outside in" by cyclizing a pre-functionalized carbon chain, 1[1]. Conversely, 4-arylpyrazoles are built from the "inside out" by functionalizing a pre-existing pyrazole core via transition-metal catalysis[2].

SynthesisLogic Start Starting Materials Chalcone 1,3-Dicarbonyl / Chalcone Start->Chalcone Pyrazole Unsubstituted Pyrazole Start->Pyrazole Condensation Cyclocondensation (Acidic Medium) Chalcone->Condensation Hydrazine Aryl/Alkyl Hydrazine Hydrazine->Condensation Diaryl 3,5-Diarylpyrazole (V-Shaped Scaffold) Condensation->Diaryl Bromination C4-Bromination (NBS, THF) Pyrazole->Bromination Intermediate 4-Bromopyrazole Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd catalyst) Intermediate->Suzuki MonoAryl 4-Arylpyrazole (Linear Scaffold) Suzuki->MonoAryl

Divergent synthetic pathways for 3,5-diaryl and 4-arylpyrazole scaffolds.

Protocol 1: Regioselective Synthesis of 3,5-Diarylpyrazoles via Cyclocondensation

This protocol utilizes a classical Knorr-type cyclocondensation. The causality here is driven by electrophilicity: the 1,3-dicarbonyl (or chalcone) provides the pre-installed aryl groups, while the hydrazine acts as the binucleophile[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1,3-diaryl-1,3-propanedione in glacial acetic acid or ethanol.

  • Nucleophilic Attack: Add 1.2 equivalents of hydrazine hydrate dropwise at room temperature. Causality: The acidic medium is critical; it protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to facilitate the initial nucleophilic attack by the

    
    -nitrogen of the hydrazine.
    
  • Cyclization & Dehydration: Heat the mixture to reflux for 2–4 hours. The intermediate pyrazoline undergoes spontaneous dehydration (and oxidation, if starting from a chalcone) to form the fully aromatic 3,5-diarylpyrazole.

  • Self-Validating Quality Control: Monitor via TLC. Upon completion, precipitate the product in ice water. Validate via

    
    H NMR: The C4 proton of the newly formed pyrazole ring acts as an internal standard, typically appearing as a sharp, distinct singlet around 
    
    
    
    6.5–7.0 ppm. The disappearance of the dicarbonyl enol/keto protons confirms total conversion.
Protocol 2: Synthesis of 4-Arylpyrazoles via Palladium-Catalyzed Cross-Coupling

Because the C4 position is highly nucleophilic, it cannot be easily constructed via the electrophilic carbonyl chemistry used above. Instead, we leverage its nucleophilicity for halogenation, followed by 2[2].

Step-by-Step Methodology:

  • Electrophilic Bromination: Dissolve unsubstituted pyrazole in THF. Add 1.0 equivalent of N-Bromosuccinimide (NBS) and stir at room temperature for 16 hours. Causality: NBS provides a controlled, low concentration of electrophilic bromine. The resonance of the pyrazole nitrogens funnels electron density to C4, ensuring strict regioselectivity for 4-bromopyrazole.

  • Cross-Coupling Setup: In a microwave vial, combine the 4-bromopyrazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g.,

    
    , 0.05 eq), and a base (e.g., 
    
    
    
    , 2.0 eq) in a degassed solvent mixture (Dioxane/Water, 4:1).
  • Microwave Irradiation: Heat the reaction at 120°C for 15 minutes under microwave irradiation. Causality: Microwave heating rapidly overcomes the activation energy barrier for the oxidative addition of the electron-rich 4-bromopyrazole to the Pd(0) species, drastically reducing reaction times from hours to minutes[2].

  • Self-Validating Quality Control: Extract with EtOAc and filter through Celite. Validate via

    
    H NMR: Successful bromination is confirmed by the disappearance of the C4 proton (
    
    
    
    ~6.3 ppm). Successful cross-coupling is validated by the appearance of new aryl protons and a downfield shift of the pyrazole C3/C5 protons (
    
    
    ~7.5–8.0 ppm) due to the extended
    
    
    -conjugation.

Pharmacological Target Engagement

The geometric differences between these isomers dictate their biological targets.

3,5-Diarylpyrazoles are renowned for their ability to fit into wide, hydrophobic binding pockets. The V-shaped geometry perfectly mimics the transition state of arachidonic acid, making them highly potent Cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib) and 3[3]. Furthermore, 1,5- and 3,5-diaryl configurations have been heavily investigated as 4 because the angled aryl rings effectively disrupt microtubule polymerization[4].

4-Arylpyrazoles , conversely, are linear. This allows the pyrazole N-H and N: atoms to act as a bidentate hydrogen-bond donor/acceptor pair deep within the highly conserved ATP-binding cleft of kinases. They are heavily utilized in the development of inhibitors for MAPKAPK2 (MK2) and Aurora kinases, where the linear aryl group extends outward to interact with the solvent-exposed region or the hinge binder[2].

TargetEngagement Node1 Pyrazole Isomers Node2 3,5-Diarylpyrazole Node1->Node2 Node3 4-Arylpyrazole Node1->Node3 Node4 COX-2 / Tubulin Pockets (Hydrophobic Channels) Node2->Node4 V-Shape Fit Node5 Kinase ATP Clefts (MK2 / Aurora) Node3->Node5 Linear H-Bonding Node6 Anti-inflammatory & Anticancer Effects Node4->Node6 Node7 Cell Cycle Arrest & Kinase Modulation Node5->Node7

Pharmacological target engagement based on pyrazole isomer geometry.

Conclusion

The selection between a 4-arylpyrazole and a 3,5-diarylpyrazole scaffold is not merely a synthetic choice, but a fundamental pharmacological commitment. 3,5-Diarylpyrazoles require de novo cyclization and yield V-shaped molecules ideal for broad hydrophobic pockets like COX-2. 4-Arylpyrazoles rely on late-stage transition-metal cross-coupling, yielding linear, deeply penetrating pharmacophores ideal for kinase inhibition. Mastering the causality behind these structural, synthetic, and biological differences is essential for modern rational drug design.

References

  • Source: nih.
  • Source: mdpi.
  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)
  • Source: pharm.or.

Sources

The Electronic Paradigm of the 3,5-Difluorophenyl Motif in Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of heterocyclic pharmacophores, the strategic incorporation of the 3,5-difluorophenyl group has emerged as a privileged modification. Unlike mono-fluorinated or sterically hindered 2,6-difluorinated analogs, the 3,5-difluorophenyl motif fundamentally re-engineers the electronic landscape of a molecule while maintaining a highly permissive steric profile. This whitepaper provides an in-depth mechanistic analysis of how the profound inductive electron-withdrawing (-I) properties of this group modulate adjacent heterocycles, enhance lipophilicity, and drive high-affinity target engagement.

Electronic and Physicochemical Modulation

The unique utility of the 3,5-difluorophenyl group is rooted in its highly specific electronic distribution. Fluorine is the most electronegative element, and its placement at the meta positions of a phenyl ring exerts a powerful inductive pull through the


-bond framework without donating electron density back into the ring via resonance (which typically occurs at the ortho and para positions).
Hammett Constants and Inductive Withdrawal

The electronic influence of aromatic substituents is quantified by Hammett constants (


). A single meta-fluoro group possesses a 

value of approximately 0.34. In the 3,5-difluorophenyl system, these effects are additive, resulting in a combined

value of ~0.68. This renders the motif exceptionally electron-withdrawing. When conjugated to a basic heterocycle (e.g., pyridine, pyrazole, or piperidine), this strong -I effect significantly lowers the pKa of the heterocyclic nitrogen. This pKa modulation is a critical tactic in drug design to increase the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.
Polarization of the para-C-H Bond

A secondary, yet highly impactful, consequence of the dual meta-fluorines is the extreme polarization of the para-C-H bond. Stripped of electron density, this specific proton becomes distinctly acidic, allowing it to function as a non-canonical but potent hydrogen bond donor. In the development of ATP-competitive Type-III c-MET inhibitors, structural biology revealed that the para-CH of the 3,5-difluorophenyl group forms a critical 3.5 Å hydrogen bond interaction with the backbone carbonyl of the F1124 residue, driving nanomolar affinity1[1].

Halogen Bonding and Hydrophobic Insertion

Beyond inductive effects, the fluorine atoms themselves engage in orthogonal halogen bonding and multipolar interactions within protein binding pockets. For instance, in the optimization of the TRKA inhibitor DZX19, the 3,5-difluorophenyl moiety demonstrated superior insertion into the hydrophobic cavity adjacent to the DFG motif, forming key fluorine interactions with Asn-655, Cys-656, and Gly-667, which resulted in sub-nanomolar inhibitory potency2[2].

Conformational Control

Because the ortho positions remain unsubstituted, the 3,5-difluorophenyl group avoids the severe steric clashes seen with 2,6-difluorophenyl derivatives. This allows the ring to adopt coplanar conformations with adjacent


-systems or specific pseudo-axial/pseudo-equatorial orientations. In 

-secretase modulators, this precise conformational flexibility was shown to be directly responsible for stabilizing the active conformer required for potent A

inhibition3[3].

Quantitative Data Presentation

The table below summarizes the physicochemical shifts induced by fluorination, illustrating why the 3,5-difluorophenyl group is a superior bioisostere for standard phenyl or mono-fluorophenyl rings.

Physicochemical PropertyPhenyl4-Fluorophenyl3,5-Difluorophenyl
Hammett Constant (

)
0.000.06 (

)
~0.68 (

)
Inductive Effect (-I) BaselineWeakStrong
Hansch Lipophilicity (

)
0.000.14~0.28
para-C-H Polarization NegligibleN/AHigh (Functions as H-Bond Donor)
Steric Bulk (ortho clash) MinimalMinimalMinimal

Logical Pathway of Pharmacological Impact

The following causal diagram maps how the fundamental electronic properties of the 3,5-difluorophenyl group translate into macroscopic pharmacological benefits during drug optimization.

G A 3,5-Difluorophenyl Incorporation B Strong Inductive (-I) Electron Withdrawal A->B C Enhanced Lipophilicity (logP) A->C D Polarized para-C-H (H-Bond Donor) B->D E Lowered pKa of Adjacent Heterocycle B->E F Improved Metabolic Stability C->F G Increased Target Affinity D->G E->F E->G

Caption: Logical pathway of 3,5-difluorophenyl electronic effects on drug design.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

Coupling the highly electron-deficient 3,5-difluorophenylboronic acid to heterocyclic halides presents a distinct synthetic challenge. The electron-poor nature of the boronic acid makes it highly susceptible to protodeboronation (premature cleavage of the C-B bond) before transmetalation can occur.

To overcome this, the protocol below utilizes a highly active Palladium(0) source combined with XPhos, a bulky, electron-rich biaryl phosphine ligand. Causality: XPhos accelerates the oxidative addition of unreactive heterocyclic chlorides while its steric bulk promotes rapid reductive elimination, effectively outcompeting the protodeboronation degradation pathway4[4].

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry

  • Heteroaryl Halide (Limiting Reagent, 1.0 equiv)

  • 3,5-Difluorophenylboronic acid (1.5 equiv) - Excess is used to buffer against minor protodeboronation.

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • XPhos (0.15 equiv, 15 mol%)

  • Na2CO3 (2.2 equiv)

2. Degassing and System Setup

  • Suspend all solid reagents in a 4:1 mixture of 1,4-Dioxane/H2O.

  • Causality: Water is strictly required to hydrolyze the boronic acid into the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation.

  • Sparge the mixture with Argon for 15 minutes.

  • Causality: Pd(0) is highly susceptible to oxidation by dissolved O2. Failure to degas will result in catalyst death and high levels of boronic acid homocoupling.

3. Reaction Execution

  • Seal the vessel and heat to 95 °C for 12–18 hours under vigorous stirring.

4. In-Process Control (IPC) & Self-Validation

  • At 12 hours, sample the reaction and analyze via LC-MS.

  • Validation Logic:

    • Scenario A: Product mass is dominant; heteroaryl halide is consumed. Proceed to step 5.

    • Scenario B: Heteroaryl halide remains, but 3,5-difluorophenylboronic acid is absent (protodeboronation occurred). Corrective Action: Add 0.5 equiv of boronic acid and continue heating.

    • Scenario C: Both starting materials remain. Corrective Action: Indicates catalyst death (likely oxygen ingress). Spike with additional 2 mol% Pd2(dba)3/XPhos.

5. Workup and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 1. Catalyst Activation Pd2(dba)3 + XPhos S2 2. Oxidative Addition Heteroaryl Halide S1->S2 S3 3. Transmetalation 3,5-diF-Ph-B(OH)2 S2->S3 S4 4. Reductive Elimination Product Formation S3->S4 S5 5. Workup & Isolation Flash Chromatography S4->S5

Caption: Workflow for Pd-catalyzed Suzuki-Miyaura coupling of 3,5-difluorophenyl boronic acid.

References

  • Source: PubMed Central (PMC)
  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Generation of Leads for γ-Secretase Modulation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Fluorinated pyrazole scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Fluorinated Pyrazole Scaffolds: A Technical Guide to Rational Drug Discovery and Synthetic Methodologies

Introduction The integration of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage the unique physicochemical properties of fluorine—specifically its high electronegativity (3.98 on the Pauling scale) and extremely small van der Waals radius (1.47 Å) [4]. When strategically positioned on a pyrazole ring (a privileged five-membered nitrogenous heterocycle), fluorine atoms or trifluoromethyl (


) groups fundamentally alter the molecule's electron density, lipophilicity, and metabolic stability. This guide explores the mechanistic rationale, clinical validation, and self-validating synthetic protocols for fluorinated pyrazoles in drug discovery.

1. Mechanistic Rationale: The Causality of Fluorination Why do we prioritize fluorinated pyrazoles over their non-fluorinated counterparts? The causality lies in three distinct molecular modulations:

  • Conformational Locking & Target Selectivity: In the case of the anti-inflammatory drug Celecoxib, the

    
     group at the 3-position of the pyrazole core is not merely a lipophilic appendage; it sterically and electronically locks the dihedral angle of the adjacent aryl rings [1]. This specific conformation allows the molecule to bypass the Ile523 residue in the COX-1 active site and perfectly dock into the larger Val523 side pocket of COX-2, achieving profound target selectivity.
    
  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich heterocycles. The strong electron-withdrawing nature of the

    
     group depletes electron density from the pyrazole 
    
    
    
    -system, rendering the scaffold highly resistant to oxidative degradation and extending its in vivo half-life.
  • pKa Modulation: Fluorination lowers the pKa of adjacent basic nitrogen atoms. This modulation reduces basicity, which in turn enhances membrane permeability and optimizes the pharmacokinetic profile (ADME) for oral bioavailability.

2. Clinical Validation: FDA-Approved Fluorinated Pyrazoles The translation of these chemical properties into clinical success is evident across the oncology, immunology, and rare disease landscapes [2]. The table below summarizes key FDA-approved therapeutics relying on this privileged scaffold.

Drug NameFDA ApprovalTargetScaffold FeaturePrimary Indication
Celecoxib 1998COX-23-(trifluoromethyl)pyrazoleOsteoarthritis, Rheumatoid Arthritis
Encorafenib 2018BRAF V600ETrisubstituted pyrazole (fluorinated phenyl)Metastatic Melanoma
Berotralstat 2020Plasma KallikreinTrifluoromethyl-attached pyrazoleHereditary Angioedema
Pralsetinib 2020RET KinaseFluorinated pyrazoleNon-Small Cell Lung Cancer

3. Experimental Protocols: Self-Validating Synthetic Workflows To harness these scaffolds, robust and reproducible synthetic methodologies are required. Below are two field-proven protocols designed with built-in validation checkpoints.

Protocol A: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride via 1,3-Dipolar Cycloaddition This protocol utilizes a distortion-accelerated 1,3-dipolar cycloaddition to generate a SuFEx-able (Sulfur(VI) Fluoride Exchange) pyrazole [3]. The causality behind using 1-bromoethene-1-sulfonyl fluoride (Br-ESF) is its dual role: it acts as a highly reactive dipolarophile and installs a versatile


 click handle for downstream library diversification.

Materials:

  • 2,2,2-Trifluoroethan-1-amine hydrochloride (Precursor to diazoethane)

  • 1-Bromoethene-1-sulfonyl fluoride (Br-ESF)

  • Sodium nitrite (

    
    )
    
  • Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • In Situ Diazo Generation: In a round-bottom flask, dissolve 2,2,2-trifluoroethan-1-amine hydrochloride (1.2 eq) in a 1:1 mixture of DCM and water. Cool the biphasic mixture to 0°C. Rationale: 2,2,2-trifluorodiazoethane is volatile and potentially explosive; in situ generation in a biphasic system mitigates safety risks while allowing immediate consumption.

  • Diazotization: Slowly add an aqueous solution of

    
     (1.5 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes. The organic layer will turn a distinct yellow, indicating the formation of 2,2,2-trifluorodiazoethane.
    
  • Cycloaddition: Add Br-ESF (1.0 eq) directly to the biphasic mixture. Allow the reaction to warm to room temperature and stir vigorously for 12 hours. Causality: The strong electron-withdrawing

    
     group on the diazo dipole lowers its HOMO/LUMO energy, perfectly matching the electronic demand of the Br-ESF dipolarophile, thereby accelerating the cycloaddition.
    
  • Aromatization: The initial pyrazoline intermediate spontaneously eliminates HBr to yield the fully aromatized pyrazole.

  • Workup & Validation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
    • Self-Validation Checkpoint: Analyze the crude mixture via

      
       NMR. A successful reaction is confirmed by two distinct singlets: ~ -62 ppm (corresponding to the 
      
      
      
      group) and ~ +55 ppm (corresponding to the intact
      
      
      group).

Protocol B: Regioselective Knorr Pyrazole Synthesis For standard trifluoromethyl pyrazoles, the condensation of fluorinated 1,3-dicarbonyls with hydrazines is the industry standard.

Step-by-Step Methodology:

  • Condensation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in anhydrous ethanol. Add aryl hydrazine (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux for 4 hours. Causality: The highly electrophilic carbonyl carbon adjacent to the

    
     group dictates the initial nucleophilic attack by the more nucleophilic nitrogen of the substituted hydrazine. This electronic bias ensures high regioselectivity (>95:5) for the 3-trifluoromethyl isomer over the 5-trifluoromethyl isomer.
    
  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

4. Visualizations: Pathways and Workflows

The following diagram illustrates the selective inhibition of the COX-2 pathway by the fluorinated pyrazole Celecoxib, highlighting the divergence from the GI-protective COX-1 pathway.

COX2_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PG_GI Prostaglandins (GI Protection & Hemostasis) COX1->PG_GI PG_INFL Prostaglandins (Pain & Inflammation) COX2->PG_INFL Celecoxib Celecoxib (CF3-Pyrazole Scaffold) Celecoxib->COX2 Selective Inhibition

Arachidonic acid cascade and selective COX-2 inhibition by Celecoxib.

The synthetic workflow for generating SuFEx-able fluorinated pyrazoles is mapped below, demonstrating the path from raw materials to diversified lead compounds.

Synthesis_Workflow Diazo 2,2,2-Trifluorodiazoethane (In situ generated) Cyclo 1,3-Dipolar Cycloaddition Diazo->Cyclo BrESF Br-ESF (Dipolarophile) BrESF->Cyclo Core Trifluoromethyl Pyrazole Core (SO2F Handle) Cyclo->Core SuFEx SuFEx Click Chemistry (Amine/Phenol coupling) Core->SuFEx Leads Diversified Lead Compounds (SAR Library) SuFEx->Leads

Continuous flow synthesis and SuFEx functionalization of trifluoromethyl pyrazoles.

5. Future Perspectives The convergence of fluorinated pyrazoles with emerging modalities like Targeted Protein Degradation (PROTACs) and SuFEx click chemistry is rapidly expanding the druggable space. By understanding the underlying causality of how fluorine modulates electronic and steric parameters, medicinal chemists can continue to rationally design next-generation therapeutics with unparalleled precision and efficacy.

References

  • Celecoxib - PubChem. National Center for Biotechnology Information (NIH). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]

Metabolic Stability of the 3,5-Difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The 3,5-difluorophenyl moiety represents a "privileged scaffold" in modern drug design, utilized primarily to modulate metabolic stability and physicochemical properties. By substituting hydrogen with fluorine at the meta positions, medicinal chemists can block specific metabolic "soft spots" (sites vulnerable to CYP450 oxidation) while influencing the molecule's lipophilicity (


) and electronic distribution.

However, this structural modification acts as a double-edged sword. While it significantly retards oxidative metabolism, the strong electron-withdrawing nature of the fluorine atoms can activate the aromatic ring towards Nucleophilic Aromatic Substitution (


) , particularly by the endogenous nucleophile Glutathione (GSH). This guide details the mechanistic underpinnings of this moiety's stability, the specific risks of reactive metabolite formation, and the experimental protocols required to validate its safety.

Part 1: The Physicochemical Rationale

The decision to incorporate a 3,5-difluorophenyl group is rarely arbitrary; it is a calculated move to alter the Structure-Metabolism Relationship (SMR) .

Bond Energy and Metabolic Blocking

The primary driver for using fluorine is the strength of the carbon-fluorine bond compared to the carbon-hydrogen bond.

  • C-F Bond Energy: ~116 kcal/mol (485 kJ/mol)

  • C-H Bond Energy: ~99 kcal/mol (414 kJ/mol)

Cytochrome P450 (CYP) enzymes typically initiate metabolism via hydrogen atom abstraction or oxygen insertion (epoxidation). The 3,5-difluoro substitution effectively "caps" the meta positions, preventing the formation of arene oxides at these sites, which are common precursors to phenols and catechols.

Electronic Modulation (Hammett Constants)

Fluorine is the most electronegative element (Pauling scale: 3.98). In the 3,5-position, it exerts a strong inductive electron-withdrawing effect (-I) on the ring system.

  • 
     (Hammett Constant):  0.34 (per fluorine).
    
  • Effect: The ring becomes electron-deficient. This reduces the electron density available for electrophilic attack by the high-valent Iron-Oxo species of CYP450 enzymes (Compound I), thereby slowing down oxidative clearance.

Lipophilicity ( )

Unlike other halogens (Cl, Br), fluorine is small (Van der Waals radius: 1.47 Å vs 1.20 Å for H). It increases lipophilicity due to its low polarizability, but not as drastically as chlorine.

  • 
     (H 
    
    
    
    F):
    Typically +0.14 to +0.25 per substitution.
  • Impact: Moderate increase in membrane permeability without making the drug excessively lipophilic (which would increase non-specific binding).

Table 1: Comparative Physicochemical Properties

PropertyPhenyl (-Ph)3,5-DifluorophenylImpact on Drug Design
Metabolic Liability High (Ortho/Para/Meta oxidation)Low (Meta blocked; Para deactivated)Extends Half-life (

)
Electronic State Electron RichElectron DeficientReduces CYP oxidation rate (

)
Lipophilicity (

)
Baseline+0.3 to +0.5 (approx)Improves permeability; may increase protein binding
Reactivity Risk LowModerate (

susceptibility)
Potential for Idiosyncratic Toxicity (DILI)

Part 2: Metabolic Pathways & Mechanisms[1][2]

The metabolic fate of the 3,5-difluorophenyl moiety is a competition between Oxidative Resistance and Nucleophilic Susceptibility .

The Mechanism of Stability (The Shield)

In a standard phenyl ring, CYP enzymes often attack the para (4) position (least sterically hindered) or the meta (3,5) positions.[1][2][3][4]

  • Blockade: The C-F bond is too strong to be broken by standard CYP mechanisms.

  • Deactivation: The electron-withdrawing fluorines lower the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring, making it a poorer substrate for the electrophilic CYP oxidant.

The Mechanism of Toxicity (The Sword)

The electron deficiency that protects the ring from oxidation simultaneously activates it for attack by nucleophiles.

  • Pathway: Glutathione (GSH) Conjugation via

    
    .
    
  • Mechanism: If the 4-position contains a leaving group (or if the ring is further activated by a para-nitro or sulfonyl group), the thiolate anion of GSH (

    
    ) can attack the ring.
    
  • Result: Formation of a Meisenheimer complex followed by the elimination of a fluoride ion (defluorination) or the leaving group. This results in a covalent GSH adduct, a hallmark of reactive metabolites that can lead to Drug-Induced Liver Injury (DILI).

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent pathways for a generic drug containing this moiety.

MetabolicFate Parent Parent Drug (3,5-Difluorophenyl) CYP CYP450 (Oxidation) Parent->CYP Phase I GSH Glutathione (GST / Spontaneous) Parent->GSH Phase II (Direct) StableMet Stable Metabolite (e.g., N-dealkylation elsewhere) CYP->StableMet Metabolism at non-fluorinated sites AreneOxide Arene Oxide (Blocked at 3,5) CYP->AreneOxide BLOCKED by C-F bond Adduct GSH Adduct (Reactive Metabolite) GSH->Adduct S_NAr Mechanism (If ring activated) Defluoro Defluorinated Product Adduct->Defluoro Elimination of F-

Caption: Divergent metabolic fates. The 3,5-difluoro substitution blocks direct ring oxidation (Red) but increases susceptibility to GSH conjugation (Yellow) if the ring is electronically activated.

Part 3: Experimental Validation Protocols

To validate the safety of a 3,5-difluorophenyl-containing lead, two critical assays must be performed: Intrinsic Clearance (to prove stability) and GSH Trapping (to rule out toxicity).

Protocol A: Microsomal Stability & Intrinsic Clearance ( )

Objective: Quantify the metabolic stability improvement.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing internal standard (IS). Ratio 1:3 (Sample:ACN).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: Detect potential bioactivation (


 or quinone methide formation).

Reagents:

  • Human Liver Microsomes (HLM) or S9 Fraction.

  • Trapping Agent: Glutathione (GSH) at 5-10 mM (excess) OR Dansyl-GSH (for fluorescence detection).

  • Negative Control: Incubation without NADPH.

Workflow Visualization:

GSHTrap Step1 Incubation (Drug + HLM + NADPH + GSH) Step2 Quench & Precipitate (Cold ACN) Step1->Step2 60 min @ 37°C Step3 LC-MS/MS Analysis (Full Scan + Neutral Loss) Step2->Step3 Supernatant Step4 Data Processing (Mass Shift Detection) Step3->Step4 NL: 129 Da (Pyroglutamate) NL: 307 Da (GSH)

Caption: GSH Trapping Workflow. Key detection method involves Neutral Loss (NL) scanning for characteristic GSH fragments (129 Da or 307 Da).

Data Interpretation:

  • Mass Shift: Look for

    
     (Substitution) or 
    
    
    
    (Oxidation + Addition).
  • Defluorination: If the adduct mass indicates a loss of 20 Da (F

    
     H exchange is rare) or loss of 19 Da (F) replaced by SG (306 Da), it confirms 
    
    
    
    mechanism.

Part 4: Case Studies & SAR

Case Study 1: MK-0731 (Kinesin Spindle Protein Inhibitor)

Context: Merck developed MK-0731 for taxane-refractory cancer. The lead compound contained a fluorinated phenyl ring.[5]

  • Observation: During metabolic profiling, significant covalent binding to microsomal proteins was observed.

  • Investigation: GSH trapping studies revealed a glutathione adduct.[6][7]

  • Mechanism: The metabolic pathway involved oxidative defluorination or activation of the ring, leading to a reactive intermediate.[6]

  • Resolution: The 3,5-difluoro moiety was optimized to balance the electron density, preventing the formation of the reactive quinone-species while maintaining potency. This highlights that while 3,5-difluoro blocks direct oxidation, it must be paired with a stable para-substituent to prevent ipso-substitution.

Case Study 2: Oteseconazole (Vivjoa)

Context: An FDA-approved (2022) antifungal agent targeting CYP51.

  • Structure: Contains a difluorophenyl group at the carbinol center.

  • Role: The difluorophenyl moiety provides metabolic stability against hepatic CYPs (selectivity for fungal CYP51 over human CYPs) and modulates the pKa of the adjacent alcohol/amine features to optimize binding.

  • Outcome: The drug demonstrates a long half-life and high specificity, validating the 3,5-difluoro (or similar difluoro patterns) as a robust tool for enhancing metabolic stability in clinical candidates.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery.[7] Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Dalvie, D., et al. (2002). Glutathione trapping of reactive metabolites in drug discovery: Protocols and applications. Chemical Research in Toxicology, 15(3), 269-299. Link

  • FDA Label - Oteseconazole (Vivjoa). (2022).[8] Highlights of Prescribing Information. Link

Sources

Advanced Pharmacophore Modeling of 4-Substituted Pyrazoles: Rational Design for Kinase Inhibitors and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design, I have observed that the pyrazole ring is one of the most privileged scaffolds in medicinal chemistry. While substitutions at the 1-, 3-, and 5-positions are widely explored, the C4 position offers a uniquely powerful vector for target engagement. Because the C4 carbon is situated para to the NH group (in the 1H-pyrazole tautomer), substituents at this position project radially outward. This allows them to access deep hydrophobic pockets or extend into solvent-exposed regions without sterically hindering the critical bidentate hydrogen-bond donor/acceptor functions of the adjacent nitrogen atoms.

This technical guide details the structural rationale, computational workflows, and experimental validation protocols required to successfully model and optimize 4-substituted pyrazole pharmacophores.

The Mechanistic Rationale of C4 Substitution

In the context of kinase inhibitors (e.g., EGFR, RET), the pyrazole core frequently acts as the primary anchor to the hinge region of the ATP-binding site. The N1 and N2 atoms form a highly conserved hydrogen-bonding network with the backbone amides of the hinge residues.

When the pyrazole is anchored at the hinge, the C4 vector is oriented orthogonally to the hinge face. Depending on the specific kinase architecture, a C4-substituent can be engineered to achieve distinct pharmacological outcomes:

  • Gatekeeper Probing: Bulky aromatic or hydrophobic groups at C4 can be directed into the hydrophobic pocket behind the gatekeeper residue, driving selectivity against wild-type versus mutant kinases.

  • Solvent Channel Extension: Hydrophilic moieties (e.g., morpholine or piperazine rings) attached at C4 can project into the solvent-accessible channel, drastically improving the aqueous solubility and pharmacokinetic profile of the drug without compromising binding affinity.

  • Allosteric Modulation: Extended C4 substituents can induce a "DFG-out" conformation by physically occupying the allosteric pocket, transitioning the molecule from a Type I to a Type II kinase inhibitor.

BindingLogic Core Pyrazole Core (Hinge Binder) N1N2 N1/N2 Atoms (HBD/HBA) Core->N1N2 C4 C4-Substituent (Vector) Core->C4 Hinge Kinase Hinge Region (Backbone Amides) N1N2->Hinge Bidentate H-Bonds Gatekeeper Gatekeeper / DFG Pocket (Hydrophobic) C4->Gatekeeper Bulky/Aromatic Solvent Solvent Channel (Hydrophilic) C4->Solvent Polar/Morpholine

Fig 2. Spatial vector logic of pyrazole binding within the kinase ATP pocket.

Pharmacophore Modeling Workflow

To systematically exploit the C4 vector, a robust pharmacophore modeling workflow is essential. The following protocol relies on a self-validating loop where computational predictions are continuously benchmarked against empirical decoy sets to prevent overfitting.

Protocol: Structure-Based Pharmacophore Generation & Validation

Step 1: Target Preparation & Conformational Sampling Retrieve the high-resolution crystal structure of the target kinase. Perform a 50 ns Molecular Dynamics (MD) simulation using a force field such as AMBER or CHARMM.

  • Causality: Static docking fails to capture the transient hydrophobic pockets opened by bulky C4 vectors. MD ensures the pharmacophore model accounts for induced-fit dynamics, allowing the C4 substituent to adapt to the flexibility of the DFG motif.

Step 2: Feature Extraction Extract the 3D coordinates of key interactions from the most populated MD clusters. Define the N1/N2 hinge interactions as mandatory Hydrogen Bond Donor (HBD) and Acceptor (HBA) features. Define the C4 vector space as a Hydrophobic (HYD) or Aromatic Ring (AR) feature.

Step 3: Exclusion Volume Mapping Map the steric boundaries of the binding pocket. Add exclusion spheres to penalize any C4 substituents that clash with the gatekeeper residue or the roof of the ATP pocket.

Step 4: Internal Validation (Self-Validating System) Assemble a validation library containing known active 4-substituted pyrazoles and a generated set of property-matched decoys (e.g., using the DUD-E database). Screen this library against the generated pharmacophore model and calculate the Area Under the Receiver Operating Characteristic curve (ROC-AUC).

  • Causality: This step serves as an internal control. The model is only approved for virtual screening if the ROC-AUC > 0.80. This proves the model can selectively retrieve active C4-derivatives over structurally similar inactive decoys, mathematically preventing false-positive enrichment.

Workflow A Target Prep & MD Simulation B Feature Extraction (HBD, HBA, HYD) A->B Conformational Ensembles C Exclusion Volume Mapping B->C E ROC-AUC Validation (Threshold > 0.8) C->E D Decoy Set Generation D->E Negative Controls E->A Fail (Refine)

Fig 1. Self-validating pharmacophore modeling workflow for 4-substituted pyrazoles.

Target Affinity and Quantitative Data

The efficacy of the C4-substitution strategy is evidenced by its successful application across multiple therapeutic targets. For instance, pharmacophore modeling has been utilized to design 4-(phenylamino)pyrazolo[3,4-d]pyrimidines as highly potent EGFR tyrosine kinase inhibitors, achieving IC50 values below 10 nM 1[1]. Similarly, 2D-QSAR and 3D molecular modeling studies on pyrazole derivatives have yielded robust RET kinase and EGFR inhibitors by optimizing the electronic and steric properties of the C4 vector 2[2], 3[3].

Beyond oncology, 3-(4-chlorophenyl)-4-substituted pyrazoles and pyrazole-oxadiazole hybrids have demonstrated significant broad-spectrum antifungal and antitubercular activities 4[4], 5[5].

Table 1: Pharmacophore Feature Mapping and Target Affinity of 4-Substituted Pyrazoles

Target / ApplicationCompound ClassKey Pharmacophore Feature at C4Observed Activity / AffinityReference
EGFR Kinase 4-(Phenylamino)pyrazolo[3,4-d]pyrimidinesPhenylamino (Aromatic/Hydrophobic)IC50 < 10 nM[1]
RET Kinase Pyrazole derivativesHydrophobic center / H-bond acceptorSub-micromolar[2]
M. tuberculosis Pyrazole-oxadiazole hybridsSubstituted phenyl ringsMIC 0.92 - 2.56 μg/mL[5]
EGFR Kinase 1H-Pyrazole-1-carbothioamideAdjacency distance matrix descriptorsHigh potency[3]
Pathogenic Fungi 3-(4-Chlorophenyl)-4-substituted pyrazoles1,3,4-oxadiazoles / 5-pyrazolinonesBroad-spectrum antifungal[4]

Experimental Validation Protocol

Once a 4-substituted pyrazole hit is identified computationally, it must be synthesized and validated in vitro. The following protocol outlines the rigorous evaluation of a candidate kinase inhibitor to ensure the observed activity is target-specific and not an assay artifact.

Protocol: In Vitro Kinase Inhibition Assay (Self-Validating)

Step 1: Compound Preparation Dissolve the synthesized 4-substituted pyrazole in 100% DMSO to create a 10 mM stock. Perform serial dilutions to generate a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).

  • Causality: A 10-point curve is strictly required to accurately calculate the Hill slope. A Hill slope significantly steeper than 1.0 indicates non-specific inhibition (e.g., compound aggregation or pan-assay interference), acting as a self-validating quality control check for the compound's behavior in solution.

Step 2: Enzyme Reaction Incubate the compound with the purified recombinant kinase (e.g., EGFR) and a fluorescently labeled peptide substrate in an assay buffer. Ensure the ATP concentration is set exactly at its apparent


 for the specific kinase.
  • Causality: Running the assay at the ATP

    
     ensures the assay is highly sensitive to ATP-competitive inhibitors (which hinge-binding pyrazoles typically are) while remaining physiologically relevant. Assays run at artificially low ATP levels will generate falsely potent IC50 values.
    

Step 3: Detection & Data Analysis Measure the phosphorylation of the peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Fit the fluorescence emission ratios to a four-parameter logistic equation to determine the IC50.

Conclusion

The 4-substituted pyrazole is a masterclass in spatial engineering. By utilizing the C4 vector, medicinal chemists can independently tune target affinity (via hydrophobic or aromatic interactions deep in the binding pocket) and pharmacokinetic properties (via solvent-exposed solubilizing groups) without disrupting the core hinge-binding pharmacophore. When coupled with rigorous, self-validating computational and experimental protocols, this scaffold remains one of the most reliable starting points for modern drug discovery.

References

1.[1] Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL:[Link] 2.[2] Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - ResearchGate. researchgate.net. URL:[Link] 3.[4] Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. rsc.org. URL:[Link] 4.[5] Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Publications. acs.org. URL:[Link] 5.[3] 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC. nih.gov. URL:[Link]

Sources

Technical Guide: Physicochemical Profiling of 4-(3,5-difluorophenyl)pyrazole

[1][2][3]

Executive Summary

Molecule: 4-(3,5-difluorophenyl)-1H-pyrazole CAS: (Generic scaffold reference: 10199-68-5 for parent 4-phenylpyrazole) Predicted LogP: 2.25 – 2.45 Acid/Base Profile: Amphoteric (pKa₁ ~2.5, pKa₂ ~13.4); Neutral at physiological pH (7.4).[1][2][3][4]

This technical guide provides a rigorous analysis of the lipophilicity (LogP/LogD) of 4-(3,5-difluorophenyl)pyrazole, a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, CDK inhibitors).[1][3] The 3,5-difluoro substitution pattern is a critical bioisostere used to modulate metabolic stability and lipophilicity without introducing significant steric bulk.[2]

Part 1: Structural Analysis & Physicochemical Context[2]

The Fluorine Effect: "Polar Hydrophobicity"

The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring is not merely for lipophilic enhancement. It serves a dual purpose in medicinal chemistry:

  • Metabolic Blocking: The 3,5-difluoro pattern blocks the metabolically vulnerable sites on the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity Modulation: While fluorine is the most electronegative element, the C-F bond is non-polarizable. Replacing hydrogen with fluorine typically increases LogP (hydrophobicity).[3]

    • Baseline: 4-phenylpyrazole LogP ≈ 1.97.[1][2]

    • Increment: Each aromatic fluorine adds approximately +0.14 to +0.20 to the LogP value.

    • Result: The 3,5-difluoro analog shifts the LogP into the optimal "drug-like" range (2.0–3.0), enhancing membrane permeability without compromising aqueous solubility to the extent of chloro- or bromo-analogs.[1][2]

Tautomerism and Hydrogen Bonding

The pyrazole ring exists in tautomeric equilibrium. For 4-(3,5-difluorophenyl)pyrazole, the symmetry of the 4-substitution means the tautomers are identical in isolation, but the NH group remains a critical Hydrogen Bond Donor (HBD).[1]

  • Impact on LogP: The HBD character significantly lowers LogP compared to a benzene analog (e.g., biphenyl derivatives).[3] This "hydrogen bond tax" is favorable for solubility but requires careful measurement, as dimerization can occur in non-polar solvents during shake-flask experiments.[1][2]

Part 2: Experimental Determination Protocols

To validate the theoretical values, we employ two complementary methodologies: RP-HPLC for high-throughput screening and Potentiometric Titration for detailed pKa/LogD profiling.[1][2]

Method A: Chromatographic Hydrophobicity Index (CHI) via RP-HPLC

Best for: Rapid screening of analogs and avoiding octanol emulsion issues.[2][3]

Principle: Retention time on a C18 column correlates linearly with LogP when calibrated against a set of standards with known hydrophobicity.

Protocol:

  • Column Selection: Agilent Eclipse XDB-C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.[1][2][3][5]

  • Mobile Phase:

    • Phase A: 50 mM Ammonium Acetate (pH 7.[3]4) – ensures the molecule is neutral.

    • Phase B: Acetonitrile (MeCN).[3][6]

  • Gradient: Fast gradient 0% to 100% B over 5 minutes to elute highly lipophilic impurities.

  • Calibration: Inject a standard mix (Theophylline, Phenylpyrazole, Toluene, Triphenylene) to establish the calibration curve:

    
    
    Where 
    
    
    is retention time, and A/B are slope/intercept derived from standards.[1][3]
Method B: Potentiometric Titration (Sirius T3 / D-PAS)

Best for: Determining pKa and pH-dependent distribution (LogD).[1][2][3]

Protocol:

  • Sample Prep: Dissolve 1 mg of 4-(3,5-difluorophenyl)pyrazole in 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate from pH 2.0 to pH 12.0 using HCl and KOH.

  • Data Extraction:

    • Identify pKa values (expected ~2.5 for protonated pyrazole, ~13.4 for deprotonated).

    • Conduct dual-phase titration (Water/Octanol) to determine the partition of the neutral species (

      
      ).[1][3]
      
    • Calculate LogD at pH 7.4:

      
      
      (Note: Since the molecule is neutral at pH 7.4, LogD ≈ LogP).[2][3]
      

Part 3: Visualization of Workflows

Diagram 1: Physicochemical Landscape & Logic

This diagram illustrates the structural logic connecting the molecule's features to its ADME properties.

GMolecule4-(3,5-difluorophenyl)pyrazoleSub1Pyrazole Ring(H-Bond Donor)Molecule->Sub1Sub23,5-Difluorophenyl(Lipophilic Shield)Molecule->Sub2Prop1Tautomerism(Solubility)Sub1->Prop1Prop2Metabolic Stability(Blocks P450)Sub2->Prop2Prop3LogP ~ 2.3(Permeability)Sub2->Prop3OutcomeOptimized ADME Profile(Oral Bioavailability)Prop1->OutcomeProp2->OutcomeProp3->Outcome

Caption: Structural dissection of 4-(3,5-difluorophenyl)pyrazole showing how specific moieties drive physicochemical properties and ADME outcomes.

Diagram 2: HPLC LogP Determination Workflow

A step-by-step visualization of the rapid screening protocol.

HPLC_WorkflowStartSample Preparation(1 mg/mL in MeOH)ColumnRP-HPLC Injection(C18 Column, pH 7.4)Start->ColumnDetectUV Detection(254 nm)Column->DetectCalcCalculate CHI(Chrom. Hydrophobicity Index)Detect->CalcCalibCalibration Standards(Known LogP Mix)Calib->Column ReferenceResultFinal LogP ValueCalc->Result

Caption: Operational workflow for determining LogP via RP-HPLC, utilizing calibration standards to convert retention time to hydrophobicity indices.

Part 4: Data Summary & Interpretation[1][2]

The following table summarizes the expected physicochemical values based on experimental data of the parent scaffold and substituent constants.

PropertyValue / RangeNotes
Molecular Weight ~180.15 g/mol Fragment-like, high ligand efficiency potential.[1][2]
Experimental LogP 1.97 (Parent)Reference value for 4-phenylpyrazole [1].[1][2][3]
Predicted LogP 2.25 – 2.45 Adjusted for 3,5-difluoro substitution (+0.28 shift).[2][3]
LogD (pH 7.4) ~2.30Molecule is neutral at physiological pH.[3]
pKa (Basic) 2.5 – 3.0Pyrazole nitrogen protonation (irrelevant at pH 7.4).[1][3]
pKa (Acidic) ~13.4Pyrazole NH deprotonation.[3]
H-Bond Donors 1Pyrazole NH.[1][2][7]
H-Bond Acceptors 2Pyrazole N + Fluorine (weak acceptor).[1][2][3]
Interpretation for Drug Design

For researchers incorporating this fragment into larger drug candidates:

  • Solubility: The LogP < 3.0 suggests good aqueous solubility potential, provided the rest of the molecule does not add excessive lipophilicity.

  • Permeability: The value is ideal for passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium.

  • Formulation: The neutral character at pH 7.4 implies that salt formation is difficult; lipid-based formulations or co-solvents may be required if the final drug molecule becomes too lipophilic.

References

  • U.S. Environmental Protection Agency. (2025).[3] CompTox Chemicals Dashboard: 1H-Pyrazole, 4-(phenylmethyl)-. Retrieved from [Link][1][3][4]

  • PubChem. (2025).[3] 4-Phenylpyrazole | C9H8N2 | CID 139106.[1][2] National Library of Medicine. Retrieved from [Link][1][3]

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Contextual grounding for fluorine lipophilicity effects).

  • Agilent Technologies. (2014).[3] Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Application Note. Retrieved from [Link]

Methodological & Application

Reagents for synthesizing 4-(3,5-difluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 4-(3,5-difluorophenyl)pyrazole, a key building block in modern medicinal chemistry. This document provides detailed protocols, mechanistic insights, and a comparative analysis of the necessary reagents for researchers and drug development professionals.

Introduction

The pyrazole scaffold is a privileged heterocycle frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The introduction of specific aryl groups at the C-4 position of the pyrazole ring can significantly modulate a compound's pharmacological profile. Specifically, the 4-(3,5-difluorophenyl)pyrazole moiety is of high interest due to the metabolic stability and altered electronic properties conferred by the difluorophenyl group. This guide details a robust and widely adopted two-step synthetic strategy for the preparation of this valuable intermediate, beginning with the regioselective halogenation of the pyrazole core, followed by a palladium-catalyzed cross-coupling reaction.

Synthetic Strategy Overview

The synthesis of 4-(3,5-difluorophenyl)pyrazole is most effectively achieved through a convergent two-step approach. This strategy involves the initial preparation of a 4-halopyrazole, which then serves as a coupling partner for a subsequent Suzuki-Miyaura cross-coupling reaction with 3,5-difluorophenylboronic acid. This method offers high yields and excellent functional group tolerance.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling Pyrazole Pyrazole Iodination Iodination Pyrazole->Iodination I₂ / Oxidant or NIS 4-Iodopyrazole 4-Iodopyrazole Iodination->4-Iodopyrazole Coupling Coupling 4-Iodopyrazole->Coupling Pd Catalyst, Base 4-(3,5-Difluorophenyl)pyrazole 4-(3,5-Difluorophenyl)pyrazole Coupling->4-(3,5-Difluorophenyl)pyrazole 3,5-Difluorophenylboronic Acid 3,5-Difluorophenylboronic Acid 3,5-Difluorophenylboronic Acid->Coupling

Caption: Overall synthetic workflow for 4-(3,5-difluorophenyl)pyrazole.

Part 1: Synthesis of 4-Iodopyrazole Intermediate

The first critical step is the regioselective installation of a halogen at the C-4 position of the pyrazole ring. The C-4 position is the most electron-rich and sterically accessible site, making it the preferred location for electrophilic attack.[1] Iodination is often preferred over bromination for subsequent cross-coupling reactions, as the C-I bond is more reactive in the oxidative addition step of the catalytic cycle.[2]

Reagents and Materials
ReagentRoleMolar Mass ( g/mol )Key Considerations
PyrazoleStarting Material68.08Ensure purity.
Iodine (I₂)Electrophile Source253.81Solid, handle in a fume hood.
Ceric Ammonium Nitrate (CAN)Oxidant548.23Generates electrophilic iodine species.[1][3][4]
Acetonitrile (MeCN)Solvent41.05Anhydrous grade recommended.
Dichloromethane (DCM)Extraction Solvent84.93Standard laboratory grade.
Sodium Thiosulfate (Na₂S₂O₃)Quenching Agent158.11Used as a saturated aqueous solution.
Sodium Sulfate (Na₂SO₄)Drying Agent142.04Anhydrous.
Mechanism & Rationale: Electrophilic Iodination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles.[1] The combination of molecular iodine (I₂) and an oxidant like Ceric Ammonium Nitrate (CAN) generates a more potent electrophilic iodine species (I⁺) in situ. This electrophile then attacks the C-4 position of the pyrazole ring to form a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 4-iodopyrazole product.[1]

Experimental Protocol: Iodination using I₂/CAN
  • Reaction Setup: To a solution of pyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (15 mL), add elemental iodine (1.3 mmol, 1.3 equiv) and ceric ammonium nitrate (CAN) (1.1 mmol, 1.1 equiv).[1]

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substituted pyrazoles, refluxing the mixture may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure (in vacuo).

  • Extraction: Dissolve the resulting residue in dichloromethane (15 mL). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a water wash (10 mL).[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude 4-iodopyrazole by column chromatography on silica gel to obtain the pure product.

Part 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[5] It involves the palladium-catalyzed reaction between an organohalide (4-iodopyrazole) and an organoboron compound (3,5-difluorophenylboronic acid). This reaction is a cornerstone of modern organic synthesis due to its high efficiency and broad functional group compatibility.[5][6]

Reagents and Materials
ReagentRoleMolar Mass ( g/mol )Key Considerations
4-IodopyrazoleSubstrate193.98Prepared as in Part 1.
3,5-Difluorophenylboronic AcidCoupling Partner157.91Commercially available; can be synthesized from 3,5-difluorobromobenzene.[7][8][9]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst1155.56Air-sensitive; handle under an inert atmosphere.[5]
Sodium Carbonate (Na₂CO₃)Base105.99Essential for the transmetalation step.[5]
1,4-DioxaneSolvent88.11Anhydrous and degassed.
WaterCo-solvent18.02Degassed.
Mechanism & Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with 4-iodopyrazole, inserting into the carbon-iodine bond to form a Pd(II) complex.[5]

  • Transmetalation: The boronic acid is activated by the base (Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers the 3,5-difluorophenyl group to the palladium center, displacing the iodide and forming a new organopalladium(II) complex.[5]

  • Reductive Elimination: This is the final bond-forming step. The two organic groups (the pyrazole and the difluorophenyl) on the palladium center couple and are eliminated from the metal, forming the desired 4-(3,5-difluorophenyl)pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition [Ar¹-Pd(II)(X)L₂] pd0->oxidative_addition Oxidative Addition transmetalation [Ar¹-Pd(II)(Ar²)L₂] oxidative_addition->transmetalation Transmetalation reductive_elimination Ar¹-Ar² transmetalation->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration ar1x 4-Iodopyrazole (Ar¹-X) ar1x->oxidative_addition ar2b 3,5-Difluorophenylboronic Acid (Ar²-B(OH)₂) + Base ar2b->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk tube, combine 4-iodopyrazole (0.1 mmol, 1.0 equiv), 3,5-difluorophenylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).[5]

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (1.6 mL) and degassed water (0.4 mL) to the tube via syringe.[5]

  • Reaction: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(3,5-difluorophenyl)pyrazole.

Conclusion

The synthesis of 4-(3,5-difluorophenyl)pyrazole is reliably achieved through a two-step sequence involving electrophilic iodination followed by a Suzuki-Miyaura cross-coupling. The protocols outlined in this guide are robust and scalable, drawing from well-established methodologies in organic synthesis. By understanding the underlying mechanisms and the specific roles of each reagent, researchers can confidently and efficiently produce this valuable building block for applications in drug discovery and materials science.

References

  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. Benchchem.
  • Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • 4-Iodopyrazole | 3469-69-0. ChemicalBook.
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub.
  • CN112778090A - Preparation method of 3, 5-difluorophenol. Google Patents.
  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. Middle East Technical University.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies. Benchchem.
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
  • 3,5-Difluorophenylboronic acid | Intermediate. MedChemExpress.
  • 3,5-Difluorophenylboronic acid = 95 156545-07-2. Sigma-Aldrich.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

Sources

Advanced Protocol: 3,5-Difluorophenylboronic Acid in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The incorporation of the 3,5-difluorophenyl moiety into pyrazole scaffolds is a high-value transformation in modern medicinal chemistry and agrochemical development.[1] This specific substitution pattern offers a unique combination of metabolic stability (blocking the metabolically vulnerable 3- and 5-positions of the phenyl ring) and lipophilicity modulation , without the extreme steric penalty of 2,6-substitution.

Prominent examples such as Pydiflumetofen (Adepidyn™), a succinate dehydrogenase inhibitor, validate the biological utility of this motif. However, the electron-deficient nature of 3,5-difluorophenylboronic acid (3,5-DFPBA) presents specific synthetic challenges, primarily protodeboronation and regioselectivity issues during coupling.

This guide details three engineered pathways to install this motif, ranked by synthetic precision and scalability.

Mechanistic Pathways & Decision Matrix

Researchers must select the optimal pathway based on the substrate's functionalization and the stage of synthesis.

Pathway A: N-Arylation (Chan-Lam Coupling)[1]
  • Best for: Late-stage functionalization of existing pyrazole cores.[1]

  • Mechanism: Oxidative copper-catalyzed coupling.[1]

  • Key Advantage: Mild conditions (room temp/air), tolerates diverse functional groups.

  • Critical Challenge: Regioselectivity (N1 vs N2) in asymmetric pyrazoles.

Pathway B: C-Arylation (Suzuki-Miyaura Coupling)[1]
  • Best for: Constructing biaryl cores where the pyrazole is pre-halogenated.

  • Mechanism: Pd-catalyzed cross-coupling.[1]

  • Key Advantage: High precision and established scalability.

  • Critical Challenge: Rapid Protodeboronation . The electron-withdrawing fluorine atoms destabilize the C-B bond, leading to hydrolysis before transmetallation can occur.

Pathway C: De Novo Cyclocondensation[1]
  • Best for: Multigram/Kilogram scale synthesis of the core scaffold.

  • Mechanism: Condensation of 1,3-diketones with 3,5-difluorophenylhydrazine.[1]

  • Key Advantage: Highest yields, unambiguous regiochemistry (controlled by ketone sterics).

PathwaySelection Start Target: 1-(3,5-Difluorophenyl)pyrazole Q1 Is the Pyrazole Ring Already Synthesized? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Target Bond Location? Yes->Q2 DeNovo Pathway C: Cyclocondensation (Hydrazine + 1,3-Diketone) No->DeNovo N_Bond N-Arylation (N-C Bond) Q2->N_Bond N1 Position C_Bond C-Arylation (C-C Bond) Q2->C_Bond C3/C4/C5 Position ChanLam Pathway A: Chan-Lam Coupling (Cu(OAc)2, Air) N_Bond->ChanLam Suzuki Pathway B: Suzuki-Miyaura (Pd-SPhos, Anhydrous) C_Bond->Suzuki

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and target connectivity.[1]

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)[1]

This protocol utilizes an oxidative coupling mechanism. Unlike Buchwald-Hartwig amination, which requires inert conditions and expensive Pd catalysts, this method uses robust Cu(II) salts and atmospheric oxygen.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)[1]

  • Coupling Partner: 3,5-Difluorophenylboronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Oxidant: Compressed Air or O₂ balloon (Critical for catalytic turnover)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the pyrazole (1.0 mmol) and 3,5-DFPBA (2.0 mmol) in DCM (10 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.2 mmol, 20 mol%). Note: Stoichiometric Cu(OAc)₂ (1.0 equiv) often improves yields for difficult substrates by bypassing the re-oxidation step.

  • Base Addition: Add pyridine (2.0 mmol) slowly. The solution typically turns a deep blue/green, indicating the formation of the active Cu-amine complex.

  • Oxidation: Attach a drying tube (if using ambient air) or an O₂ balloon. Stir vigorously at room temperature for 24–48 hours.

    • Tip: Add 4Å molecular sieves to scavenge water generated during the reaction, which inhibits the catalytic cycle.

  • Work-up: Filter the mixture through a Celite pad to remove copper salts. Wash with NH₄OH (aq) to sequester residual copper (turns aqueous layer deep blue). Dry organic phase over Na₂SO₄ and concentrate.

Mechanism Insight: The reaction proceeds via a Cu(II) → Cu(III) oxidative addition cycle. The 3,5-difluoro substitution makes the boronic acid electron-poor, which can slow down the transmetallation step. Using 2.0 equivalents of the boronic acid is mandatory to compensate for non-productive protodeboronation.

Protocol B: C-Arylation (Suzuki-Miyaura) – The "Anhydrous" Modification[1]

The Challenge: Electron-deficient boronic acids like 3,5-DFPBA are prone to base-catalyzed protodeboronation (C-B bond cleavage replaced by C-H).[1] Standard aqueous Suzuki conditions (Dioxane/H₂O, K₂CO₃) often lead to low yields (10-30%) because the boronic acid hydrolyzes before it couples.

The Solution: Use an anhydrous system with a specialized ligand (SPhos or XPhos) that facilitates rapid transmetallation.

Reagents:

  • Substrate: Halo-pyrazole (Bromo- or Iodo-pyrazole) (1.0 equiv)[1]

  • Coupling Partner: 3,5-Difluorophenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add the halo-pyrazole (1.0 mmol), 3,5-DFPBA (1.5 mmol), Pd(OAc)₂ (11 mg), SPhos (20 mg), and anhydrous K₃PO₄ (636 mg).

  • Solvation: Add anhydrous Toluene (5 mL). Do not add water.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Monitoring: Check LCMS. If protodeboronation (formation of 1,3-difluorobenzene) is observed, lower temperature to 80°C and extend time.

  • Work-up: Dilute with EtOAc, wash with water and brine. Purify via flash chromatography.

SuzukiCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halo-Pyrazole TransMet Transmetallation (Rate Limiting for F-Aryl) OxAdd->TransMet + 3,5-DFPBA + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim SideRxn SIDE REACTION: Protodeboronation (Loss of Boronic Acid) TransMet->SideRxn H2O/Base Promoted RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical protodeboronation side-reaction common with electron-deficient boronic acids.[1]

Optimization & Troubleshooting Data

The following data summarizes optimization campaigns for coupling 4-bromo-1-methylpyrazole with 3,5-DFPBA.

Condition SetCatalyst/LigandBaseSolventTempYieldNotes
Standard Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane90°C25%Significant deboronation observed.[1]
Buchwald Pd₂dba₃ / XPhosK₃PO₄Toluene100°C88%Anhydrous conditions prevented hydrolysis.
Green Pd(dppf)Cl₂Cs₂CO₃EtOH80°C65%Moderate yield; some ester cleavage if present.
Chan-Lam Cu(OAc)₂PyridineDCMRT72%Reaction on N-H pyrazole.[1] Slow (48h).

Key Takeaway: For C-arylation, anhydrous conditions are non-negotiable when working with 3,5-difluorophenylboronic acid to maximize yield.[1]

References

  • Copper-Promoted N-Arylation (Chan-Lam)

    • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.

    • Application: General protocol for N-arylation of azoles.[1]

  • Suzuki Coupling of Unstable Boronic Acids

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007.[2][3]

    • Application: Use of SPhos/XPhos to accelerate transmetallation over deboron
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids." Angewandte Chemie International Edition, 2016.

    • Application: Explains the instability of electron-deficient arylboronic acids.
  • Pydiflumetofen (Case Study)

    • Bioactive fungicide containing the 3,5-difluorophenyl-pyrazole motif.[1] Syngenta Crop Protection Patents.

Sources

Preparation of 4-bromo-1H-pyrazole intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 4-Bromo-1H-pyrazole

Part 1: Introduction & Strategic Analysis

1.1 Executive Summary 4-Bromo-1H-pyrazole (CAS: 2075-45-8) is a critical scaffold in medicinal chemistry, serving as a primary intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate substituted pyrazoles found in kinase inhibitors and agrochemicals.

While the synthesis appears deceptively simple—an electrophilic aromatic substitution (


) at the most nucleophilic C4 position—process consistency is often plagued by polybromination, N-bromination (kinetic product), and difficult workups associated with high-boiling solvents like DMF.

1.2 Mechanistic Insight The pyrazole ring is electron-rich. The C4 position is the preferred site for electrophilic attack due to the directing effect of the nitrogen lone pairs. However, the acidity of the N-H proton (


) allows for N-bromination, which can rearrange to C-bromination under thermal conditions or lead to side products.

1.3 Methodological Comparison The following table contrasts the three dominant methodologies to guide selection based on scale and available equipment.

FeatureMethod A: NBS (Recommended) Method B: Elemental Bromine (

)
Method C: Oxidative (

)
Reagent Status Solid, easy handling, stoichiometric control.Liquid, fuming, highly toxic, corrosive.Aqueous, "Green chemistry" compliant.[1][2]
Atom Economy Moderate (Succinimide byproduct).High (HBr byproduct).High (Water byproduct).
Selectivity High (Controlled release of

).[1]
Moderate (Risk of polybromination).High (Slow oxidation rate).
Workup Filtration/Washing (if solvent chosen well).Requires careful quenching/neutralization.Extraction required.
Scale Suitability Lab to Pilot (<1 kg).Industrial (>10 kg).Lab to Pilot (Green focus).

Part 2: Detailed Protocols

Protocol A: Standard Laboratory Synthesis (NBS in Acetonitrile)

Rationale: Acetonitrile (MeCN) is selected over the traditional DMF. While DMF solubilizes reactants well, its high boiling point complicates removal and can lead to oiling out. MeCN allows for a cleaner workup where the byproduct (succinimide) is water-soluble, and the solvent can be evaporated easily.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (Reagent Grade, 5 mL per mmol pyrazole)

  • Sodium Thiosulfate (sat. aq. solution)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1H-Pyrazole (e.g., 6.8 g, 100 mmol) in Acetonitrile (500 mL).

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Criticality: Cooling suppresses N-bromination and controls the exotherm upon NBS addition.

  • Reagent Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes.

    • Note: Do not dump NBS all at once. A high local concentration of

      
       can lead to 3,4-dibromination.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). Product

      
      . Staining with 
      
      
      
      is effective.
  • Quenching: Add 10 mL of saturated Sodium Thiosulfate solution to quench unreacted NBS. The solution should turn from orange/yellow to colorless.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most Acetonitrile (approx. 80% volume).

    • Dilute the residue with Water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Why? Succinimide remains largely in the aqueous phase.

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from minimal hot water or a Water/Ethanol (9:1) mixture if the solid is off-white.

Graphviz Workflow (Protocol A):

NBS_Synthesis Start Start: 1H-Pyrazole Solvent: MeCN Cool Cool to 0°C Start->Cool Add Add NBS (Portion-wise) Cool->Add React Stir RT (3-5h) Add->React Quench Quench: Na2S2O3 (aq) React->Quench Extract Evaporate MeCN Extract w/ EtOAc Quench->Extract Product Product: 4-Bromo-1H-pyrazole Extract->Product

Caption: Step-by-step workflow for the NBS-mediated bromination of pyrazole in acetonitrile.

Protocol B: Green Chemistry Variant (Oxidative Bromination)

Rationale: Ideal for labs minimizing halogenated waste. Uses in-situ generation of


 from HBr and Hydrogen Peroxide.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • HBr (48% aq., 1.1 equiv)

  • 
     (30% aq., 1.1 equiv)
    
  • Solvent: Water (or "On-Water" conditions)

Step-by-Step Workflow:

  • Suspend 1H-Pyrazole in water (3 mL/mmol).

  • Add aqueous HBr slowly.

  • Add

    
     dropwise over 1 hour at room temperature. Caution: Exothermic oxygen evolution possible.
    
  • Stir for 2–4 hours. The product often precipitates directly from the aqueous solution.

  • Filter the solid, wash with cold water, and dry.

Part 3: Self-Validating Quality Control (QC)

To ensure the protocol was successful, compare your isolated material against these standard metrics.

1. Physical Properties

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 93–96 °C (Literature range).

    • Diagnostic: If MP < 90 °C, the product likely contains succinimide or unreacted pyrazole. Recrystallize from water.[3]

2. Spectroscopic Validation (NMR)

  • Solvent: DMSO-

    
    
    
  • 1H NMR:

    • 
      13.1 ppm  (broad s, 1H, N-H ). Note: This signal is concentration-dependent and may broaden into the baseline.
      
    • 
      7.95 ppm  (s, 2H, C3-H  and C5-H ).
      
    • Interpretation: In unsubstituted pyrazole, the C3/C5 protons appear around 7.6 ppm. The shift to ~7.95 ppm confirms the electron-withdrawing effect of the Bromine at C4. The appearance as a singlet (2H) confirms the symmetry caused by rapid tautomerism.

  • 13C NMR:

    • 
       ~139 ppm (C3/C5).
      
    • 
       ~93 ppm (C4-Br). Diagnostic: The upfield shift of C4 (relative to C3/C5) is characteristic of the brominated carbon.
      

3. Troubleshooting Decision Tree

QC_Tree Check Analyze Crude Product (1H NMR / TLC) Issue1 Issue: Extra Singlet @ 2.6 ppm (DMSO) Check->Issue1 Issue2 Issue: MP < 90°C Yellow Color Check->Issue2 Issue3 Issue: Two Pyrazole Signals (Integration 1:1) Check->Issue3 Sol1 Contaminant: Succinimide Action: Water Wash / Recryst. Issue1->Sol1 Sol2 Contaminant: Trace Br2 Action: Wash w/ Na2S2O3 Issue2->Sol2 Sol3 Result: Asymmetric Subst. (Rare for unsubstituted) Check Tautomerism Issue3->Sol3

Caption: Diagnostic logic for common impurities in 4-bromopyrazole synthesis.

References

  • Elguero, J., et al. (1993).[4] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678.[4]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole Compound Summary. National Library of Medicine.

  • Khan, A. T., et al. (2012). Bromination of ketones with H2O2–HBr “on water”.[1][2][5] Green Chemistry, 14, 1969. (Cited for Green Chemistry methodology principles).

  • Thermo Scientific Chemicals. (n.d.). 4-Bromo-1H-pyrazole, 98+% Safety Data Sheet.

Sources

Application Note: Precision C–H Activation for Pyrazole C4-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged scaffolds in modern medicinal chemistry, agrochemicals, and materials science. While traditional cross-coupling methods require pre-functionalized (e.g., halogenated or borylated) pyrazoles, direct C–H arylation offers a highly step-economic alternative. However, controlling the regioselectivity between the C3, C4, and C5 positions remains a significant synthetic challenge. This application note provides an authoritative guide on the mechanistic rationale, optimized catalytic conditions, and self-validating protocols required to direct palladium-catalyzed C–H arylation specifically to the C4 position of the pyrazole core.

Mechanistic Causality & Regiocontrol Strategy

To successfully functionalize the C4 position, one must first understand the inherent electronic biases of the pyrazole ring.

In an unsubstituted or N-alkylated pyrazole, the C5 proton is the most acidic due to the strong inductive effect of the adjacent sp³-hybridized nitrogen[1]. Consequently, standard palladium-catalyzed concerted metalation-deprotonation (CMD) pathways overwhelmingly favor C5-arylation[2].

Conversely, the C4 position is the actual nucleophilic center of the pyrazole ring, making it highly susceptible to Electrophilic Aromatic Substitution (SEAr)[1]. To override the natural C5-CMD bias and achieve C4-selectivity, researchers must employ one of the following strategic interventions:

  • Electronic Tuning via Ligand Design : Employing highly electrophilic, cationic Pd(II) species—often generated using rigid, bidentate nitrogen ligands like 1,10-phenanthroline—shifts the mechanism away from CMD and toward an SEAr pathway, which preferentially attacks the electron-rich C4 position[3].

  • Substrate Activation : Introducing electron-donating groups (such as a 5-amino substituent) drastically increases the nucleophilicity of the C4 carbon, enabling mild, highly selective Pd-catalyzed C4-arylation[4].

  • Steric Blocking : Utilizing removable directing or blocking groups (e.g., carboxylates) at the C5 position forces the catalytic cycle to operate exclusively at the C4 position[2].

Quantitative Data: Catalytic System Benchmarks

The choice of catalyst, ligand, and base is entirely dependent on the electronic nature of the starting pyrazole. Table 1 summarizes the optimal conditions for different substrate classes.

Table 1: Comparison of Catalytic Systems for Pyrazole C4-Arylation

Substrate TypeCatalytic SystemBase & SolventConditionsYieldRef
5-Aminopyrazoles 5 mol% PdCl(C₃H₅)(dppb)KOAc, DMA130°C, 16 h~85%[4]
2,5-Diarylpyrazoles 5 mol% [Pd(phen)₂]PF₆Cs₂CO₃, DMA150°C, 24 h~78%[3]
Unsubstituted Pyrazoles 5 mol% Pd(OAc)₂ + PhenCs₂CO₃, Toluene160°C, 48 h~70%[3]

Pathway Visualization

The following diagram illustrates the SEAr-driven catalytic cycle that enables C4-selectivity. The highly electrophilic Ar-Pd(II)-X complex bypasses the acidic C5 proton, instead attacking the nucleophilic C4 carbon to form a Wheland intermediate.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdIIAr Ar-Pd(II)-X Complex OxAdd->PdIIAr SEAr Electrophilic Attack at Pyrazole C4 PdIIAr->SEAr Wheland Wheland Intermediate (C4-Palladated) SEAr->Wheland Deprot Base Deprotonation (-HX) Wheland->Deprot PdIIArPyr Ar-Pd(II)-C4-Pyrazole Deprot->PdIIArPyr RedElim Reductive Elimination PdIIArPyr->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Arylpyrazole Product RedElim->Product

Catalytic cycle for Pd-catalyzed C4-arylation of pyrazoles via an SEAr pathway.

Self-Validating Experimental Protocol: Pd-Catalyzed C4-Arylation

This protocol utilizes a highly electrophilic palladium-phenanthroline complex to drive C4-arylation via the SEAr pathway[3]. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system , embedding mandatory quality control (QC) checkpoints throughout the process.

Materials & Reagents
  • Substrate : 1-Alkyl/Aryl pyrazole derivative (1.0 mmol)

  • Coupling Partner : Aryl iodide or bromide (1.2 mmol)

  • Pre-catalyst : Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand : 1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Base : Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent : Anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (QC Checkpoint 1)

  • In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ and 1,10-phenanthroline.

  • Add 1.0 mL of anhydrous DMA and stir at room temperature for 15 minutes.

  • Causality: Pre-mixing allows the bidentate phenanthroline ligand to coordinate with the Pd(II) center, preventing the formation of inactive palladium aggregates.

  • Self-Validation 1: The solution must transition to a clear, pale-yellow/orange homogeneous mixture. If black precipitate (Pd black) forms at this stage, the system is compromised by moisture or oxygen; discard and restart.

Step 2: Reaction Assembly

  • To the active catalyst solution, add the pyrazole substrate (1.0 mmol), the aryl halide (1.2 mmol), and finely powdered Cs₂CO₃ (2.0 mmol).

  • Wash the walls of the tube with the remaining 2.0 mL of DMA.

  • Seal the Schlenk tube tightly with a Teflon-lined screw cap and remove it from the glovebox.

Step 3: Thermal Activation (QC Checkpoint 2)

  • Transfer the sealed tube to a pre-heated oil bath set to 150°C.

  • Stir vigorously (800 rpm) for 24 hours.

  • Causality: The high temperature is thermodynamically required to overcome the activation energy barrier of the SEAr pathway at the C4 position, which is higher than the CMD barrier at C5.

  • Self-Validation 2: After 4 hours, perform a micro-aliquot TLC (Hexane:EtOAc 3:1). The starting aryl halide spot (UV active) should be visibly diminishing. If no conversion is observed, verify the activity of the base, as Cs₂CO₃ is highly hygroscopic and deactivates if wet.

Step 4: Quenching and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with 15 mL of Ethyl Acetate and filter the crude mixture through a 1-inch pad of Celite to remove inorganic salts and precipitated palladium.

  • Wash the organic filtrate with distilled water (3 × 10 mL) to remove the DMA solvent, followed by a brine wash (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel).

Step 5: Regiochemical Validation (QC Checkpoint 3)

  • Self-Validation 3 (NMR Analysis): To definitively prove C4-arylation over C5-arylation, analyze the purified product via ¹H NMR (CDCl₃ or DMSO-d₆). In the starting material, the C4 proton typically appears as a distinct singlet or doublet of doublets between δ 6.0 – 6.5 ppm. The complete disappearance of this high-field pyrazole proton, coupled with the retention of the C3/C5 protons (typically further downfield at δ 7.4 – 7.8 ppm), mathematically validates successful C4-arylation.

References[2] Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. academie-sciences.fr.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFATcdi81mX_8xndZWkdGmy36-62al7sxw0QNESVbJf1fmj4yG5LEoCFlv0cSj3YGkXjTMddRRnAFjtYs_WWaXldx9EFGtz8PVm83c_Nxb107fz_hKhDORPmR75jTfJXV3kgcrcYKhFQMQMcqXj9ZPoxOeQnuzaKQD5xvx8OycmC0UGDGhTK3Pmw==[4] Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsfdLE93uZgl4FI_UW_xeOMVPHz6Xmq6TmT5aUiUn8qElCPq-zvfA3ln9J8pvPbeQZIXEZbrbHxVnFRLTBBLKd0MZcbAJOb5tqILEVf3sBsKU2dtU2csFV1H4LDt3X05N9xnFdz--vC_5ACuDOgcxJiuWPm3oFUHKT3wIFYoYdUUfdcFcOe3NOYBMp3GrunewWqoe4Mk7YRl0RWQTsjB0wF5vXrkdpLtq2J_wu8DehZYhuvrr4Ww4dr7Ao914mz0UlhuGKnXbdLc5rD-41ie8=[1] Transition-metal-catalyzed C–H functionalization of pyrazoles. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHno-x8_5CnNbD5GotKovvJeMhKTEic9CQjm4uEdBrJhxmlFF04Z5Xg33wj4HwsHup8gGYexNkaI6mk_r9qvN8gae_9BE3w6PTxF47M3aeHGNChxMvbHInwrXPyR-BUfQ8-XYtSIF4CLE02ABOQ1VvUCcJMaAj9Axy78v-gSa2Qc3Nbu1OYb9_I62sed8kMiReTtIhGOqYcMd1Z2tfhbr7FV2WHVmcvRMzff7Y=[3] Direct Arylation of Simple Azoles Catalyzed by 1,10-Phenanthroline Containing Palladium Complexes. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDQV3bEcUnvuZ-ThzIhWw6g39HJaY-zQ7_kNedp2RSjSXqQ5hSp9p3ib1iqiWQeTBlPWIyOsU5u2j3ndqGuHwsDe8c6HUa2BJ07qKc0GPt3NriZOaawxlwPuF8_tYPtoBNxo4cbWxUzh8=

Sources

One-pot synthesis protocols for 4-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis Protocols for 4-Substituted Pyrazoles

Executive Summary & Strategic Importance

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Fomepizole . While 3,5-disubstituted pyrazoles are synthetically accessible, introducing functional diversity at the C4 position remains a critical challenge. The C4 position is electronically distinct—acting as a nucleophilic center similar to the 3-position of indole—making it a prime target for electrophilic substitution and direct functionalization.

This guide provides three field-validated, one-pot protocols for synthesizing 4-substituted pyrazoles. Unlike generic textbook procedures, these protocols are optimized for regiocontrol , operational simplicity , and scalability .

Mechanistic Foundation: The Electronic Landscape

To successfully manipulate the pyrazole ring, one must understand its electronic bias.

  • C3/C5 Positions: These carbons are adjacent to nitrogen atoms.[1][2][3] C5 (attached to the NH) is the most acidic proton (

    
     in DMSO) and is susceptible to deprotonation-lithiation sequences.
    
  • C4 Position: This is the "nucleophilic heart" of the ring.[3] It is electron-rich and naturally favors Electrophilic Aromatic Substitution (

    
    ).
    

Implication for Protocol Design:

  • For C4-functionalization (e.g., formylation, halogenation), we utilize the ring's inherent nucleophilicity (Protocol 1).

  • For de novo assembly , we rely on the condensation of 1,3-dicarbonyl equivalents where the C4 substituent is pre-installed or generated in situ via Knoevenagel pathways (Protocol 2).

PyrazoleElectronics cluster_0 Electronic Bias of Pyrazole Pz Pyrazole Ring C3_5 C3/C5: Electrophilic/Acidic (Susceptible to Deprotonation) Pz->C3_5 Adjacent to N C4 C4: Nucleophilic (Target for SEAr) Pz->C4 Beta to N

Figure 1: Electronic differentiation of the pyrazole nucleus dictating synthetic strategy.

Protocol 1: Vilsmeier-Haack Formylation (C4-Formyl)

Application: Synthesis of 4-formylpyrazoles, versatile intermediates for further derivatization (reductive amination, Wittig reactions). Mechanism: The in situ generation of a hydrazone followed by attack of the Vilsmeier reagent (chloroiminium ion) at the nucleophilic C4 position.

Materials:
  • Substituted Acetophenone (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • DMF (Solvent & Reagent, 5-7 volumes)

  • 
     (3.0 equiv)
    
  • Safety Note:

    
     reacts violently with water. All glassware must be oven-dried.
    
Step-by-Step Methodology:
  • Hydrazone Formation (In Situ):

    • Dissolve acetophenone (10 mmol) and phenylhydrazine (11 mmol) in anhydrous DMF (10 mL).

    • Expert Insight: Stir at room temperature for 30 mins. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the ketone spot indicates hydrazone formation.

  • Vilsmeier Reagent Addition:

    • Cool the mixture to 0–5 °C (Ice/Salt bath). This is critical to prevent uncontrolled exotherms.

    • Add

      
       dropwise via a pressure-equalizing addition funnel over 20 minutes.
      
    • Observation: The solution will turn yellow/orange and may thicken due to the formation of the Vilsmeier salt.

  • Cyclization & Formylation:

    • Heat the reaction mixture to 70–80 °C for 3–4 hours.

    • Self-Validating Check: The reaction is complete when the mixture turns a deep reddish-brown and TLC shows a new polar spot (aldehyde).

  • Workup:

    • Cool to RT and pour the mixture onto crushed ice (50 g) with vigorous stirring.

    • Neutralize with saturated

      
       solution to pH 7–8.
      
    • Purification: The solid product precipitates out. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Troubleshooting:

  • Low Yield? Ensure the

    
     is fresh (colorless). Yellow 
    
    
    
    indicates hydrolysis/decomposition.
  • Tar Formation? Addition temperature was likely too high. Keep it strictly <5 °C during

    
     addition.
    

Protocol 2: Green Multicomponent Assembly (Nano-ZnO Catalyzed)

Application: Rapid library generation of 4-substituted pyrazolo-pyridines or simple pyrazoles. Green Score: High (Water solvent, Reusable catalyst).

Reaction Scheme:

Ethyl acetoacetate + Hydrazine + Aryl Aldehyde + Ammonium Acetate


 Product
Methodology:
  • Catalyst Preparation:

    • Use commercial Nano-ZnO or prepare via precipitation of

      
       with NaOH.
      
  • One-Pot Assembly:

    • To a 50 mL round-bottom flask, add water (10 mL).

    • Add Ethyl acetoacetate (1.0 mmol), Hydrazine hydrate (1.1 mmol), Aryl aldehyde (1.0 mmol), and Ammonium acetate (1.2 mmol).

    • Add Nano-ZnO (5 mol%).

  • Reaction:

    • Reflux the heterogeneous mixture for 45–90 minutes.

    • Visual Cue: The reaction mixture typically transitions from a turbid suspension to a solid mass or heavy precipitate.

  • Isolation:

    • Cool to room temperature.[4]

    • Add hot ethanol to dissolve the product, filter the hot solution to recover the insoluble Nano-ZnO (catalyst recycling).

    • Cool the filtrate to crystallize the pure product.

MCR_Pathway Start Reagents: Aldehyde + EAA + Hydrazine Step1 Knoevenagel Condensation (Aldehyde + EAA) Start->Step1 Nano-ZnO Step2 Michael Addition (Hydrazine attack) Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 End 4-Substituted Pyrazole Step3->End

Figure 2: Cascade mechanism for the multicomponent synthesis of pyrazoles.

Protocol 3: Direct C-H Functionalization (Advanced)

Application: Late-stage functionalization of drug candidates.[5] Concept: Utilizing the nucleophilicity of C4 for direct sulfenylation or arylation without pre-functionalization.[3]

Protocol: Copper-Promoted C4-Sulfenylation

This method installs a sulfide group (-SR) at C4, valuable for modifying lipophilicity.

  • Reagents:

    • N-Aryl Pyrazole (1.0 equiv)

    • Diaryl Disulfide (

      
      , 0.6 equiv)
      
    • 
       (10 mol%)
      
    • DMSO (solvent)

  • Procedure:

    • Combine all reagents in a sealed tube.

    • Heat to 100 °C under air (oxidative conditions) for 12 hours.

    • Mechanism:[2][6] The reaction proceeds via a radical pathway where DMSO acts as an oxidant to regenerate the active copper species.

  • Workup:

    • Dilute with EtOAc, wash with brine to remove DMSO. Purify via column chromatography.

Comparative Analysis

FeatureProtocol 1: Vilsmeier-HaackProtocol 2: Nano-ZnO MCRProtocol 3: C-H Activation
Product Type 4-Formyl PyrazolesHighly Substituted Scaffolds4-Aryl/Sulfenyl Pyrazoles
Atom Economy Moderate (Loss of

,

)
High (Water is only byproduct)High
Solvent DMF (Toxic)Water (Green)DMSO/Dioxane
Scalability High (Kg scale proven)Moderate (Solubility limits)Low (mg to g scale)
Key Risk Exotherm during

addition
Catalyst recovery efficiencyMetal contamination

References

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

Sources

Application Note: Advanced Strategies for 1H-Pyrazole Protection During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals. However, functionalizing the pyrazole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or direct C-H arylation) presents two severe mechanistic challenges in the absence of a protecting group:

  • Catalyst Poisoning: Pyrazole is a weakly basic heterocycle. Under the basic conditions typical of cross-coupling, it deprotonates to form the pyrazolate anion. The two adjacent, chemically identical nitrogen atoms act as excellent multitopic ligands, coordinating with palladium to form insoluble transition-metal coordination polymers, effectively sequestering and deactivating the catalyst[1].

  • Loss of Regiocontrol via Tautomerism: The N-H proton rapidly exchanges between the N1 and N2 positions. This tautomerization renders the C-3 and C-5 positions chemically equivalent in solution, destroying any inherent steric or electronic bias required for regioselective functionalization[2].

To circumvent these issues, strategic N-protection is mandatory. The choice of protecting group—such as 2-(trimethylsilyl)ethoxymethyl (SEM), tetrahydropyranyl (THP), tert-butyloxycarbonyl (Boc), or tert-butyl (t-Bu)—must be dictated by the specific harshness of the coupling conditions, the desired regioselectivity, and the required deprotection environment.

Comparative Analysis of Pyrazole Protecting Groups

The table below summarizes the quantitative and qualitative parameters of the most effective pyrazole protecting groups used in modern cross-coupling workflows.

Protecting GroupIntroduction ReagentCross-Coupling CompatibilityDeprotection ConditionsKey Synthetic Advantage
SEM SEM-Cl, NaHC-H Arylation, SuzukiTBAF or HCl/EtOH (reflux)Enables the "SEM-switch" for sequential C-3/C-5 functionalization[3].
THP DHP, TFA (cat.)Suzuki-Miyaura HomocouplingMild aqueous acid (HCl)Allows product precipitation; ideal for highly insoluble symmetric targets[1].
Boc Boc₂O, DMAPSuzuki-MiyauraK₃PO₄ (in situ) or TFACleaves dynamically during basic coupling, eliminating a distinct deprotection step[2].
t-Bu t-Bu-hydrazine (de novo)Buchwald-Hartwig AminationAqueous TFA (95 °C)Provides extreme steric shielding, preventing Pd catalyst poisoning in harsh aminations[4].

Strategic Workflows & Decision Matrices

Selecting the correct protecting group requires analyzing the downstream functionalization goals. The decision matrix below outlines the logical flow for selecting a protecting group based on the reaction demands.

DecisionTree Start 1H-Pyrazole NH-Protection Q1 Requires Regioselective C-H Arylation? Start->Q1 Q2 Requires Mild Aqueous Deprotection? Q1->Q2 No SEM SEM Group (Enables SEM-Switch) Q1->SEM Yes Q3 Harsh Buchwald-Hartwig Amination? Q2->Q3 No THP THP Group (Acid-labile, precipitates) Q2->THP Yes Q4 One-Pot Suzuki & Deprotection? Q3->Q4 No tBu t-Bu Group (Highly stable, TFA removal) Q3->tBu Yes Q4->THP Alternative Boc Boc Group (Cleaves in situ with base) Q4->Boc Yes

Decision matrix for selecting pyrazole protecting groups based on cross-coupling requirements.

The SEM-Switch Mechanism

A critical breakthrough in pyrazole functionalization is the "SEM-switch". Because direct C-H arylation of pyrazoles occurs preferentially at the highly reactive C-5 position, the C-3 position remains unreactive[3]. By transposing the SEM group to the opposite nitrogen atom, the former unreactive C-3 position is transformed into a new, highly reactive C-5 position, allowing sequential arylation to yield 3,4,5-triarylpyrazoles[3].

SEM_Switch P1 1-SEM-Pyrazole P2 1-SEM-5-Arylpyrazole P1->P2 Pd-Catalyzed C-H Arylation (C-5) P3 1-SEM-3-Arylpyrazole P2->P3 SEM Switch (Transposition) P4 1-SEM-3,5-Diarylpyrazole P3->P4 Pd-Catalyzed C-H Arylation (New C-5)

Mechanistic pathway of the SEM-switch enabling sequential regioselective C-H arylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps, and observable milestones are provided to confirm reaction progress without relying solely on downstream LC-MS.

Protocol A: Regioselective C-H Arylation via SEM-Protection[3]

Causality: The SEM group provides sufficient steric bulk to lock the tautomer and direct the palladium-pivalate catalytic system exclusively to the C-5 position.

  • Setup: In an oven-dried Schlenk flask, combine 1-SEM-pyrazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol %), P(n-Bu)Ad₂ (7.5 mol %), K₂CO₃ (3.0 equiv), and pivalic acid (HOPiv, 25 mol %).

  • Solvent & Heating: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA, 2.5 M). Seal the flask and heat to 140 °C for 12 hours.

  • Self-Validation Check (In-Process): The reaction mixture will transition from a pale yellow suspension to a dark brown/black solution, indicating the formation of the active Pd(0) catalytic species. TLC monitoring (Hexane/EtOAc 4:1) will show the consumption of the starting material and the appearance of a strongly UV-active product spot (C-5 arylated pyrazole).

  • SEM-Switch (Optional): To functionalize the C-3 position, treat the isolated product with Me₃O·BF₄ (1.2 equiv) in CH₂Cl₂ at room temperature for 1 hour, followed by refluxing in 3N HCl/EtOH for 1 hour[3].

Protocol B: Suzuki-Miyaura Homocoupling of THP-Protected Pyrazole Boronic Esters[1]

Causality: Synthesizing symmetric bipyrazoles is notoriously difficult due to extreme product insolubility. The THP group prevents Pd-coordination during the oxidative homocoupling and allows for a mild aqueous deprotection where the pure product simply precipitates, bypassing chromatography.

  • Setup: Combine 1-THP-4-pyrazoleboronic acid pinacol ester (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and Cs₂CO₃ (1.0 equiv) in a reaction vial.

  • Coupling: Stir the mixture under ambient air (oxidative conditions) in a suitable solvent system until complete conversion is observed via NMR or LC-MS.

  • One-Pot Deprotection: Remove the organic solvent in vacuo. Resuspend the crude intermediate in an aqueous solution. Add dilute HCl to achieve a mildly acidic pH.

  • Self-Validation Check (In-Process): Upon acidification, the THP group is cleaved. Successful deprotection is visually validated by the immediate precipitation of the highly insoluble 4,4′-bipyrazole (H₂bpz) from the aqueous phase[1]. Filter and wash with water to obtain the pure product (up to 81% yield).

Protocol C: Buchwald-Hartwig Amination of t-Bu-Protected Pyrazoles[4]

Causality: Buchwald-Hartwig aminations of pyrazoles often stall due to base-induced catalyst poisoning. The tert-butyl group provides extreme steric shielding to prevent this. While t-Bu is usually a permanent fixture, it exhibits unusual lability on 5-aminopyrazole systems, allowing for clean removal.

  • Coupling: Perform the Buchwald-Hartwig amination using standard biphasic conditions (e.g., Pd(dba)₂, appropriate phosphine ligand, and base). The biphasic system prevents the reaction from stalling due to product insolubility[4].

  • Deprotection Setup: Charge a flask with the isolated N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)aryl-amine (1.0 equiv). Add deionized water (100 mL) followed by trifluoroacetic acid (TFA, ~3.0 equiv).

  • Cleavage: Heat the mixture to 95 °C and hold for 3 hours.

  • Self-Validation Check (In-Process): As the reaction reaches 95 °C, a clear light green solution will form, with some dark solids observed floating in the solution. This visual cue confirms the breakdown of the t-Bu protected species[4].

  • Isolation: Remove the heat source and cool the solution to <60 °C. Add EtOH (50 mL) and further cool to <30 °C using a water bath to induce crystallization of the fully deprotected pyrazole[4].

References

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(8), 3042–3048.
  • Taylor, M. K., Juhl, M., Hadaf, G. B., Hwang, D., Velasquez, E., Oktawiec, J., Lefton, J. B., Runčevski, T., Long, J. R., & Lee, J.-W. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate). Chemical Communications, 56(8), 1195-1198.
  • Pisár, M., Schütznerová, E., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149.
  • Pollock, P. M., & Cole, K. P. (2012). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 537-548.

Sources

Scalable Synthesis of 4-(3,5-Difluorophenyl)-1H-pyrazole: A Direct Suzuki-Miyaura Cross-Coupling Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The 4-arylpyrazole scaffold is a privileged structural motif in modern drug discovery, frequently serving as a bioisostere for phenyl rings or as a critical hydrogen-bond donor/acceptor in kinase and COX-2 inhibitors. Specifically, the integration of a 3,5-difluorophenyl moiety—yielding 4-(3,5-difluorophenyl)-1H-pyrazole (CAS: 439106-66-8)[1]—significantly enhances a molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the meta positions.

Historically, the synthesis of 4-substituted pyrazoles relied on the condensation of arylmalondialdehydes with hydrazine. However, this route is severely bottlenecked by the inherent instability and difficult preparation of the dialdehyde precursors. To circumvent this, palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as the most atom-economical approach.

The Challenge of Unprotected Pyrazoles: Direct cross-coupling of unprotected 4-halo-1H-pyrazoles is notoriously difficult. The free N2 nitrogen of the pyrazole ring acts as a strong σ-donor, coordinating to the palladium center to form stable, catalytically inactive Pd-bis(pyrazole) complexes. Traditional workarounds require the installation and subsequent removal of protecting groups (e.g., Trityl or THP)[2], which adds two synthetic steps, reduces overall yield, and generates massive solvent waste at scale.

The Solution: Steric Shielding via XPhos Pd G2: To achieve a highly scalable, one-step synthesis, this protocol utilizes the XPhos Pd G2 precatalyst[3]. The causality here is strictly structural: the massive steric bulk of the XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) creates a protective "pocket" around the active Pd(0) center. This prevents the pyrazole nitrogen from coordinating, while the electron-rich nature of the dicyclohexylphosphine moiety accelerates both the oxidative addition of the 4-bromo-1H-pyrazole and the subsequent reductive elimination of the sterically demanding biaryl product.

Reaction Logic & Experimental Workflows

CatalyticCycle Pd0 Active Pd(0)-XPhos Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 4-Bromo-1H-pyrazole TransMet Transmetalation Intermediate OxAdd->TransMet 3,5-Difluorophenylboronic acid + K3PO4 RedElim Reductive Elimination Product Release TransMet->RedElim Ligand Rearrangement RedElim->Pd0 4-(3,5-Difluorophenyl)-1H-pyrazole

Figure 1: Suzuki-Miyaura catalytic cycle for 4-(3,5-difluorophenyl)-1H-pyrazole synthesis.

Workflow Step1 1. Reaction Setup Degassed Dioxane/H2O Step2 2. Catalytic Coupling XPhos Pd G2, 80°C, 4h Step1->Step2 Step3 3. Phase Separation Extract with EtOAc Step2->Step3 Step4 4. Crystallization Heptane Anti-solvent Step3->Step4 Step5 5. Final Product >98% HPLC Purity Step4->Step5

Figure 2: Scalable downstream processing workflow for 4-arylpyrazole isolation.

Quantitative Optimization Data

The following table summarizes the catalyst and condition screening that validates the chosen protocol. The data illustrates why traditional catalysts fail and why the XPhos system is mandatory for scalability without protecting groups.

EntryCatalyst System (1 mol%)Base (2.0 eq)Solvent SystemTimeYield (%)Purity (%)
1Pd(PPh₃)₄Na₂CO₃DME / H₂O (4:1)12 h4585
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)8 h6890
3RuPhos Pd G2K₃PO₄1,4-Dioxane / H₂O (4:1)6 h8195
4 XPhos Pd G2 K₃PO₄ 1,4-Dioxane / H₂O (4:1) 4 h 92 >98

Note: Yields are isolated yields after anti-solvent crystallization. Entry 4 demonstrates superior kinetics and impurity profiles, forming the basis of the protocol below.

Scalable Protocol: 100 mmol Synthesis

This protocol is designed as a self-validating system . Each phase contains physical or analytical checkpoints to ensure the operator does not proceed with a failed reaction, minimizing downstream resource waste.

Materials Required
  • 4-Bromo-1H-pyrazole: 14.7 g (100 mmol, 1.0 eq)

  • 3,5-Difluorophenylboronic acid: 17.4 g (110 mmol, 1.1 eq)

  • XPhos Pd G2: 0.78 g (1.0 mmol, 1.0 mol%)

  • K₃PO₄ (anhydrous): 42.4 g (200 mmol, 2.0 eq)

  • 1,4-Dioxane: 200 mL

  • Deionized Water: 50 mL

Step 1: Degassing & Setup
  • Charge a 500 mL 3-neck round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and internal thermometer) with 1,4-Dioxane (200 mL) and Water (50 mL).

  • Causality: Oxygen is a potent poison for the active Pd(0) species and promotes the oxidative homocoupling of the boronic acid (forming 3,3',5,5'-tetrafluorobiphenyl).

  • Sparge the solvent mixture with subsurface Nitrogen gas for exactly 30 minutes.

Step 2: Reagent Addition
  • Under a continuous nitrogen sweep, add 4-bromo-1H-pyrazole, 3,5-difluorophenylboronic acid, and K₃PO₄.

  • Stir for 5 minutes to ensure the inorganic base begins to dissolve.

  • Add the XPhos Pd G2 precatalyst last.

  • Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of un-dissolved base, preventing premature degradation of the precatalyst before the active cycle begins.

Step 3: Reaction Execution & In-Process Control (IPC)
  • Heat the biphasic mixture to an internal temperature of 80°C. Maintain vigorous mechanical stirring (400 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Self-Validation (IPC): At

    
     hours, withdraw a 50 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via HPLC (254 nm). The protocol validates completion only if the peak area of 4-bromo-1H-pyrazole is <1% relative to the product. If >1%, add an additional 0.2 mol% of catalyst and stir for 1 hour.
    
Step 4: Workup & Phase Separation
  • Cool the reaction to 20°C.

  • Add Ethyl Acetate (EtOAc, 150 mL) and 1M NaOH (100 mL). Stir for 10 minutes, then transfer to a separatory funnel.

  • Causality: The 1M NaOH wash serves a dual purpose: it deprotonates and solubilizes any unreacted 3,5-difluorophenylboronic acid into the aqueous layer, and it neutralizes acidic byproducts.

  • Separate the phases. Wash the organic layer with Brine (100 mL) to increase the ionic strength, salting out the organic product and breaking any micro-emulsions.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

Step 5: Anti-Solvent Crystallization (Chromatography-Free)
  • Transfer the dried organic layer to a rotary evaporator and concentrate under reduced pressure (40°C, 150 mbar) until a thick, pale-yellow syrup remains (approx. 30 mL volume).

  • Causality: Column chromatography is highly unscalable. Because 4-arylpyrazoles are highly crystalline and insoluble in aliphatic hydrocarbons, anti-solvent crystallization is the superior downstream processing (DSP) choice.

  • While stirring the syrup at room temperature, add Heptane (100 mL) dropwise over 20 minutes.

  • Self-Validation: The product will spontaneously precipitate as a white crystalline solid. If an oil forms instead, it indicates residual Dioxane or EtOAc; the operator must re-concentrate the mixture under a higher vacuum before re-attempting heptane addition.

  • Cool the slurry to 0°C for 1 hour to maximize yield. Filter the solid via a Buchner funnel, wash with cold Heptane (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.

Analytical Release Criteria

To verify the structural integrity and purity of the synthesized 4-(3,5-difluorophenyl)-1H-pyrazole, the batch must meet the following analytical specifications:

  • Appearance: Free-flowing white to off-white powder.

  • HPLC Purity: >98.0% (Area % at 254 nm).

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 181.1.
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.05 (br s, 1H, NH ) — Confirms the pyrazole ring remains unprotected.
      
    • 
       8.15 (s, 2H, pyrazole C3-H , C5-H ) — Symmetry indicates substitution strictly at the C4 position.
      
    • 
       7.35 (m, 2H, Ar-H  ortho to pyrazole).
      
    • 
       7.05 (tt, 
      
      
      
      Hz, 1H, Ar-H para to pyrazole) — Distinctive triplet of triplets confirms the 3,5-difluoro substitution pattern.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for Electron-Deficient Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most notoriously difficult transformations in organic synthesis: the Suzuki-Miyaura cross-coupling of electron-deficient aryl boronic acids.

This guide bypasses generic advice to focus on the physical organic chemistry driving your reaction failures, providing field-proven, self-validating methodologies to rescue your yields.

Part 1: Core Diagnostic FAQs

Q1: My reaction yield is abysmal, and LC-MS shows my primary byproduct is the simple arene (Ar-H) instead of the cross-coupled product. What is happening? A1: You are observing protodeboronation (or protodeborylation), the most aggressive competing side-reaction in Suzuki couplings[1]. In electron-deficient aryl boronic acids (e.g., polyfluorinated, nitro-substituted, or cyano-substituted arenes), the electron-withdrawing groups (EWGs) make the boron atom highly electrophilic. Under the basic aqueous conditions required to form the reactive boronate anion for transmetalation, hydroxide readily attacks the boron. The EWGs stabilize the resulting transient aryl anion, drastically lowering the activation energy for C–B bond cleavage[2][3]. Because transmetalation of electron-deficient substrates is inherently slow, base-promoted protodeboronation easily outcompetes the desired catalytic cycle.

Q2: How can I prevent protodeboronation while still activating the boron for transmetalation? A2: The most robust solution is the "Slow-Release" strategy utilizing N-methyliminodiacetic acid (MIDA) boronates[4]. MIDA boronates feature an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hybridized boron atom that is sterically and electronically protected from premature degradation. By running the reaction with a mild base (e.g., 

), the MIDA boronate slowly hydrolyzes to release the free boronic acid in situ. If paired with a highly active Pd catalyst, the free boronic acid undergoes transmetalation immediately upon release. This keeps the steady-state concentration of the unstable free boronic acid near zero, effectively shutting down the protodeboronation pathway[5].

Q3: If I cannot use MIDA boronates, what are the best base and solvent combinations for free boronic acids or pinacol esters (Bpin)? A3: You must eliminate the proton source or strictly control the pH to prevent the base-catalyzed degradation pathway.

  • Anhydrous Fluoride Activation: Switch to strictly anhydrous conditions using a boronic ester (like Bpin) and an anhydrous fluoride source (e.g., CsF or KF) in a solvent like dioxane or THF. Fluoride activates the boron by forming a reactive fluoroborate species, reducing Lewis acidity and facilitating transmetalation without providing a proton for deboronation[6].

  • Mild Aqueous Bases: If water is unavoidable, completely avoid strong bases like NaOH or

    
    . Use weaker bases like 
    
    
    
    or potassium acetate (KOAc) to limit the hydroxide concentration[2].

Q4: How does catalyst and ligand selection impact the competition between coupling and degradation? A4: Your goal is to accelerate the oxidative addition and transmetalation steps so they outpace degradation. Utilizing highly active, electron-rich precatalysts (e.g., Buchwald precatalysts like XPhos-Pd-G3) ensures rapid catalytic turnover. However, proceed with caution: recent high-throughput mechanistic studies demonstrate that certain excessively bulky phosphine ligands can actually promote palladium-catalyzed protodeboronation[7]. Therefore, optimizing the ligand-to-palladium ratio (ideally 1:1 using pre-activated palladacycles) is critical to prevent catalyst-induced substrate destruction.

Part 2: Quantitative Data & Benchmarks

The following table summarizes the expected yield improvements when switching from standard free boronic acids to the MIDA boronate slow-release system for notoriously difficult electron-deficient and heteroaromatic substrates[4][5].

Substrate ClassStandard Boronic Acid YieldMIDA Boronate YieldPrimary Mode of Failure (Standard)
Electron-Deficient Aryl (e.g., Polyfluoroaryl)15% – 30%75% – 90%Rapid base-promoted protodeboronation
2-Heteroaromatic (e.g., 2-Pyridyl)< 10%80% – 89%Extreme instability of free boronic acid
Deactivated / Hindered (e.g., 2,4-Dimethoxyphenyl)< 20%85% – 95%Slow transmetalation allowing degradation

Part 3: Mechanistic Workflow Visualization

The diagram below illustrates the causality of the slow-release mechanism. By bottlenecking the hydrolysis step, the desired transmetalation pathway is favored over the undesired degradation pathway.

SuzukiCoupling MIDA MIDA Boronate (Stable Precursor) Hydrolysis Slow in situ Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis BoronicAcid Free Boronic Acid [Ar-B(OH)2] Hydrolysis->BoronicAcid Transmetalation Rapid Transmetalation (Pd Catalyst) BoronicAcid->Transmetalation Desired Catalyst Cycle Protodeboronation Protodeboronation (Base / H2O) BoronicAcid->Protodeboronation Undesired Side-Reaction Product Cross-Coupled Product (Ar-Ar') Transmetalation->Product Degradation Degraded Arene (Ar-H) Protodeboronation->Degradation

Caption: Competing pathways: Slow-release transmetalation vs. undesired protodeboronation.

Part 4: Field-Proven Experimental Protocol

In Situ Slow-Release Suzuki-Miyaura Coupling Using MIDA Boronates

This protocol is designed as a self-validating system. It includes built-in analytical checkpoints to ensure you can diagnose failures in real-time.

Step 1: Reagent Preparation & Baseline Establishment

  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), the electron-deficient aryl MIDA boronate (1.5 equiv),

    
     (5.0 equiv), and XPhos-Pd-G3 (2–5 mol%).
    
  • Validation Checkpoint: Before adding the catalyst, dissolve a micro-aliquot of the MIDA boronate in the reaction solvent and run an LC-MS. This establishes your baseline

    
     retention time and confirms the precursor has not pre-hydrolyzed during storage.
    

Step 2: Solvent Addition & Stringent Degassing

  • Action: Add a 4:1 mixture of Dioxane/Water (or DMF/Isopropanol for highly polar substrates) to achieve a 0.1 M concentration[4]. Sparge the mixture with Argon for a minimum of 15 minutes.

  • Causality: The mixed solvent system provides exactly enough water/alcohol to slowly hydrolyze the MIDA group without swamping the system and triggering runaway protodeboronation. Degassing prevents oxidative homocoupling (Ar-Ar formation).

Step 3: Activation & Thermal Control

  • Action: Heat the reaction mixture to 60–100 °C under an Argon atmosphere.

  • Validation Checkpoint: Observe the solution. A successful activation of the Pd(0) species typically results in a color shift from pale yellow to deep red/brown. If the solution rapidly turns black with a fine precipitate, your catalyst has died (Pd black formation), indicating poor ligand coordination or oxygen contamination.

Step 4: Real-Time Reaction Monitoring

  • Action: Take an LC-MS aliquot at 2 hours.

  • Validation Checkpoint: You should observe the product mass, unreacted MIDA boronate, and minimal free boronic acid.

    • Troubleshooting: If free boronic acid is pooling in the LC-MS trace, your transmetalation is too slow—consider increasing the catalyst loading. If the degraded Ar-H arene is pooling, your hydrolysis is too fast—lower the temperature or switch to a weaker base like

      
      .
      

Step 5: Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography. MIDA boronates have a unique binary affinity for silica gel, allowing easy separation of unreacted starting material if necessary[3].
    

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Journal of the American Chemical Society
  • Technical Support Center: Managing Protodeboryl
  • Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins PMC / N
  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids ResearchG
  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms ResearchG
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society

Sources

Technical Support Center: Overcoming Solubility Challenges of Fluorinated Pyrazoles in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to help researchers, scientists, and drug development professionals navigate the notorious solubility bottlenecks associated with fluorinated pyrazoles.

Fluorinated pyrazoles are highly privileged scaffolds in modern drug discovery due to their enhanced metabolic stability, increased lipophilicity, and superior binding affinity to target proteins[1][2]. However, the very physicochemical properties that make them valuable therapeutically also make them exceptionally difficult to solvate during synthesis and purification. This guide provides field-proven diagnostics, mechanistic explanations, and self-validating protocols to keep your workflows moving.

Diagnostic FAQs: Understanding the Causality

Q1: Why do fluorinated pyrazoles crash out of standard organic solvents so easily compared to their non-fluorinated analogs? A: The solubility barrier is fundamentally a thermodynamic issue driven by crystal lattice energy. Fluorine is the most electronegative element on the Pauling scale (3.98) and possesses a very small Van der Waals radius[3]. When attached to a pyrazole core—which already contains strong hydrogen-bond donors and acceptors (N-H and C=N)—the highly polarized C-F bonds induce strong, rigid dipole moments. This leads to highly ordered, tightly packed crystal lattices driven by intermolecular C-F···H-N and C-F···π interactions. The enthalpy of solvation provided by standard solvents (like hexanes or ethyl acetate) is simply insufficient to overcome this massive lattice energy[3][4].

Q2: How does the substitution pattern (N-linked vs. C-linked fluorination) dictate my initial solvent selection? A: The position of the fluorine/fluoroalkyl group completely alters the molecule's hydrogen-bonding capacity:

  • N-Fluorinated Pyrazoles (e.g., N-difluoromethyl): By substituting the N-H proton, you eliminate the primary hydrogen-bond donor. These molecules become highly lipophilic and "Teflon-like," making them generally soluble in non-polar or halogenated solvents like dichloromethane (DCM) or toluene, but highly insoluble in water or protic solvents[5].

  • C-Fluorinated Pyrazoles (Free N-H): These retain their hydrogen-bonding capacity but experience a drastic drop in pKa due to fluorine's electron-withdrawing nature. They form incredibly strong intermolecular networks and typically require polar aprotic solvents (DMF, DMSO) or specialized fluorinated alcohols to disrupt the lattice[4].

Q3: Solution-phase synthesis is failing entirely due to intermediate precipitation. Are there alternative methodologies? A: Yes. When solubility limits standard batch chemistry, two advanced techniques are highly effective:

  • Mechanochemistry (Ball Milling): By removing the bulk solvent entirely, mechanochemical synthesis forces the condensation of solid hydrazines and fluorinated diketones through mechanical energy, bypassing the solubility barrier entirely[6][7].

  • Continuous Flow Chemistry: Flow reactors allow for rapid mixing and the use of superheated solvents under high pressure, which can maintain the solubility of transient fluorinated pyrazolines that would otherwise precipitate in a traditional batch flask[8].

Troubleshooting Guide & Actionable Workflows

Issue 1: Reagents precipitate immediately upon mixing during cyclization or cross-coupling.
  • Root Cause: The transient fluorinated intermediate possesses a higher lattice energy than the starting materials, and the standard solvent cannot stabilize the highly polarized transition state.

  • Corrective Action: Implement a synergistic binary solvent system. Mixing a standard halogenated solvent (DCM) with a fluorinated alcohol—such as 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)—provides a "like-dissolves-like" microenvironment. The fluorinated alcohol acts as a strong hydrogen-bond donor to disrupt the pyrazole network, while the DCM solvates the lipophilic organic core[9].

Issue 2: Poor recovery or premature crystallization during column chromatography or recrystallization.
  • Root Cause: Rapid evaporation of volatile carrier solvents at the column tip, or the use of a single solvent that cannot balance the dual lipophilic/polar nature of the fluorinated pyrazole.

  • Corrective Action: For chromatography, always dry-load the crude mixture onto silica to prevent column-head precipitation. For recrystallization, abandon single-solvent systems and utilize a strict Binary Solvent Recrystallization approach (e.g., dissolving in hot DMF and precipitating with cold water)[4].

Quantitative Data: Solvent Efficacy Matrix

To streamline your optimization, refer to the following synthesized data table comparing solvent classes against fluorinated pyrazole subtypes.

Solvent ClassExample SolventDielectric Constant (ε)Efficacy: C-Fluorinated (Free N-H)Efficacy: N-Fluorinated (Blocked N-H)Mechanistic Rationale
Non-Polar Toluene2.4PoorGoodSolvates highly lipophilic N-CF3 groups; fails to break N-H lattice.
Halogenated Dichloromethane (DCM)9.1ModerateExcellentGood baseline solvation for organic cores; highly volatile for easy removal[4].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7ExcellentModerateStrong dipole disrupts H-bonding networks; high boiling point complicates isolation.
Fluorinated Alcohol 2,2,2-Trifluoroethanol (TFE)26.1ExcellentPoorSynergistic "like-dissolves-like" interaction; strong H-bond donor disrupts crystalline lattice[9].

Standardized Experimental Protocols

Protocol A: Synergistic Solvent Screening for Reaction Optimization

This self-validating protocol determines the minimum amount of expensive fluorinated co-solvent required to achieve homogeneity.

  • Preparation: Weigh 10 mg of the problematic fluorinated pyrazole into a series of five 2 mL glass HPLC vials.

  • Baseline Solvation: Add 1.0 mL of your base solvent (e.g., DCM) to each vial. Note the visual state (likely a cloudy suspension).

  • Titration: To vials 2 through 5, add TFE or HFIP in increasing increments: 2% v/v, 5% v/v, 10% v/v, and 20% v/v.

  • Agitation: Sonicate all vials for exactly 2 minutes at 25 °C.

  • Validation: Visually inspect the vials against a dark background. Select the lowest v/v% of fluorinated co-solvent that yields a completely optically clear solution for your bulk reaction[9].

Protocol B: Binary Solvent Recrystallization (Anti-Solvent Precipitation)

Use this protocol to purify highly crystalline fluorinated pyrazoles that resist standard chromatography.

  • Dissolution: Suspend the crude fluorinated pyrazole in a minimal volume of a "good" polar aprotic solvent (e.g., Acetone or DMF) in an Erlenmeyer flask[4].

  • Thermal Disruption: Heat the suspension to 10 °C below the solvent's boiling point while stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric impurities. Maintain the filtrate's temperature.

  • Anti-Solvent Addition: Dropwise, add a "poor" solvent (e.g., cold distilled water or hexanes) until the solution becomes faintly turbid[4].

  • Equilibration: Add 1-2 drops of the "good" solvent to just clear the turbidity. Allow the system to cool undisturbed to room temperature at a controlled rate (approx. 5 °C/hour) to promote optimal, high-purity crystal growth.

  • Isolation: Collect the crystals via vacuum filtration and wash with a minimal volume of the ice-cold "poor" solvent[4].

Visualizations of Solvation Workflows

Below are the logical architectures for troubleshooting and understanding the thermodynamics of fluorinated pyrazole solvation.

G A Solubility Issue Detected B Determine Pyrazole Substitution A->B C C-Fluorinated (Free N-H) High Lattice Energy B->C Free N-H D N-Fluorinated (Blocked N-H) High Lipophilicity B->D Blocked N-H E Use Polar Aprotic Solvents (DMF, DMSO) C->E F Use Non-Polar/Halogenated (Toluene, DCM) D->F G Persistent Insolubility? E->G F->G H Apply TFE/HFIP Co-solvents or Mechanochemistry G->H Yes

Decision matrix for troubleshooting fluorinated pyrazole solubility based on substitution.

Solvation S1 Solid Pyrazole (High Lattice Energy) S2 Lattice Disruption (Heat / TFE Co-solvent) S1->S2 ΔH > 0 S3 Cavity Formation (Solvent Reorganization) S2->S3 ΔH > 0 S4 Solvated Complex (Thermodynamic Stability) S3->S4 ΔH < 0

Thermodynamic workflow of solvating highly crystalline fluorinated pyrazoles.

References

  • [1] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • [6] One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. [Link]

  • [3] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove (University of Mississippi). [Link]

  • [8] The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI Molecules.[Link]

  • [5] Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

  • [2] Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Taylor & Francis. [Link]

  • [7] One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. PMC - NIH.[Link]

  • [9] Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]

Sources

Technical Support Center: Homocoupling Minimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 3,5-Difluorophenylboronic Acid (CAS: 156545-07-2) .

Below is a comprehensive troubleshooting guide and FAQ designed to assist researchers in minimizing the oxidative homocoupling of 3,5-difluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Topic: Minimizing Homocoupling of 3,5-Difluorophenylboronic Acid Ticket ID: SUP-35DF-HC-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Challenge

The homocoupling of 3,5-difluorophenylboronic acid (yielding 3,3',5,5'-tetrafluorobiphenyl) is a persistent side reaction that consumes valuable starting material and complicates purification.

While electron-deficient boronic acids like the 3,5-difluoro variant are generally more resistant to oxidation than electron-rich counterparts, they are highly susceptible to concentration-dependent competing pathways . The homocoupling mechanism is primarily oxidative , driven by the presence of dissolved oxygen or the use of Pd(II) precatalysts that require sacrificial reduction.

This guide provides a self-validating workflow to suppress this pathway through kinetic control (slow addition) , catalyst selection , and rigorous inertion .

Diagnostic Workflows (Visualized)

Figure 1: Competing Mechanistic Pathways

Understanding the enemy. This diagram illustrates how Oxygen and Pd(II) sources divert the reaction from the desired Cross-Coupling cycle into the Homocoupling trap.

G Figure 1: The presence of Oxygen or Pd(II) precursors forces a stoichiometric consumption of boronic acid. cluster_0 Desired Cycle (Suzuki) cluster_1 Parasitic Cycle (Homocoupling) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (3,5-F2-Ph-B) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Oxygen Dissolved O2 / Oxidants Oxygen->Pd0 Oxidation to Pd(II) PdII_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Homo_Trans Double Transmetalation PdII_Pre->Homo_Trans Sacrificial Reduction Homo_Trans->Pd0 Releases Pd(0) Biaryl Homocoupled Product (Ar-Ar) Homo_Trans->Biaryl

Critical Troubleshooting FAQs

Q1: Why does my reaction turn black immediately, and how does this relate to homocoupling?

A: Immediate black precipitation ("Pd black") often indicates catalyst decomposition, but if it happens alongside homocoupling, it suggests Pd(II) sacrificial reduction .

  • Cause: If you use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the system must reduce Pd(II) to Pd(0) to start the cycle. It often uses the boronic acid as the reducing agent, consuming 2 equivalents of boronic acid to generate 1 equivalent of homocoupled product (Ar-Ar) and the active Pd(0).

  • Solution: Switch to a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 + Ligand. If you must use Pd(II), add a sacrificial reductant (e.g., small amount of alcohol or amine if compatible) or accept the loss and increase boronic acid stoichiometry.

Q2: I am degassing with a balloon. Is that enough?

A: No. 3,5-difluorophenylboronic acid is prone to oxidative coupling. A simple balloon flush does not remove dissolved oxygen from the solvent matrix.

  • The "Balloon Myth": Nitrogen balloons only provide a blanket. They do not strip O₂ already dissolved in THF or Toluene.

  • Required Protocol: You must use Sparging (bubbling inert gas through the liquid) for at least 15–20 minutes or the Freeze-Pump-Thaw method (3 cycles).

  • Verification: The reaction mixture should remain light yellow/orange (depending on ligand). Darkening often implies oxidation.

Q3: Does the base choice affect homocoupling?

A: Yes. Strong bases (e.g., KOtBu, NaOH) can accelerate homocoupling by forming highly reactive boronate species that transmetalate faster than the oxidative addition step occurs.

  • Recommendation: Use milder, buffered bases like K₃PO₄ (Potassium Phosphate) or K₂CO₃ . These maintain a steady concentration of the active boronate species without overwhelming the catalytic cycle.

Optimized Experimental Protocols

Protocol A: The "Slow-Release" Addition Method (Recommended)

Best for: Reactions where homocoupling exceeds 10%.

Principle: By keeping the instantaneous concentration of boronic acid low, the rate of Cross-Coupling (


) is favored over the second-order Homocoupling (

).
Parameter Specification
Solvent System Toluene/Water (4:1) or Dioxane/Water (4:1)
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ + XPhos
Base K₃PO₄ (2.0 - 3.0 equiv)
Temperature 80 °C - 100 °C
Atmosphere Argon (Sparged)

Step-by-Step:

  • Charge the Vessel: Add Aryl Halide (1.0 equiv), Catalyst (0.03 equiv), and Base (2.0 equiv) to the flask.

  • Solvent Prep: Add the solvent mixture and sparge with Argon for 20 minutes .

  • Heat: Bring the mixture to the reaction temperature (e.g., 90 °C).

  • Slow Addition: Dissolve the 3,5-difluorophenylboronic acid (1.5 equiv) in a separate degassed solvent vial.

  • Injection: Using a syringe pump, add the boronic acid solution dropwise over 1 to 2 hours .

  • Post-Stir: Stir for an additional 1-2 hours after addition is complete.

Protocol B: The "MIDA Boronate" Alternative

Best for: Cases where slow addition is mechanically difficult. Replace the boronic acid with 3,5-difluorophenyl MIDA boronate . The MIDA ester hydrolyzes slowly in the presence of mild aqueous base, releasing the active boronic acid at a controlled rate naturally.

Comparative Data: Conditions vs. Homocoupling %

The following table summarizes the impact of optimization steps on the ratio of Product (P) to Homocoupled impurity (HC).

Condition Set Catalyst Source Degassing Method Addition Mode Yield (P) Homocoupling (HC)
Standard (Poor) Pd(OAc)₂Balloon FlushOne-portion65%15-20%
Improved Pd(PPh₃)₄Sparging (15 min)One-portion78%8-10%
Optimized Pd(PPh₃)₄ Sparging (20 min) Dropwise (1h) 92% < 2%

Troubleshooting Decision Tree

Use this logic flow to determine your next step if you detect the 3,3',5,5'-tetrafluorobiphenyl impurity (GC/MS or NMR).

Troubleshooting Figure 2: Troubleshooting Logic Flow Start Homocoupling Observed > 5% CheckO2 Step 1: Check Degassing Did you sparge for >15 mins? Start->CheckO2 CheckCat Step 2: Check Catalyst Is it a Pd(II) source? CheckO2->CheckCat Yes ActionSparge ACTION: Implement Argon Sparging or Freeze-Pump-Thaw CheckO2->ActionSparge No CheckAdd Step 3: Check Kinetics Is addition 'all-at-once'? CheckCat->CheckAdd No (Already Pd(0)) ActionPd0 ACTION: Switch to Pd(0) (e.g., Pd(PPh3)4) CheckCat->ActionPd0 Yes (Pd(OAc)2, etc.) ActionSlow ACTION: Use Syringe Pump (Slow Addition Protocol) CheckAdd->ActionSlow Yes CheckLigand Step 4: Ligand Tuning Try bulkier ligand (XPhos) CheckAdd->CheckLigand No

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates.[1][2] Journal of the American Chemical Society, 131(20), 6961–6963.[2] Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Support Center: Recrystallization & Purification of 4-(3,5-difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers optimizing the isolation of 4-(3,5-difluorophenyl)-1H-pyrazole .

Because this molecule features both a highly hydrophobic difluorophenyl ring and a polar, hydrogen-bonding pyrazole core, it exhibits complex solubility behaviors. This duality often leads to unpredictable crystallization curves and a high propensity for "oiling out" (liquid-liquid phase separation) during the cooling phase. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure high-purity isolation.

Solvent Selection Matrix

Selecting the correct solvent is a balance of polarity. Pure alcohols often leave too much product in the mother liquor, while non-polar solvents fail to dissolve the pyrazole core. The table below summarizes the quantitative and qualitative data for common solvent systems used for [1].

Solvent SystemPolarity IndexBoiling PointHot SolubilityCold Solubility (4 °C)Yield / Purity Profile
Ethanol (Absolute) 5.278 °CHighModerateHigh purity, moderate yield. Requires -20 °C incubation.
Ethanol / Water (80:20) ~6.5~80 °CHighLowOptimal. High yield, good purity. Water forces the hydrophobic ring out of solution.
Ethyl Acetate / Hexanes (1:3) ~1.5~65 °CModerateVery LowExcellent for crashing out oils or highly impure crude mixtures[2].
Toluene 2.4110 °CHighHighPoor choice. High solubility even at cold temperatures; highly prone to oiling out.
Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This protocol utilizes a self-validating saturation threshold to ensure optimal nucleation. By actively monitoring the cloud point, you guarantee the solution is perfectly saturated before cooling begins.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-(3,5-difluorophenyl)-1H-pyrazole in absolute ethanol (approximately 5–7 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser. Heat to a gentle reflux (78 °C) with magnetic stirring until complete dissolution is achieved.

  • Hot Filtration (Optional): If insoluble black particulates or inorganic salts are present, pass the boiling solution quickly through a pre-warmed fluted filter paper into a clean, hot flask.

  • Anti-Solvent Titration (Self-Validation Step): While maintaining the solution near boiling, add hot deionized water dropwise. Stop exactly when a slight, persistent cloudiness appears (the cloud point). This validates that the solution has reached its saturation limit. Immediately add hot ethanol drop-by-drop (usually 2–5 drops) until the solution just clears.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature over 1 to 2 hours. Causality: Rapid cooling forces the compound out of solution faster than the crystal lattice can form, trapping impurities and causing oiling out. Slow cooling promotes thermodynamic crystal growth.

  • Cold Incubation: Once at room temperature, transfer the flask to a 4 °C refrigerator for 4 hours, followed by a -20 °C freezer for 1 hour to depress solubility and maximize yield.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold 20% ethanol/water.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual moisture.

Troubleshooting Guides & FAQs

Q: Why does my product form a thick oil at the bottom of the flask instead of crystallizing? A: This phenomenon, known as "oiling out," occurs when the melting point of your crude mixture is depressed below the temperature at which it becomes saturated in the solvent. The highly electronegative fluorine atoms and structural impurities disrupt the crystal lattice packing, causing the compound to separate as a dense liquid phase rather than a solid. The Fix: Reheat the mixture until it forms a single homogeneous liquid phase. Add a small volume of a better solvent (e.g., pure absolute ethanol) to lower the saturation temperature. Cool the solution much more slowly. If available, add a seed crystal of pure 4-(3,5-difluorophenyl)-1H-pyrazole right before the cloud point is reached to bypass the nucleation energy barrier.

Q: I have a low yield after filtration. How can I recover more product from the mother liquor? A: The pyrazole NH and the difluorophenyl ring create a delicate balance of polarity. In pure ethanol, the compound may remain highly soluble even at 4 °C. The Fix: Utilize an anti-solvent precipitation strategy. Transfer the ethanolic mother liquor to an Erlenmeyer flask and slowly add ice-cold water dropwise with vigorous stirring. The highly hydrophobic difluorophenyl group cannot tolerate the increasing aqueous environment, which will force the remaining compound to precipitate.

Q: My crystals are slightly yellow/brown. How do I remove these colored impurities? A: Colored impurities are typically oxidized polymeric byproducts generated during the pyrazole synthesis (e.g., from hydrazine condensation steps). The Fix: Add activated charcoal (10% w/w relative to the crude mass) during the hot dissolution phase in ethanol. Boil the suspension for 5–10 minutes. The highly porous charcoal will trap the large, conjugated polymeric impurities. Perform a hot gravity filtration through a tightly packed Celite pad to remove the charcoal before proceeding to the cooling phase.

Process Visualization

RecrystallizationTroubleshooting Start Hot Solution of 4-(3,5-difluorophenyl)-1H-pyrazole Cooling Cooling Phase (Room Temp to 4°C) Start->Cooling OilingOut Issue: Oiling Out (Phase Separation) Cooling->OilingOut Impurity > 5% or Cooling too fast Crystals Success: Crystal Nucleation Cooling->Crystals Optimal Saturation NoCrystals Issue: No Precipitation Cooling->NoCrystals Too Dilute Reheat Reheat & Add Co-solvent (e.g., EtOH) OilingOut->Reheat Filter Vacuum Filtration & Cold Wash Crystals->Filter Reheat->Cooling Concentrate Evaporate 20-30% of Solvent NoCrystals->Concentrate Concentrate->Cooling

Fig 1: Troubleshooting workflow for the cooling phase of pyrazole recrystallization.

References
  • Title: Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2016. URL: [Link]

  • Title: Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. Source: RSC Advances (The Royal Society of Chemistry), 2017. URL: [Link]

Sources

Controlling tautomerism in 4-substituted 1H-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Substituted 1H-Pyrazoles Topic: Controlling Tautomerism & Regioselectivity Role: Senior Application Scientist Status: Active

Executive Summary

In 4-substituted pyrazoles, tautomerism is not merely a structural curiosity—it is a critical variable defining solubility, binding affinity (kinase selectivity), and synthetic regiocontrol.[1]

While a 4-substituent (R4) preserves the symmetry of the parent ring if positions 3 and 5 are identical (degenerate tautomerism), it drastically alters the electronic landscape (pKa) of the nitrogen atoms. In asymmetric scaffolds (where R3


 R5), the R4 substituent exerts "push-pull" electronic effects that shift the tautomeric equilibrium constant (

), complicating NMR analysis and

-alkylation profiles.[1]

This guide provides troubleshooting workflows to stabilize, analyze, and synthetically control these tautomers.

Module 1: Analytical Troubleshooting

Diagnosing tautomeric populations and structural assignments.

Q1: Why are my and NMR signals broad or "missing" at room temperature?

Diagnosis: You are likely observing coalescence due to rapid proton exchange.[1] In solution, the proton on the pyrazole nitrogen hops between N1 and N2. If the exchange rate (


) is comparable to the NMR timescale, signals for C3/C5 and R3/R5 broaden or average out.[1]

Troubleshooting Protocol:

  • Switch Solvent: Change from CDCl

    
     (promotes aggregation/dimers) to DMSO-d
    
    
    
    . DMSO is a strong H-bond acceptor; it disrupts pyrazole dimers and "locks" the proton on one nitrogen (or slows exchange enough to sharpen signals).
  • Variable Temperature (VT) NMR:

    • Cooling (to -40°C): Slows exchange. Distinct signals for the major and minor tautomers will emerge.

    • Heating (to +60°C): Accelerates exchange.[1] Signals will sharpen into a single average peak.

  • The "Fixed" Reference: Compare your spectra to an

    
    -methylated analog. Since 
    
    
    
    -methyl pyrazoles cannot tautomerize, their chemical shifts serve as a "locked" reference for the individual tautomers.
Q2: How do I distinguish between N1 and N2 isomers after alkylation?

Issue: Once you alkylate a 4-substituted pyrazole (locking the tautomer), distinguishing the regioisomers (1,4- vs 1,5-substitution patterns) is difficult due to the lack of coupling protons.[1]

Methodology:

Method Indicator

| NOE / ROESY | Gold Standard. Irradiate the


-alkyl protons. If you see an enhancement of the R5 signal, you have the 1,5-isomer . If you see enhancement of R3, you have the 1,3-isomer . |
| 

Shifts
| C3 and C5 have distinct shifts.[1] In general,

(C5 is more shielded) in

-substituted pyrazoles, but this rule can invert with strong EWGs at C4. | |

HMBC
| The pyrrole-like Nitrogen (N1, substituted) typically resonates upfield (-150 to -200 ppm) compared to the pyridine-like Nitrogen (N2, -60 to -100 ppm).[1] |

Module 2: Synthetic Control (Regioselectivity)

Forcing the reaction to the desired isomer.

Q3: I need the N1-alkylated product, but I keep getting mixtures. How do I control this?

Mechanism: Alkylation regioselectivity is governed by the interplay of Sterics (blocking the approach) and Electronics (nucleophilicity of the lone pair).

The Decision Matrix:

  • Analyze Sterics: If R3 is bulky (e.g.,

    
    -Butyl) and R5 is small (e.g., H), alkylation will naturally favor N1 (far from the bulk).[1]
    
  • Analyze Electronics (The 4-Substituent Effect):

    • 4-EWG (e.g., -NO

      
      , -CN, -Br):  Increases the acidity of the NH. The pyrazolate anion is stabilized, making the reaction less selective and more "hard/soft" dependent.
      
    • 4-EDG (e.g., -Alkyl, -OMe): Increases electron density, making the nitrogens more nucleophilic but less acidic.[1]

Protocol: Optimizing Regioselectivity

  • Strategy A: Solvent Control (The "Specific Solvation" Effect)

    • For Kinetic Control: Use non-polar solvents (Toluene) to maintain H-bonded dimers or aggregates, which can shield specific nitrogens.[1]

    • For Thermodynamic Control: Use polar aprotic solvents (DMF, DMSO).[1][2] Note that alkylation of the neutral pyrazole often favors the less hindered nitrogen, while alkylation of the anion (using NaH) is faster but less selective.

  • Strategy B: The "Transient Block"

    • If you need to alkylate the more hindered nitrogen (counter-intuitive):

      • Protect the less hindered N with a transient group (e.g., THP or SEM).[1]

      • Alkylate the resulting salt (forcing reaction at the hindered N).

      • Deprotect.

Visual Workflow: Regioselectivity Decision Tree

PyrazoleAlkylation Start Start: N-Alkylation of Asymmetric Pyrazole Sterics Check Sterics: Is R3 significantly larger than R5? Start->Sterics YesSterics Yes (e.g., R3=tBu, R5=Me) Sterics->YesSterics NoSterics No (Similar size) Sterics->NoSterics DirectAlk Direct Alkylation (Favors N1 - Less Hindered) YesSterics->DirectAlk ElectronicCheck Check 4-Substituent (R4) NoSterics->ElectronicCheck EWG R4 = EWG (-NO2, -CF3) (High Acidity) ElectronicCheck->EWG EDG R4 = EDG (-OMe, -Alkyl) (High Nucleophilicity) ElectronicCheck->EDG MethodA Use NaH/THF (Anion driven, fast, low selectivity) EWG->MethodA MethodB Use Neutral Conditions (Mitsunobu or Acid Catalysis) EDG->MethodB

Caption: Decision tree for selecting alkylation conditions based on steric and electronic factors of the 4-substituted scaffold.

Module 3: Solid State & Formulation

Handling polymorphism and crystallization.

Q4: My pyrazole changes crystal form upon storage. Is this tautomerism?

Answer: Yes, this is likely Desmotropy (solid-state tautomerism).[1] In the solid state, pyrazoles form extensive Hydrogen-bond networks (catemers or dimers).[1] A 4-substituted pyrazole might crystallize as the


-tautomer in Form A and the 

-tautomer in Form B.

Stabilization Guide:

  • Co-crystallization: Introduce a strong H-bond acceptor (e.g., carboxylic acid) to disrupt the pyrazole-pyrazole network and lock a specific protonation state.

  • Salt Formation: Converting the pyrazole to a hydrochloride or tosylate salt eliminates the mobile proton, collapsing the equilibrium and preventing polymorphic shifts.

Reference Data

Table 1: Solvent Effects on Tautomeric Equilibrium ( )

Shift in population for a generic asymmetric pyrazole.[1]

SolventDielectric Constant (

)
Dominant InteractionEffect on Equilibrium
Toluene/Benzene Low (2.3)Pyrazole-Pyrazole DimersFavors the tautomer that maximizes dimer stability (often steric-dependent).
Chloroform Low (4.[1]8)Weak H-bondingSimilar to benzene; broad NMR signals common.
Acetone Medium (20.[1]7)H-bond AcceptorDisrupts dimers; stabilizes monomeric forms.
DMSO High (46.[1]7)Strong H-bond AcceptorBest for Analysis. Stabilizes individual tautomers by binding NH.
TFE (Trifluoroethanol) High (Polar Protophobic)H-bond DonorCan reverse regioselectivity by solvating the lone pairs differently.[1]
Visual Pathway: Tautomeric Equilibrium Factors

TautomerismFactors cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors R4 4-Substituent (Electronics) Equilibrium Tautomeric Ratio (K_eq) R4->Equilibrium Sterics 3/5 Steric Clash Sterics->Equilibrium Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->Equilibrium Temp Temperature (VT-NMR) Temp->Equilibrium Reactivity Regioselectivity (N1 vs N2) Equilibrium->Reactivity Determines Major Isomer

Caption: Influence of intrinsic (structural) and extrinsic (environmental) factors on the tautomeric constant and subsequent reactivity.

References

  • Elguero, J., et al. (2012).[1] Tautomerism in Pyrazoles and Related Azoles. This is the foundational text on azole tautomerism, establishing the

    
     nomenclature and solvent effects.
    
    • [1]

  • Claramunt, R. M., et al. (2001).[1] Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones: A theoretical ab initio and 13C NMR study. Provides critical data on how 4-substituents (EWG/EDG) shift NMR signals and equilibrium constants.

    • [1]

  • Fustero, S., et al. (2009).[1] Regioselective N-Alkylation of Pyrazoles. A comprehensive review of synthetic strategies to control N1 vs N2 selectivity.

    • [1]

  • Alkorta, I., et al. (2004).[1] Theoretical study of the tautomerism of pyrazoles. Explains the energetic barriers and H-bonding networks (dimers/catemers) relevant to solid-state polymorphism.

    • [Source: J. Phys.[1] Chem. A]([Link]1]

  • Deng, X., & Mani, N. S. (2008).[1][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Details the use of specific solvent/acid conditions (TFE/TFA) to control reaction outcomes.

    • [1]

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 4-(3,5-difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-(3,5-difluorophenyl)-1H-pyrazole is a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., p38 MAPK, JNK) and agrochemicals.[1] Its structural duality—a tautomeric pyrazole ring coupled with an electron-deficient difluorophenyl group—presents unique analytical challenges.

This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating Solvent Selection (DMSO-


 vs. CDCl

)
and Field Strength (300 MHz vs. 600 MHz) .[1] It establishes a self-validating protocol to resolve the complex spin-spin coupling induced by the fluorine atoms and the dynamic behavior of the pyrazole protons.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of this compound.[2] The "alternative" here is not a different machine, but the chemical environment that dictates whether you observe a complete structural proof or a dynamic average.

Table 1: Performance Comparison of Deuterated Solvents
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Methanol-

(Not Recommended)
Solubility Excellent. Dissolves polar pyrazoles efficiently.Moderate. May require heating; risk of precipitation.Good.
NH Proton Visibility High. Strong H-bonding slows exchange; NH appears as a broad singlet at

12-13.5.
Low/None. Fast exchange often broadens NH into the baseline or averages it with water.Zero. NH exchanges with solvent deuterium (OD).[1]
Tautomerism Slow Exchange. Can distinguish C3 vs. C5 protons if the molecule is asymmetric (though symmetric here).Fast Exchange. C3/C5 protons often averaged.Fast Exchange.
Water Signal

3.33 (Distinct from aromatic region).[1]

1.56 (Far upfield).

4.87 (Can interfere with exchangeables).
Mechanism of Action: Tautomeric Equilibrium

The pyrazole ring exists in dynamic equilibrium. In non-polar solvents (CDCl


), the proton hops rapidly between N1 and N2. This "fast exchange" on the NMR timescale averages the signals of C3-H and C5-H. In highly polar, H-bond accepting solvents (DMSO-

), the solvent "locks" the proton via hydrogen bonding, slowing the exchange rate.

Tautomerism cluster_0 Solvent Interaction CDCl3 CDCl3 (Non-polar) Tautomer Pyrazole Tautomerism (N1-H <-> N2-H) CDCl3->Tautomer Promotes DMSO DMSO-d6 (Polar Aprotic) DMSO->Tautomer Inhibits (H-Bonding) Result_Fast Fast Exchange (Broad/Averaged Peaks) Tautomer->Result_Fast In CDCl3 Result_Slow Slow Exchange (Distinct NH Signal) Tautomer->Result_Slow In DMSO

Figure 1: Impact of solvent polarity on pyrazole tautomeric exchange rates and spectral resolution.

Detailed Experimental Protocol

To ensure reproducibility and accurate integration of the fluorine-coupled protons, follow this self-validating workflow.

Materials
  • Analyte: >5 mg of 4-(3,5-difluorophenyl)-1H-pyrazole.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    . Vortex for 30 seconds. Ensure the solution height is ~4-5 cm.
    
  • Temperature Equilibration: Set probe temperature to 298 K (25°C). Allow 5 minutes for thermal equilibration to stabilize chemical shifts.

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):5 seconds (Critical: Aromatic protons adjacent to Fluorine often have longer T1 relaxation times; short D1 leads to integration errors).

    • Scans (NS): 16 (minimum) to 64.

    • Spectral Width: -2 to 16 ppm (to catch the downfield NH).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Phase correction (Manual is preferred for fluorinated compounds due to phase roll).[1]

    • Baseline correction (Bernstein polynomial).[1]

Data Interpretation & Structural Verification

The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring creates a distinct splitting pattern due to Heteronuclear Spin-Spin Coupling (


H-

F)
.
The "Fingerprint" Region (Aromatic)

Unlike standard phenyl rings, the protons here couple to Fluorine (


, 100% abundance).[1]
  • H-4 (Phenyl): Located between two Fluorines. It experiences strong coupling from both.

    • Pattern: Triplet of Triplets (tt).

    • Coupling:

      
       Hz (Ortho-F) and 
      
      
      
      Hz (Meta-H).
  • H-2,6 (Phenyl): Located adjacent to the pyrazole and one Fluorine.

    • Pattern: Doublet of Doublets (dd) or Multiplet.

    • Coupling:

      
       Hz (Ortho-F) and 
      
      
      
      Hz (Meta-H).
Representative Data Table (DMSO- , 400 MHz)
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (Py) 13.10br s-Labile proton; chemical shift is concentration/temp dependent.
H-3,5 (Py) 8.25s (or br s)-Pyrazole CH. Appears as singlet due to symmetry/tautomerism.
H-2,6 (Ph) 7.55m (dd)

,

Ortho to F, Meta to H-4.
H-4 (Ph) 7.15tt

,

Shielded by two ortho-F atoms; distinct triplet shape.

Note: Chemical shifts are representative based on fragment analysis of 4-arylpyrazoles and 3,5-difluorobenzenes.

Visualizing the Coupling Logic

The following diagram illustrates the splitting tree for the H-4 proton, which is the most diagnostic signal for the 3,5-difluoro substitution pattern.

CouplingTree cluster_F Coupling to 2 x Ortho-F (3J_HF ~9Hz) cluster_H Coupling to 2 x Meta-H (4J_HH ~2.3Hz) H4_Singlet H-4 Singlet (Theoretical) Triplet Triplet (1:2:1) H4_Singlet->Triplet Split by F3/F5 TripletOfTriplets Triplet of Triplets (Diagnostic Signal) Triplet->TripletOfTriplets Split by H2/H6

Figure 2: Coupling tree demonstrating the origin of the diagnostic 'Triplet of Triplets' signal for H-4.

Comparative Analysis: Field Strength

Is a 600 MHz instrument necessary?

  • 300/400 MHz: Sufficient for confirming identity. The

    
     coupling (~9 Hz) is large enough to be resolved clearly at lower fields.[1] However, the smaller 
    
    
    
    (~2 Hz) might appear as unresolved broadening on a 300 MHz magnet, making the H-4 signal look like a "broad triplet" rather than a "triplet of triplets."[1]
  • 600 MHz+: Recommended if precise calculation of coupling constants is required for publication or if the sample contains impurities overlapping with the aromatic region. It fully resolves the fine structure of the H-2,6 multiplets.

References

  • Solvent Effects on Pyrazoles: Claramunt, R. M., et al.[1] "The effect of solvent on the tautomerism of pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 2002.[1] Link

  • Fluorine Coupling Constants: Emsley, J. W., et al. "Fluorine Coupling Constants."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 1971.[1] Link

  • Synthesis of 4-Arylpyrazoles: Ichikawa, H., et al. "Synthesis of 4-arylpyrazoles via PdCl2(dppf)-catalyzed cross coupling." Synthesis, 2006.[3] Link

  • NMR of Difluorobenzenes: "1H and 13C NMR spectral assignments of fluorinated benzenes." Spectrochimica Acta Part A, 1995. Link

Sources

Advanced HPLC Method Development for 4-(3,5-Difluorophenyl)pyrazole Purity: A Comparative Guide on Column Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate profiling is the baseline resolution of halogenated positional isomers. 4-(3,5-Difluorophenyl)pyrazole is a critical building block in the synthesis of modern kinase inhibitors and agrochemicals. However, quantifying its purity requires separating it from closely related synthetic byproducts—specifically, its regioisomers (e.g., 2,4-difluorophenyl and 3,4-difluorophenyl pyrazole) and des-fluoro impurities.

This guide objectively compares the performance of traditional alkyl-bonded phases (C18) against fluorinated aromatic phases (Pentafluorophenyl, PFP), detailing the mechanistic causality behind column selection, and provides a fully validated, self-validating experimental protocol.

Mechanistic Rationale: Why Standard C18 Fails for Fluorinated Isomers

In reversed-phase liquid chromatography (RPLC), traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing 4-(3,5-difluorophenyl)pyrazole and its regioisomers, the overall hydrophobicity (LogP) and carbon footprint of the molecules are virtually identical. Consequently, C18 phases cannot adequately distinguish between the subtle steric and electronic differences of the isomers, leading to peak co-elution[1].

To achieve orthogonality, we must exploit the unique electronic properties of the fluorinated aromatic ring. Pentafluorophenyl (PFP) columns introduce multiple retention mechanisms:

  • 
     Interactions:  Fluorine is highly electronegative, withdrawing electron density from the phenyl ring and rendering it electron-deficient (a strong Lewis acid)[2]. Differences in the substitution positions of fluorine on the analyte's aromatic ring cause distinct variations in 
    
    
    
    interaction strength with the PFP stationary phase[1].
  • Dipole-Dipole & Hydrogen Bonding: The highly polar C–F bonds on the PFP phase interact differentially with the distinct dipole moments of the 3,5- vs. 2,4-difluoro isomers[3].

  • Shape Selectivity: The rigid planar structure of the PFP ring provides enhanced steric recognition compared to the flexible alkyl chains of a C18 column, allowing it to easily resolve structural isomers[4].

G Analyte Fluorinated Pyrazole Isomer Mixture C18 Standard C18 Phase Analyte->C18 PFP PFP Phase Analyte->PFP Hydro Hydrophobic Interactions Only C18->Hydro Multi Hydrophobic + π-π + Dipole-Dipole + Steric PFP->Multi Fail Co-elution (Rs < 1.0) Hydro->Fail Pass Baseline Resolution (Rs > 2.0) Multi->Pass

Chromatographic retention mechanisms: C18 vs. PFP phases for fluorinated aromatics.

Experimental Design & Step-by-Step Methodology

To objectively compare column performance, a self-validating analytical workflow was developed. The protocol utilizes an acidic mobile phase to suppress the ionization of residual surface silanols and the pyrazole nitrogen, ensuring sharp, symmetrical peaks.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent and maintains a pH < 2.5, ensuring the pyrazole remains fully protonated).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • System Suitability Solution (SST): Accurately weigh 10 mg of 4-(3,5-difluorophenyl)pyrazole standard and spike with 0.1% (w/w) of 2,4-difluorophenylpyrazole and 4-(3-fluorophenyl)pyrazole (des-fluoro impurity). Dilute to 10 mL with diluent (1.0 mg/mL final concentration).

Chromatographic Conditions
  • Columns Tested:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm, 100 Å)

    • Column B: Core-Shell PFP (150 mm × 4.6 mm, 2.7 µm, 90 Å)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the rigid PFP phase).

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm (PDA detector for peak purity verification).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20%

      
       60% B
      
    • 12.0 - 15.0 min: 60%

      
       90% B
      
    • 15.0 - 18.0 min: 90% B

    • 18.1 - 22.0 min: 20% B (Re-equilibration)

System Suitability & Self-Validation Criteria

A method is only as reliable as its internal controls. Before sample analysis, the SST must meet the following self-validating criteria:

  • Resolution (

    
    ): 
    
    
    
    2.0 between the 3,5-difluoro API and the 2,4-difluoro critical pair.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the main peak.
  • Precision: %RSD of main peak area

    
     1.0% (n=5 injections).
    

Workflow Step1 1. Column Screening Evaluate C18 vs. PFP Selectivity Step2 2. Mobile Phase Tuning Optimize TFA & Acetonitrile Gradient Step1->Step2 Step3 3. Temperature Optimization Set to 40°C to improve mass transfer Step2->Step3 Step4 4. System Suitability Validation Verify Rs > 2.0 and Tf < 1.5 Step3->Step4

Step-by-step HPLC method development workflow for pyrazole purity analysis.

Comparative Performance Data

The experimental data below illustrates the stark contrast in selectivity (


) and resolution (

) between the two stationary phases when analyzing the fluorinated pyrazole mixture.
Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Selectivity Mechanism Dominance
Des-fluoro impurity 8.45N/A7.90N/AHydrophobic
2,4-Difluoro Isomer 9.821.89.154.5Dipole-Dipole / Steric
3,5-Difluoro (API) 10.050.9 (Fail) 10.403.2 (Pass)

/ Lewis Acid-Base
3,4-Difluoro Isomer 10.180.6 (Fail) 11.252.8 (Pass)

/ Steric
Data Interpretation
  • C18 Failure: On the C18 column, the 3,5-difluoro API and its 2,4- and 3,4-difluoro isomers co-elute between 9.8 and 10.2 minutes. The resolution (

    
     = 0.9) falls well below the baseline requirement of 1.5, making accurate quantitation impossible. The C18 phase relies purely on partitioning based on hydrophobicity, which is nearly identical across these regioisomers.
    
  • PFP Success: The PFP column achieves baseline resolution (

    
     > 2.8) for all critical pairs. Notice the retention time shift: while the overall run time is similar, the elution order and spacing change drastically. The 3,5-difluoro isomer is retained longer on the PFP phase than the 2,4-difluoro isomer because the symmetrical meta-substitution of the highly electronegative fluorine atoms maximizes the electron deficiency of the ring, strengthening the 
    
    
    
    interaction with the electron-rich pentafluorophenyl stationary phase[1][4].

Conclusion & Best Practices

When developing purity methods for highly functionalized, fluorinated aromatic heterocycles like 4-(3,5-difluorophenyl)pyrazole, traditional C18 columns are often fundamentally inadequate due to their reliance on purely hydrophobic retention.

Key Takeaways for the Bench Scientist:

  • Default to Orthogonal Chemistries: For halogenated positional isomers, immediately screen a PFP or Biphenyl phase alongside your standard C18. The dipole-dipole and

    
     interactions provided by PFP are non-negotiable for resolving subtle electronic differences[3].
    
  • Control the Silanols: Pyrazole rings contain basic nitrogens that can cause severe peak tailing via secondary interactions with unreacted surface silanols. Always use a low-pH mobile phase (e.g., 0.1% TFA) to protonate the silanols and ensure a tailing factor

    
     1.5.
    
  • Leverage Core-Shell Technology: If using a PFP phase, opting for a superficially porous (core-shell) particle (e.g., 2.7 µm) provides UHPLC-like efficiencies at standard HPLC backpressures, further sharpening the peaks of closely eluting isomers.

References

  • Welch Materials, Inc. "HPLC Column Selection: Core to Method Development (Part II)" welch-us.com.
  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work" chromatographyonline.com.
  • Advanced Chromatography Technologies (ACE). "ACE C18-PFP Technical Brochure" chromassist.com.
  • Núñez, O., Checa, A., & Gallart-Ayala, H. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column" ResearchGate.

Sources

A Comparative Guide to the Biological Activity of 4-Aryl vs. 3-Aryl Pyrazoles: A Positional Isomerism Approach to Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core and the Significance of a Phenyl Group's Position

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs and biologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile framework for developing agents with a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5]

The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Among the most common and impactful modifications is the introduction of an aryl group. However, the seemingly subtle shift of this aryl substituent from position 3 to position 4 of the pyrazole ring can dramatically alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. This guide provides a comparative analysis of 4-aryl and 3-aryl pyrazoles, delving into the structural nuances, synthetic strategies, and resultant biological activities, supported by experimental data to inform rational drug design.

Structural and Synthetic Considerations: Building the Core Isomers

The synthetic accessibility of a compound class is paramount for its exploration in drug discovery. The routes to 3-aryl and 4-aryl pyrazoles are distinct, reflecting the fundamental differences in their structural assembly.

3-Aryl Pyrazoles are commonly synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with an appropriate hydrazine derivative.[1][6] This classical Knorr pyrazole synthesis is highly effective, though the use of unsymmetrical dicarbonyls can lead to regioisomeric mixtures.[1] More modern approaches, such as three-component syntheses involving propynal diethylacetal, offer elegant and regioselective routes to 3-(hetero)aryl-1H-pyrazoles.[7]

4-Aryl Pyrazoles , in contrast, are often prepared by functionalizing a pre-existing pyrazole ring. The synthesis typically involves the creation of a 4-halopyrazole (e.g., 4-bromopyrazole), which then undergoes palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Kumada reaction with an arylboronic acid or aryl Grignard reagent, respectively.[8][9] This strategy allows for the late-stage introduction of diverse aryl moieties.

G cluster_3_aryl 3-Aryl Pyrazole Synthesis cluster_4_aryl 4-Aryl Pyrazole Synthesis n1 1,3-Dicarbonyl Compound n3 3-Aryl Pyrazole n1->n3 Condensation (Knorr) n2 Aryl Hydrazine n2->n3 n4 4-Bromo-1H-pyrazole n6 4-Aryl Pyrazole n4->n6 Pd-Catalyzed Cross-Coupling (Suzuki) n5 Arylboronic Acid n5->n6

Caption: General synthetic strategies for 3-aryl vs. 4-aryl pyrazoles.

A Comparative Analysis of Biological Activities

The positional isomerism of the aryl group dictates the molecule's interaction with specific biological targets, leading to distinct pharmacological profiles.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

The pyrazole scaffold is famously represented in the anti-inflammatory class by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Structure-activity relationship (SAR) studies consistently reveal that the substitution pattern is critical for this selectivity.

  • 4-Aryl Pyrazoles: The 1,5-diarylpyrazole structure of Celecoxib, with a p-sulfonamide phenyl group at the N-1 position and a p-tolyl group at the C-5 position, is a classic example. However, many potent COX-2 inhibitors feature a critical substituent at the C-4 position. For instance, studies highlight that 4-substituents like -SO2NH2 or -CF3 are crucial for COX-2 selectivity, fitting into a secondary pocket of the enzyme that is absent in COX-1.[10]

  • 3-Aryl Pyrazoles: While 3-aryl pyrazoles also exhibit anti-inflammatory properties, their mechanism is often less tied to direct, selective COX-2 inhibition in the same manner as the classic 4-substituted diarylpyrazoles. Some 3,5-diarylpyrazoles have shown potent COX-2 inhibition, with IC50 values as low as 0.01 µM. A 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with an IC50 of 0.02 µM for COX-2.

The data suggests that while both isomers can be potent anti-inflammatory agents, the 4-aryl substitution pattern has been more extensively optimized for achieving high COX-2 selectivity, a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparative Anti-inflammatory Activity

Compound ClassTargetKey Structural FeatureRepresentative ActivityReference
4-Aryl Pyrazole AnalogCOX-2Aryl group with sulfonamide at C-4>200-fold selectivity vs. COX-1
3,5-Diaryl PyrazoleCOX-24-Fluorophenyl group at N-1IC50 = 0.01 µM
4-Aryl ThienopyrazoleGeneral Inflammation4-Fluorophenyl derivativeSignificant edema reduction[11]
Trisubstituted PyrazoleGeneral InflammationVaried aryl groupsUp to 84.2% edema inhibition[12]
Anticancer Activity: Targeting Cellular Proliferation

In oncology, pyrazole derivatives have emerged as potent inhibitors of various kinases and cellular pathways. Here, the positioning of the aryl group is critical for specific enzyme interactions.

  • 3-Aryl Pyrazoles: This class has shown significant promise. For example, 3-substituted pyrazoles have been identified as novel allosteric inhibitors of MALT1 protease, a target in certain lymphomas.[13] Furthermore, a series of 3,4-diaryl pyrazole resorcinol derivatives have demonstrated notable anticancer activity, with SAR studies indicating the importance of the substitution pattern on these aryl rings.[14] A study on 1,5-diphenylpyrazoles with heterocyclic systems at position 3 revealed a derivative with a potent GI50 value of 40 nM against an ovarian tumor cell line.[15]

  • 4-Aryl Pyrazoles: 4-Aryl pyrazoles are also well-represented as anticancer agents. A series of 4-aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles showed promising antiproliferative activity against 60 human cancer cell lines and exhibited potent VEGFR-2 inhibitory activity, with IC50 values ranging from 0.57 µM to 1.48 µM.[16] Other work identified a bicyclic derivative of a 1,3,4-trisubstituted pyrazole with a 4-arylazo group that showed potent activity against a majority of human tumor cell lines, with GI50 values between 0.52 and 5.15 µM.[17]

While both isomers are active, 3-aryl pyrazoles appear frequently in compounds designed to inhibit specific enzymatic sites like proteases and kinases, whereas 4-aryl substitution is also a viable strategy, often as part of a larger, multi-substituted scaffold.

Table 2: Comparative Anticancer Activity

Compound ClassTarget/Cell LineKey Structural FeatureRepresentative Activity (IC50/GI50)Reference
3-Aryl PyrazoleMALT1 Protease1,5-Bisphenylpyrazole0.49 µM[13]
3-Aryl PyrazoleIGROV1 (Ovarian)3-(5-Mercapto-1,3,4-oxadiazole)40 nM[15]
4-Aryl PyrazoleVEGFR-24-Aryl-3-(benzodioxinyl)0.57 µM[16]
4-Aryl PyrazoleMCF-7 (Breast)4-(Arylmethylene)bis(pyrazol-5-ol)9.9 µM[18]
4-Arylazo PyrazoleRenal Cancer (A498)4-Arylazo-1,3,5-trisubstituted0.58 µM[17]
Antimicrobial Activity: Combating Pathogens

The pyrazole core is a frequent motif in the search for new antimicrobial agents. The position of the aryl group can influence both the spectrum and potency of activity.

  • 3-Aryl Pyrazoles: A study of 3-aryl substituted pyrazole-4-carbaldehyde derivatives found that several compounds displayed promising antibacterial activity when compared to ampicillin.[19] The synthesis of 3-aryl-1H-pyrazoles is a focus for creating libraries of compounds with potential antimicrobial effects.[20]

  • 4-Aryl Pyrazoles: There is extensive literature on the antimicrobial properties of 4-aryl pyrazoles. One study synthesized novel 4-arylidene pyrazoles and found them to have potential as antimicrobial agents.[4] Another series of 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones showed variable but significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values as low as 8 μg/mL.[21] The study noted that electron-withdrawing substituents (fluoro, chloro, nitro) on the 4-aryl ring enhanced antibacterial activity.[21]

The evidence suggests that the 4-aryl position is a particularly fruitful site for modification to develop potent antimicrobial agents, with clear SAR trends related to the substituents on the aryl ring itself.

Table 3: Comparative Antimicrobial Activity

Compound ClassOrganism(s)Key Structural FeatureRepresentative Activity (MIC)Reference
3-Aryl PyrazolePathogenic Bacteria3-Aryl-4-carbaldehydeGood efficacy vs. Ampicillin[19]
4-Aryl PyrazoleS. aureus, B. subtilis4-Aryl chroman-4-one8 µg/mL[21]
4-Hetaryl PyrazoleB. subtilis4-(Furan-3-yl) derivative3.125 µg/mL[22]
4-Arylazo PyrazoleB. cereus, S. aureus4-Arylazo-3,5-bistrifluoromethyl6.25 µg/mL[23]
4-Aryl PyrazoleS. aureusEthyl 3-Aryl-propanoate deriv.1.25 µmol/mL[24]

Structure-Activity Relationship (SAR) Synthesis

The position of the aryl group is a critical branching point in the SAR of pyrazoles.

  • 3-Aryl Substitution: This position often places the aryl group in a key binding region for various enzymes. The substitutions on the aryl ring itself (e.g., methoxy, hydroxyl, halogen) are then critical for optimizing interactions, such as hydrogen bonding or hydrophobic packing, within an active site. This is frequently observed in kinase and protease inhibitors.

  • 4-Aryl Substitution: The aryl group at C-4 extends into a different vector of chemical space. In COX-2, this allows access to a specific side pocket. In antimicrobials, this moiety can be tailored to disrupt cell wall synthesis or other bacterial processes. The planarity and electronic nature of the C-4 aryl group, modified by its own substituents, are key drivers of activity.

Caption: SAR divergence based on aryl substitution at position 3 versus 4.

Key Experimental Protocols

To ensure the reproducibility and validation of the claims made for these compounds, standardized experimental protocols are essential.

Protocol 1: In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on a cancer cell line.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-aryl and 3-aryl pyrazoles) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.[25]

G start Seed Cancer Cells in 96-well plate step2 Add Serial Dilutions of Pyrazole Compounds start->step2 step3 Incubate for 48h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4h (Formazan Formation) step4->step5 step6 Solubilize Crystals with DMSO step5->step6 step7 Read Absorbance at 570 nm step6->step7 end Calculate IC50 Value step7->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to assess the acute anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Divide them into groups (n=5-6), including a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for the pyrazole derivatives.[5][12]

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg) one hour before inducing inflammation. The control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vt).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] * 100

  • Statistical Analysis: Compare the results of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against selected bacterial or fungal strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using an indicator dye like resazurin.[21][22]

Conclusion and Future Outlook

The comparative analysis of 3-aryl and 4-aryl pyrazoles unequivocally demonstrates that the positional isomerism of the aryl substituent is a critical determinant of biological activity. While both scaffolds are exceptionally valuable in medicinal chemistry, their therapeutic applications diverge based on this structural feature.

  • 4-Aryl pyrazoles have been extensively and successfully explored for applications requiring specific steric arrangements, such as selective COX-2 inhibition and potent antimicrobial activity. The aryl group at C-4 often serves as a key recognition element that can be fine-tuned to enhance potency and selectivity.

  • 3-Aryl pyrazoles are frequently identified as potent modulators of enzymes like kinases and proteases, where the aryl group at C-3 fits into well-defined hydrophobic pockets within the enzyme's active or allosteric sites.

This guide underscores the importance of strategic, structure-based design in drug discovery. The choice of where to place an aryl substituent on the pyrazole core is not arbitrary but a fundamental decision that directs the compound toward a specific class of biological targets. Future research will undoubtedly continue to exploit this positional isomerism to develop next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.

References

  • Al-Harbi, N. O., Bahashwan, S. A., Fayed, A. A., Abo-hadi, A. M., & Youssef, M. M. (2014). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal, 8(1), 3. [Link]

  • Rackl, D., & Opatz, T. (2017). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 22(7), 1163. [Link]

  • Ichikawa, H., Ohno, Y., Taguchi, H., & Haginiwa, J. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2263. [Link]

  • Ichikawa, H., Ohno, Y., & Taguchi, H. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(4), 935. [Link]

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, 2006(19), 3267-3270. [Link]

  • Bar-Eli, K., & Klein, F. S. (2012). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. ResearchGate. [Link]

  • Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E. A. (2020). Structure–activity relationship (SAR) of 3,4‐diaryl pyrazole resorcinol derivatives as anticancer agents. ResearchGate. [Link]

  • Shaaban, M., Taha, M., & El-Sayed, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Asaba, K., Tokumaru, K., & Yoshino, T. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 127996. [Link]

  • Neshan, F. A., & Rabie, A. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. SYNLETT. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2013). Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. Journal of the Korean Chemical Society, 57(2), 259-264. [Link]

  • Patel, J. R., & Patel, P. R. (2016). Antimicrobial Activity of Pyrazoles and Pyridazines Obtained by Intreraction of 4-Aryl-3-arylhydrazono-2,4-dioxobutanoic Acids and Their Esters with Hydrazines. ResearchGate. [Link]

  • Aggarwal, R., Kumar, S., & Kumar, V. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Arkivoc. [Link]

  • Gomaa, A. M., El-Sayed, M. A. A., & Ali, M. M. (2019). 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. ResearchGate. [Link]

  • Gomaa, A. M., & Ali, M. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archives of Pharmacal Research, 33(7), 987-996. [Link]

  • Bondock, S., & Fadaly, W. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry, 46(6), 2394-2402. [Link]

  • Wang, Z., Liu, Y., & Wang, S. (2018). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Kumar, V., & Kumar, S. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Tropical Journal of Pharmaceutical Research, 13(10), 1665. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4212. [Link]

  • Sharma, A., & Kumar, V. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]

  • Zhang, J., & Wang, Q. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2122. [Link]

  • Bou-Salah, L., Belaidi, S., & Villemin, D. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 83. [Link]

  • Sharma, V., & Kumar, V. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Keche, A. P., & Kamble, V. M. (2012). Current status of pyrazole and its biological activities. Journal of Chemistry. [Link]

  • D, S., & S, S. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3399. [Link]

  • P, P., & G, G. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-511. [Link]

  • El-Zahar, M. I., & El-Karim, S. S. A. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Journal of Cancer Science & Therapy, 08(03). [Link]

  • El-Gazzar, M. G., & Ali, A. M. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

Sources

Bioisosteric replacement of phenyl with 3,5-difluorophenyl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Phenyl with 3,5-Difluorophenyl: A Technical Comparison Guide

Executive Summary

In modern drug design, the unsubstituted phenyl ring is a ubiquitous structural motif. However, its high lipophilicity and susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism often lead to rapid in vivo clearance and poor pharmacokinetic profiles. The bioisosteric replacement of a phenyl ring with a 3,5-difluorophenyl moiety has emerged as a highly effective, field-proven strategy. This guide objectively compares the physicochemical and pharmacological performance of these two moieties, providing mechanistic insights, comparative data, and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Why 3,5-Difluorophenyl?

The strategic incorporation of two fluorine atoms at the meta positions of a phenyl ring introduces profound electronic and steric changes without significantly increasing the molecular bulk. The causality behind its success in lead optimization relies on three pillars [1]:

  • Electronic Shielding (-I Effect) : Fluorine is the most electronegative element. The strong inductive electron-withdrawing effect (-I) depletes the electron density of the aromatic π-system. This electron deficiency makes the ring highly resistant to electrophilic attack by CYP450 enzymes (specifically preventing aromatic hydroxylation), thereby significantly prolonging the drug's metabolic half-life.

  • Orthogonal Multipolar Interactions : The highly polarized C–F bonds can engage in specific multipolar interactions within a protein binding pocket. Unlike hydrogen, fluorine can act as a weak hydrogen-bond acceptor, forming critical networks with protein backbone amides, basic side chains (e.g., Lysine), or coordinated water molecules.

  • Modulation of pKa and Lipophilicity : The electron-withdrawing nature of the difluorophenyl group lowers the pKa of adjacent basic amines or acidic groups. This precise tuning of the ionization state at physiological pH often enhances membrane permeability and oral bioavailability.

G P Phenyl Ring CYP CYP450 Oxidation P->CYP Clear Rapid Clearance CYP->Clear DFP 3,5-Difluorophenyl Shield Electronic Shielding (-I Effect) DFP->Shield Stable Prolonged Half-Life Shield->Stable

Caption: Pharmacokinetic optimization pathway via bioisosteric replacement of the phenyl ring.

Comparative Performance Data

To objectively compare the performance of the 3,5-difluorophenyl bioisostere against the unsubstituted phenyl ring, we examine a recent structural optimization campaign for HIV-1 Capsid (CA) modulators, specifically derivatives of the well-known binder PF74 [2].

Table 1: Comparative Pharmacological Profile of HIV-1 CA Modulators

Compound / ScaffoldAromatic RingHIV-1 EC₅₀ (μM)Binding Affinity (Kᴅ, μM)Metabolic StabilityKey Structural Interactions
PF74 (Control)Phenyl (Indole core)0.80~1.20Low (Rapid clearance)Standard CH-π interactions
11L (Intermediate)Phenyl (Sulfonamide)0.28~0.95ModerateStandard CH-π interactions
12a2 / 21a2 3,5-Difluorophenyl0.110.199High (Enhanced T₁/₂)F-mediated H-bond with Met66B/Lys70B; enhanced vdW

Data Synthesis & Causality: The transition from the unsubstituted phenyl ring in PF74 to the 3,5-difluorophenyl group in compound 12a2 resulted in a 7.3-fold increase in antiviral potency (EC₅₀ from 0.80 μM to 0.11 μM) and significantly enhanced human liver microsomal stability [2]. Crystallographic studies confirm the causality of this improvement: one fluorine atom engages in enhanced van der Waals (vdW) interactions with Leu69B, Lys70B, and Ile73B in the binding pocket, while the second fluorine forms a critical hydrogen bond network with a coordinated water molecule and the Met66B residue.

Experimental Protocols

To ensure reproducibility in drug development workflows, the following self-validating protocols detail the synthesis of the 3,5-difluorophenyl scaffold and the subsequent evaluation of its metabolic stability.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Purpose: Synthesize the 3,5-difluorobiphenyl core via carbon-carbon bond formation.

  • Preparation : In an inert atmosphere (Argon/N₂), dissolve 1.0 equivalent of the target aryl halide and 1.2 equivalents of 3,5-difluorophenylboronic acid in a degassed mixture of Toluene/Ethanol (4:1 v/v).

  • Catalyst & Base Addition : Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and 2.0 equivalents of aqueous Sodium Carbonate (Na₂CO₃, 2M).

    • Causality: The aqueous base is strictly required for the transmetalation step of the catalytic cycle, converting the boronic acid into a reactive boronate complex.

  • Reaction : Reflux the mixture at 90°C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup : Quench the reaction with deionized water, extract with Ethyl Acetate, dry the organic layer over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the 3,5-difluorophenyl derivative.

Protocol B: In Vitro Microsomal Stability Assay (HLM/RLM)

Purpose: Quantify the compound's resistance to CYP450-mediated oxidative metabolism.

  • Incubation Matrix : Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Add the test compound (final concentration 1 μM) and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation : Add NADPH (final concentration 1 mM) to initiate the CYP450 enzymatic cascade.

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes; its addition provides a precise and controlled start time (T=0) for the kinetic assay.

  • Time-Course Sampling : Aliquot 50 μL of the mixture at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis : Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T₁/₂).

Workflow Step1 1. Compound + Microsomes (HLM/RLM in Buffer) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Precipitate (Cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate T1/2 & CLint) Step5->Step6

Caption: Step-by-step workflow for in vitro microsomal stability assessment.

References

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 64(19), 14046-14128. Available at:[Link]

  • Xu, S., et al. (2023). "Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators." Journal of Medicinal Chemistry, 66(23), 16303-16329. Available at:[Link]

Comparative Guide: Kinase Inhibitor Potency of 4-(3,5-Difluorophenyl)pyrazole Analogs vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and immunology, the pyrazole core is universally recognized as a "privileged scaffold" for ATP-competitive kinase inhibition. However, the exact substitution pattern on the pyrazole ring dictates both the potency and the mono-kinase selectivity of the resulting drug candidate. This guide objectively compares the performance of 4-(3,5-difluorophenyl)pyrazole analogs against traditional unsubstituted and 3,4-difluoro alternatives. By analyzing experimental data across key targets such as Tropomyosin Receptor Kinases (TRK) and Receptor-Interacting Protein Kinase 1 (RIPK1), we demonstrate why the 3,5-difluorophenyl moiety has become a premium building block for stabilizing the inactive "DFG-out" kinase conformation.

Structural Rationale & Mechanistic Causality

As drug development professionals, we must look beyond empirical screening hits and understand the thermodynamic causality of binding. The superiority of the 4-(3,5-difluorophenyl)pyrazole scaffold over its non-fluorinated counterparts is driven by three distinct mechanistic advantages:

  • ATP Hinge Anchoring: The pyrazole core mimics the adenine ring of ATP. It serves as a classic Donor-Acceptor system, forming critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met592 in TRKA) [1].

  • Inductive Pi-Cloud Modulation: Fluorine is highly electronegative. The symmetrical 3,5-difluoro substitution withdraws electron density from the phenyl ring, enhancing its ability to participate in

    
     stacking interactions with hydrophobic gatekeeper residues (e.g., Phe589) without introducing the steric bulk of chlorine or bromine [1].
    
  • Targeted Halogen Bonding: Unlike the asymmetrical 3,4-difluoro analogs, the meta-positioned fluorines in the 3,5-difluorophenyl group are perfectly angled to project deep into the hydrophobic pocket. This allows them to form favorable halogen bonds with the DFG (Asp-Phe-Gly) motif residues (such as Asn655, Cys656, and Gly667), effectively locking the kinase in its inactive state [1].

BindingLogic Scaffold 4-(3,5-Difluorophenyl)pyrazole Scaffold Hinge Pyrazole Core (Hinge Binder) Scaffold->Hinge Pocket 3,5-Difluorophenyl (DFG Pocket) Scaffold->Pocket HBond H-Bonds to Backbone (e.g., Met592) Hinge->HBond Donor-Acceptor Motif FBond Halogen Bonds (Asn655, Cys656) Pocket->FBond F-Interactions Inhibition Kinase Inhibition (RIPK1 / TRK) HBond->Inhibition FBond->Inhibition Stabilizes Inactive State

Caption: Logical relationship of 4-(3,5-difluorophenyl)pyrazole components and kinase inhibition.

Performance Comparison: Potency & Selectivity

To objectively evaluate the scaffold, we compare the biochemical and cellular potency of 4-(3,5-difluorophenyl)pyrazole derivatives (and their 4,5-dihydro analogs) against alternative substitution patterns.

Data indicates that the 3,5-difluoro substitution yields profound improvements in both raw potency (


) and selectivity profiles. For example, dihydropyrazole derivatives utilizing the 3,5-difluorophenyl group (such as the RIPK1 inhibitor GSK547) demonstrate extreme mono-kinase selectivity and sub-10 nanomolar potency, outperforming older-generation broad-spectrum inhibitors[2]. Similarly, in TRK inhibition, the 3,5-difluoro analogs show superior efficacy in overcoming resistance mutations [1] [3].
Table 1: Comparative Potency of Pyrazole Analogs against Key Kinase Targets
Scaffold SubstitutionPrimary TargetBiochemical

Cellular

Key Structural Advantage / Limitation
4-(3,5-Difluorophenyl)pyrazole TRKA / TRKB12 – 56 nM~0.30 µMOptimal halogen bonding with DFG motif; overcomes gatekeeper mutations.
4-(3,5-Difluorophenyl)-4,5-dihydro RIPK1< 10 nM< 50 nMPerfect fit in hydrophobic pocket; high mono-kinase selectivity (e.g., GSK547).
3-Amino-5-(3,4-difluorophenyl) Aurora A / CDK1.5 – 17 nM~0.03 µMStrong ATP-hinge binder, but asymmetrical F-atoms limit deep DFG penetration.
Unsubstituted Phenylpyrazole Pan-Kinase> 500 nM> 5.0 µMLacks specific halogen interactions; poor selectivity and high off-target toxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the potency of these analogs must be evaluated using a self-validating workflow. A biochemical assay alone is insufficient, as it does not account for cell membrane permeability or intracellular ATP competition. The following two-step protocol establishes a definitive causality between compound binding and physiological efficacy.

Protocol A: Biochemical Target Affinity (ADP-Glo™ Kinase Assay)

Rationale: This step isolates the enzyme to quantify direct catalytic inhibition by measuring unreacted ATP.

  • Compound Preparation: Serially dilute the 4-(3,5-difluorophenyl)pyrazole analog in 100% DMSO to create a 10-point concentration curve. Transfer 100 nL of each concentration to a 384-well white microplate.

  • Kinase Reaction: Add 5 µL of purified kinase (e.g., TRKA or RIPK1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% BSA). Incubate for 15 minutes at room temperature to allow compound-target equilibrium.
    
  • ATP Addition: Initiate the reaction by adding 5 µL of ATP/Substrate mix (at the predetermined

    
     for ATP). Incubate for 60 minutes.
    
  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40-minute incubation). Follow with 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Read luminescence and calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Cellular Target Engagement (Western Blot Validation)

Rationale: Validates that the biochemical


 translates into actual intracellular target engagement by measuring downstream phosphorylation.
  • Cell Treatment: Seed target cells (e.g., Km-12 for TRK or U937 for RIPK1) in 6-well plates. Treat with the inhibitor at concentrations bracketing the biochemical

    
     (e.g., 0.1x, 1x, 10x, 100x) for 2 hours.
    
  • Stimulation (If required): For RIPK1, stimulate cells with TNF-

    
     / Smac mimetic / zVAD to induce necroptosis signaling.
    
  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear lysates.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated target (e.g., p-TRKA or p-MLKL for RIPK1 downstream signaling) and total protein controls.

  • Quantification: Normalize the phospho-signal to the total protein signal to determine the cellular

    
    .
    

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Kinase 2. Kinase Reaction (Incubate with Enzyme & ATP) Prep->Kinase Transfer to assay plate ADPGlo 3. ADP-Glo Reagent Addition (Deplete unreacted ATP) Kinase->ADPGlo 60 min incubation Detect 4. Luminescence Detection (Quantify Biochemical IC50) ADPGlo->Detect Kinase activity proxy Cell 5. Cellular Target Engagement (Western Blot for p-Target) Detect->Cell Intracellular validation

Caption: Self-validating experimental workflow for quantifying kinase inhibitor potency and cellular efficacy.

Conclusion

The comparative data definitively shows that substituting a standard pyrazole with a 4-(3,5-difluorophenyl) moiety is not merely an incremental optimization; it is a structural necessity for achieving low-nanomolar potency and high selectivity in modern kinase targets. By leveraging specific halogen bonding within the DFG motif and optimizing hydrophobic pocket occupancy, this scaffold provides researchers with a highly reliable starting point for developing next-generation TRK and RIPK1 inhibitors.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. OSTI.gov. Available at:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Guide: COX-2 Selectivity of 4-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-substituted pyrazole derivatives, focusing on their COX-2 selectivity profiles. It is designed for medicinal chemists and pharmacologists requiring actionable data and validated protocols.[1]

Executive Summary

The 1,5-diarylpyrazole scaffold, exemplified by Celecoxib, represents the gold standard in selective Cyclooxygenase-2 (COX-2) inhibition. While the primary pharmacophore relies on the N1 and C5 aryl substitutions to engage the hydrophobic channel, the C4-position of the pyrazole core acts as a critical "gatekeeper" for selectivity.

This guide compares the performance of the unsubstituted C4-H parent (Celecoxib) against C4-modified derivatives (4-Halo, 4-Alkyl) and non-selective alternatives. It establishes that while C4-substitution can modulate metabolic stability, steric bulk at this position frequently compromises COX-2 specificity due to the spatial constraints of the Val523 side pocket.

Part 1: The Scaffold & Mechanism

The Structural Basis of Selectivity

The COX-2 active site differs from COX-1 primarily by a single amino acid exchange: Isoleucine (Ile523) in COX-1 is replaced by Valine (Val523) in COX-2 . This substitution opens a secondary hydrophobic side pocket in COX-2.[1]

  • Mechanism: 4-substituted pyrazoles are designed to insert a sulfonamide or sulfonyl pharmacophore into this side pocket.[1]

  • The C4 Vector: The substituent at the pyrazole 4-position points toward the apex of the active site channel. Large groups here clash with the channel roof, while small lipophilic groups (F, Cl) may enhance binding via van der Waals interactions.

Visualization: The Selective Inhibition Pathway

The following diagram illustrates how selective inhibitors block the inflammatory cascade while sparing the constitutive cytoprotective pathway.[1]

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive/Ile523) AA->COX1 COX2 COX-2 Enzyme (Inducible/Val523) AA->COX2 PGG2 PGG2 / PGH2 (Unstable Intermediates) COX1->PGG2 Catalysis COX2->PGG2 Catalysis Inhibitor 4-Substituted Pyrazole (Selective Inhibitor) Inhibitor->COX1 Steric Clash (Low Affinity) Inhibitor->COX2 High Affinity Binding (Side Pocket Insertion) Homeostasis TxA2 / PGE2 (Basal) (Gastric Protection, Platelets) PGG2->Homeostasis COX-1 Pathway Inflammation PGE2 (Inducible) (Pain, Inflammation, Fever) PGG2->Inflammation COX-2 Pathway

Caption: Differential inhibition mechanism showing the steric blockade of COX-1 versus the high-affinity binding to COX-2 mediated by the Val523 pocket.

Part 2: Comparative Performance Analysis

Benchmark Data: Pyrazoles vs. Alternatives

The following table synthesizes experimental IC50 data. Note the dramatic shift in the Selectivity Index (SI) when the pyrazole scaffold is employed compared to traditional NSAIDs.[1]

Definition:


.[2][3][4][5][6] A higher SI indicates greater safety for the gastric mucosa.[1]
Compound ClassRepresentative AgentC4-SubstituentIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)Clinical Insight
Gold Standard Celecoxib -H 15.00.04375 Optimal balance of potency and fit.
4-Modified 4-Fluoro-Celecoxib -F 12.50.05250 Retains potency; -F mimics -H sterically but alters metabolism.
4-Modified 4-Methyl-Celecoxib -CH3 >1002.10>47 Potency Drop: Methyl group creates steric clash with channel roof.
Non-Selective Diclofenac N/A0.0760.0262.9 High GI toxicity risk due to COX-1 inhibition.[1]
Non-Selective Indomethacin N/A0.0090.3100.03 COX-1 selective; high ulcerogenic potential.[1]
Analysis of the 4-Position (SAR)
  • The "H" Optimum: The unsubstituted (C4-H) pyrazole, as seen in Celecoxib, allows the molecule to sit deeply within the active site without perturbing the helix lining the channel.

  • Halogenation (F/Cl): Substitution with Fluorine at C4 is generally tolerated because the Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å). This can block metabolic oxidation at C4 without destroying binding affinity.[1]

  • Bulky Groups (Me/Ph): Introducing a methyl group or larger at C4 typically results in a 10-50 fold loss in COX-2 potency. The active site volume is tightly constrained around the central heterocycle.[1]

Part 3: Experimental Validation Protocols

To replicate these findings or evaluate new derivatives, the following self-validating protocols are recommended.

In Vitro: Colorimetric COX Inhibitor Screening Assay

This assay quantifies the peroxidase activity of COX by monitoring the oxidation of TMPD.[1][7] It is preferred over radioimmunoassays for rapid high-throughput screening.[1]

Reagents:

  • Enzyme: Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (AA) (Final conc: 100 µM).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme: Hematin (Cofactor).[1]

Protocol Workflow:

  • Preparation: Reconstitute lyophilized enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: Incubate 10 µL of test compound (in DMSO) with enzyme and Heme for 10 minutes at 25°C .

    • Control: Use solvent-only (DMSO) wells as 100% activity reference.[1]

    • Validation: Include Celecoxib (1 µM) as a positive control for COX-2.[1]

  • Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    
In Silico: Molecular Docking (Validation Step)

Before synthesis, docking confirms if the C4-substituent clashes with the active site.

  • Target Structure: Use PDB ID: 3LN1 (Celecoxib bound to COX-2).[1][8]

  • Grid Box Center: Focus on the Val523 residue and the hydrophobic channel.[1]

  • Key Interaction Check:

    • Hydrogen Bond: Sulfonamide group to Arg120 and Glu524 .[1]

    • Hydrophobic Fit: 5-aryl ring in the hydrophobic pocket.[1]

    • Steric Check: Verify C4-substituent distance to Ser530 and Tyr385 . If distance < 2.5 Å, the analog is likely inactive.[1]

Visualization: Assay Workflow

Assay_Protocol cluster_0 Phase 1: Pre-Incubation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Step1 Enzyme + Heme (COX-1 or COX-2) Step2 Add Inhibitor (Test cmpd / DMSO) Step1->Step2 Step3 Incubate 10 min @ 25°C Step2->Step3 Step4 Add Substrate (Arachidonic Acid + TMPD) Step3->Step4 Step5 Peroxidase Reaction (PGG2 -> PGH2) Step4->Step5 Step6 Measure Absorbance (590 nm) Step5->Step6 Step7 Calculate IC50 & Selectivity Index Step6->Step7

Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay used to determine IC50 values.

References

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[9][10] Journal of Medicinal Chemistry. [Link]

  • RCSB Protein Data Bank. (2010).[1] Structure of celecoxib bound at the COX-2 active site (PDB ID: 3LN1).[11][12] [Link]

  • Cryer, B., & Feldman, M. (1998).[1] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1][3][5][13][14] The American Journal of Medicine. [Link]

Sources

Safety Operating Guide

Safety & Logistics Master Guide: Handling 4-(3,5-difluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly fluorinated building blocks to improve metabolic stability and target binding, handling these compounds requires a deep understanding of their unique physicochemical properties. 4-(3,5-difluorophenyl)-1H-pyrazole (CAS: 439106-66-8) [1] is a highly valuable intermediate in medicinal chemistry, but its structural features—specifically the electron-withdrawing difluorophenyl ring coupled with a polar pyrazole core—demand strict operational and disposal protocols.

This guide provides a self-validating, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile

To effectively protect yourself, you must understand why a chemical is hazardous. 4-(3,5-difluorophenyl)-1H-pyrazole is classified under the Globally Harmonized System (GHS) as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant[2].

  • Skin & Eye Irritation (H315, H319)[2]: The highly lipophilic 3,5-difluorophenyl group acts as a penetration enhancer, allowing the molecule to rapidly partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once penetrated, the hydrogen-bond donating (N-H) and accepting (N=) capabilities of the pyrazole ring interact with localized proteins, triggering acute inflammatory cascades.

  • Respiratory Irritation (H335)[2]: As a dry powder, the compound is prone to aerosolization. Inhalation of these micro-particulates leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids and causes immediate irritation.

PPE Matrix & Causality

Standard laboratory PPE is insufficient for fluorinated aromatics. The following matrix outlines the required equipment, the mechanistic justification for its selection, and a self-validating protocol to ensure equipment integrity before use.

PPE CategorySpecification / MaterialMechanistic Justification (Causality)Self-Validation Protocol
Hand Protection Nitrile Gloves (>0.12 mm thickness)Fluorinated aromatics possess high lipophilicity, allowing them to rapidly permeate standard latex. Nitrile provides a superior barrier against non-polar aromatic penetration.Inflation Test: Manually inflate the glove and trap the air. If it holds pressure for 5 seconds without deflating, structural integrity is confirmed.
Eye Protection ANSI Z87.1 Splash GogglesThe basicity of the pyrazole nitrogen combined with the lipophilic difluorophenyl ring can cause severe corneal damage upon contact. Safety glasses with side shields do not protect against aerosolized dust.Seal Check: Ensure the rubber gasket of the goggles forms a continuous, gap-free seal against the facial contours before entering the lab.
Respiratory / Ventilation Chemical Fume Hood (80–120 fpm face velocity)Proper face velocity ensures complete containment of aerosolized micro-particulates (H335)[2] during weighing and transfer, preventing mucosal inflammation.Tissue Draft Test: Tape a 1-inch strip of tissue paper to the bottom of the sash. An inward deflection of >45° confirms active negative pressure.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on personal clothing, which could lead to chronic dermal exposure outside the laboratory environment.Cuff Inspection: Ensure the cuffs of the lab coat are tightly fitted over the wrists, leaving no exposed skin between the glove and the sleeve.

Standard Operating Procedure (SOP) for Handling

The following step-by-step methodology ensures zero-exposure handling during standard laboratory operations (e.g., weighing, dissolution, and reaction setup).

Phase 1: Pre-Operational Setup
  • Validate Containment: Perform the "Tissue Draft Test" on the fume hood. Ensure the sash is lowered to the designated operational height (typically 18 inches).

  • Validate PPE: Perform the "Inflation Test" on a fresh pair of nitrile gloves. Don the gloves, ensuring they overlap the cuffs of your lab coat.

Phase 2: Anti-Static Weighing

Causality: Fluorinated powders are highly susceptible to static cling. Friction from spatulas can cause the powder to aggressively repel and aerosolize into the breathing zone.

  • Static Mitigation: Wipe your micro-spatula and anti-static weigh boat with a slightly damp, lint-free cloth, or use a piezoelectric anti-static gun to neutralize surface charges.

  • Transfer: Open the chemical container only when it is at least 6 inches inside the hood's containment zone. Slowly transfer the 4-(3,5-difluorophenyl)-1H-pyrazole powder.

  • Sealing: Cap the source bottle immediately after the required mass is obtained.

Phase 3: Decontamination
  • Solvent Wipe: 4-(3,5-difluorophenyl)-1H-pyrazole has limited solubility in water but is highly soluble in organic solvents. Wipe down the balance and hood surface with an ethanol-soaked paper towel to dissolve and remove residual lipophilic powder.

  • Secondary Wipe: Follow up with a soap-and-water wipe to remove any residual solvent and chemical film.

Operational & Disposal Workflow

The lifecycle of fluorinated compounds requires strict segregation to prevent environmental contamination and dangerous secondary reactions during waste processing.

G A PPE & Hood Validation B Anti-Static Weighing A->B Pass C Reaction / Processing B->C D Spill / Exposure B->D Aerosol E Halogenated Waste C->E D->E Cleanup F Incineration (>1000°C) E->F HF Scrubber

Workflow for handling, processing, and disposing of fluorinated pyrazoles.

Spill Response & Halogenated Disposal Plan

Spill Response Protocol

In the event of a powder spill outside the fume hood:

  • Evacuate & Isolate: Step back and allow the aerosolized dust to settle for 5 minutes.

  • Wet Cleanup: Do not dry-sweep, as this will re-aerosolize the irritant. Cover the spill with paper towels and gently pour ethanol or isopropanol over the towels to dissolve the powder.

  • Collection: Scoop the wet, contaminated towels into a leak-proof secondary container using a dustpan.

Halogenated Waste Segregation & Incineration

Causality: 4-(3,5-difluorophenyl)-1H-pyrazole must never be disposed of in standard organic waste. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. If fluorinated organic waste is processed in standard incinerators (<800°C), it undergoes incomplete combustion, generating highly toxic hydrogen fluoride (HF) gas and persistent fluorocarbons[3].

  • Segregation: All contaminated weigh boats, gloves, and reaction solvents must be strictly segregated into clearly marked "Halogenated Organic Waste" carboys.

  • High-Temperature Incineration: Halogenated waste is routed to specialized fluidized bed incinerators. Complete thermal destruction of fluorocarbons requires temperatures exceeding 1000°C–1300°C and a flue gas residence time of >2 seconds[3][4].

  • HF Scrubbing: These specialized incinerators are equipped with alkaline water-washing scrubbers (e.g., quenching heat exchangers) to capture and neutralize the evolved HF gas before it can be released into the atmosphere, ensuring compliance with environmental emission standards[3][4].

References[1] 439106-66-8(4-(3,5-DIFLUOROPHENYL)-1H-PYRAZOLE), ChemicalBook,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKvQTTAriOHrL01yMVxtX9n5KcpMO30gefvyGpgHO8IsE8nbP_BmSeaDczdrAlTpSzBp_DvhSLPg3Dks6hm89uq2by3nMnJu3t0ED-nGAsfQlDr_d4Bbr3NlDjDFKApBaDIUerUid6KPatmzoDmoiu3ZR-s0teH1M8JigM5-IuMfs=[2] chemical label 4-(3,5-difluorophenyl)-1H-pyrazole, Chemical-Label,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXjOPWm08_OanorP18Z6vmVlDn4-l4pBi3cfUC985AWSEjd5SOwEKs1HmWmb19z1jXyy3lGor_q_gSWK9FPF9yczIXwH4EIsHq9TWURkQ5TIGGHqsgxdKIzVgY6Gd3cJqLN2y7ebXrbxPMjvSHObapZLoeWXrus36b7aMtyjUhwmFV25mrHGV0GE6qoUURM1oPgaXM2bo=[3] Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration, ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpz18FoDdKNu933A3wFjnLHG_5ns6GWXrYcH_sVCHkV_GC11-tlMoFScLMaepTPP1VyHhS1Cv2PDblOfG4jLJSWUcCavPBPJEadvUT0VMn5PxKyg6tS_OuaPRuJo2yXmTNdTtLzfkb4X32ZGm2PvrRiIsAc8N4i_yeP9-9V_U_3_eHlzC3lagGmiRhItXTnCbrYCB9MgYzAk9eRomIWt0BwwjZWFk8A7o_djcqqYAvyit-ONX_2gbK35YYb142MzIBMEoFwdDhEo3kukiF7G00gn2u6d8btHO3LShBmYEayIDR[4] CN103423752A - Incineration process capable of recycling hydrogen fluoride, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjSr595fGf1CWlxRdXZu9pT2PInf_q_NR4up1COIOEn6lHEomfq_dh9y_EHLqghcXpDw5MA5ralrJOI5LxiGr8hqbglxlLf0b_fqLFwXdSy9S5sSKmS6-mPyWoztAwYAz0K4dHk3oe5al0gB4=

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.